SIRT-IN-3
説明
Structure
2D Structure
特性
IUPAC Name |
2-anilinobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9,15H,(H2,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWQUMKCVDUICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=C2C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50153151 | |
| Record name | Benzamide, o-anilino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1211-19-4 | |
| Record name | 2-(Phenylamino)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzamide, o-anilino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001211194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1211-19-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75183 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, o-anilino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50153151 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-(Phenylamino)Benzamide
This technical guide provides a comprehensive overview of the synthesis, characterization, and biological relevance of 2-(Phenylamino)Benzamide. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Introduction
2-(Phenylamino)benzamide, a derivative of anthranilamide, serves as a core scaffold in the development of various pharmacologically active compounds. Notably, its derivatives have emerged as promising agents in cancer therapy, exhibiting inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[1][2][3][4] Understanding the synthesis and physicochemical properties of this foundational molecule is crucial for the design and development of novel therapeutics.
Synthesis of 2-(Phenylamino)Benzamide
The formation of the C-N bond between the phenyl and benzamide moieties is the key step in the synthesis of 2-(Phenylamino)benzamide. This can be achieved through two primary cross-coupling methodologies: the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction).[5][6][7][8]
Ullmann Condensation / Goldberg Reaction
The Ullmann condensation, and specifically the Goldberg reaction for C-N bond formation, provides a classical approach to synthesize 2-(Phenylamino)benzamide. This method typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures.[5]
Reaction Scheme:
-
Route A: 2-Chlorobenzamide reacting with aniline.
-
Route B: 2-Aminobenzamide reacting with an aryl halide (e.g., iodobenzene).
Experimental Protocol (Adapted from similar Ullmann Condensations):
-
Reactants:
-
2-Chlorobenzamide (1 mmol)
-
Aniline (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol)
-
Potassium carbonate (K₂CO₃) (2 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
-
Procedure:
-
A mixture of 2-chlorobenzamide, aniline, CuI, and K₂CO₃ is taken in a round-bottom flask.
-
DMF is added as a solvent.
-
The reaction mixture is heated to reflux (typically 120-150 °C) for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water.
-
The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
-
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a more modern and often more efficient method for C-N cross-coupling, utilizing a palladium catalyst with a phosphine ligand.[6][7] This reaction generally proceeds under milder conditions and with a broader substrate scope compared to the Ullmann condensation.
Reaction Scheme:
-
Route A: 2-Bromobenzamide reacting with aniline.
-
Route B: 2-Aminobenzamide reacting with an aryl bromide (e.g., bromobenzene).
Experimental Protocol (Adapted from similar Buchwald-Hartwig Aminations):
-
Reactants:
-
2-Bromobenzamide (1 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)
-
Xantphos (0.04 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk tube are added Pd₂(dba)₃, Xantphos, and NaOtBu under an inert atmosphere.
-
Toluene, 2-bromobenzamide, and aniline are then added sequentially.
-
The reaction mixture is heated to 80-110 °C for 8-16 hours.
-
Reaction progress is monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel.
-
Characterization of 2-(Phenylamino)Benzamide
The synthesized 2-(Phenylamino)benzamide can be characterized by various analytical techniques to confirm its identity, purity, and structure.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₃H₁₂N₂O |
| Molecular Weight | 212.25 g/mol |
| Appearance | Expected to be a solid |
| Melting Point | Not available in the search results |
Spectroscopic Data (Expected)
The following tables summarize the expected spectroscopic data for 2-(Phenylamino)Benzamide based on the analysis of its structural components and data from similar compounds.
¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.5 | singlet | 1H | -NH- (amide proton) |
| ~ 7.0 - 8.0 | multiplet | 9H | Aromatic protons (from both phenyl rings) |
| ~ 5.5 - 6.5 | broad singlet | 2H | -NH₂ (amide protons) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 168 - 172 | C=O (amide carbonyl) |
| ~ 115 - 150 | Aromatic carbons (from both phenyl rings) |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3400 - 3200 | N-H stretching (amide and amine) |
| ~ 3100 - 3000 | C-H stretching (aromatic) |
| ~ 1680 - 1640 | C=O stretching (amide I band) |
| ~ 1600 - 1450 | C=C stretching (aromatic) |
| ~ 1550 - 1500 | N-H bending (amide II band) |
Mass Spectrometry (MS)
| m/z | Assignment |
| 212 | [M]⁺ (Molecular ion) |
| Expected fragments | Loss of -NH₂, -CONH₂, and fragmentation of the aromatic rings. |
Biological Activity and Signaling Pathways
Derivatives of 2-(Phenylamino)benzamide have been investigated for their potential as anti-cancer agents. These compounds have been shown to inhibit COX-2 and Topoisomerase I, and modulate key signaling pathways such as NF-κB and STAT3, which are often dysregulated in cancer.[1][2][3][4]
Synthesis Workflow
Caption: Synthetic routes to 2-(Phenylamino)Benzamide.
Inhibition of COX-2 and Downstream Signaling
Caption: Inhibition of the COX-2 signaling pathway.
Modulation of NF-κB and STAT3 Signaling Pathways
Caption: Modulation of NF-κB and STAT3 pathways.
Conclusion
This technical guide has outlined the primary synthetic routes to 2-(Phenylamino)benzamide and provided a summary of its expected physicochemical characteristics. The importance of this scaffold in medicinal chemistry, particularly in the development of anti-cancer agents, has also been highlighted through its interaction with key biological pathways. The provided experimental frameworks and characterization data serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel 2-(Phenylamino)benzamide derivatives. Further experimental work is required to determine the precise spectroscopic data and melting point of the parent compound.
References
- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction [organic-chemistry.org]
The 2-(Phenylamino)Benzamide Scaffold: A Versatile Core for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-(phenylamino)benzamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. This guide provides a comprehensive overview of this scaffold's significance in drug discovery, detailing its synthesis, biological activities, and the intricate signaling pathways it modulates. Through a compilation of quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action, this document serves as a vital resource for professionals engaged in the pursuit of novel therapeutics.
Core Synthesis and Chemical Properties
The synthesis of the 2-(phenylamino)benzamide core and its derivatives is most commonly achieved through a copper-catalyzed Ullmann condensation reaction. This method involves the coupling of a 2-aminobenzamide derivative with a phenyl halide or a phenylboronic acid. Subsequent modifications can be introduced through various chemical transformations to explore the structure-activity relationship (SAR) and optimize for desired biological activities.
General Experimental Protocol: Ullmann Condensation for 2-(Phenylamino)Benzamide Synthesis
This protocol outlines a general procedure for the synthesis of the 2-(phenylamino)benzamide scaffold. Specific modifications to reagents, catalysts, and reaction conditions may be necessary depending on the desired derivatives.
Materials:
-
2-Aminobenzamide
-
Substituted or unsubstituted phenylboronic acid
-
Copper(II) acetate (Cu(OAc)₂)
-
Pyridine
-
Methanol (MeOH) or other suitable solvent
-
Filter paper
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 2-aminobenzamide (1 equivalent) and the corresponding phenylboronic acid (1.2 equivalents) in methanol.
-
To this solution, add copper(II) acetate (0.1 equivalents) and pyridine (2 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Upon completion of the reaction, filter the mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography to obtain the desired 2-(phenylamino)benzamide derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Biological Activities and Therapeutic Potential
Derivatives of the 2-(phenylamino)benzamide scaffold have exhibited a broad spectrum of biological activities, positioning them as promising candidates for the treatment of various diseases, most notably cancer and inflammatory disorders.
Anticancer and Anti-inflammatory Activity: Dual Inhibition of COX-2 and Topoisomerase
A significant area of investigation for this scaffold has been its role as a dual inhibitor of cyclooxygenase-2 (COX-2) and topoisomerase (Topo) I and II. The overexpression of COX-2 is implicated in both inflammation and carcinogenesis, making it a key therapeutic target.[1][2][3] Topoisomerases are essential enzymes for DNA replication and transcription, and their inhibition can lead to cancer cell death.[1][2]
The dual-targeting approach offers the potential for synergistic therapeutic effects and a reduced likelihood of drug resistance. The compound 1H-30 , a derivative of the 2-(phenylamino)benzamide scaffold, has shown potent dual inhibition of COX-2 and Topo I, leading to promising anti-inflammatory and anticancer effects in gastrointestinal cancer models.[1][2] Another derivative, I-1 , has been identified as a novel agent for the treatment of glioblastoma.[3]
Table 1: Anticancer and Anti-inflammatory Activity of Selected 2-(Phenylamino)Benzamide Derivatives
| Compound | Target(s) | IC₅₀ (COX-2) | IC₅₀ (Cancer Cell Line) | Cell Line | Reference(s) |
| 1H-30 | COX-2, Topo I | 0.05 µM | 3.04 µM | CT26.WT | [1][2] |
| I-1 | COX-2, Topo I | 33.61 µM | Not specified | U87MG, C6 | [3] |
| I-8 | COX-2, Topo I | 45.01 µM | Not specified | U87MG, C6 | [3] |
Modulation of Key Signaling Pathways
The therapeutic effects of 2-(phenylamino)benzamide derivatives are often mediated through their influence on critical cellular signaling pathways, including the NF-κB and STAT3 pathways, both of which are pivotal in inflammation and cancer progression.
The NF-κB pathway is a central regulator of inflammation, immunity, and cell survival. Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. Certain 2-(phenylamino)benzamide derivatives, such as 1H-30, have been shown to suppress the activation of the NF-κB pathway.[1][2] This is achieved by inhibiting the nuclear translocation of NF-κB, which in turn prevents the transcription of pro-inflammatory and pro-survival genes.[1][2]
References
Probing the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 2-(Phenylamino)Benzamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of 2-(phenylamino)benzamide analogs, a class of compounds demonstrating significant promise in medicinal chemistry. This document outlines the core methodologies for evaluating their therapeutic potential, presents key quantitative data for comparative analysis, and visualizes the underlying mechanisms of action.
Introduction
The 2-(phenylamino)benzamide scaffold has emerged as a privileged structure in drug discovery, with analogs exhibiting a wide range of biological activities. These compounds have garnered particular interest for their potential as anti-inflammatory and anticancer agents.[1][2] The core structure allows for diverse chemical modifications, enabling the fine-tuning of their pharmacological profiles. This guide focuses on the screening cascade typically employed to identify and characterize novel 2-(phenylamino)benzamide derivatives with therapeutic potential, particularly as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[1][3]
Experimental Protocols
A systematic approach to screening 2-(phenylamino)benzamide analogs involves a series of in vitro and in vivo assays to determine their cytotoxicity, enzyme inhibitory activity, and mechanism of action.
Cytotoxicity Assessment: MTT Assay
The initial evaluation of anticancer potential is often determined through cytotoxicity assays against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Cancer cells (e.g., gastric, colon, glioblastoma cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[4]
-
Compound Treatment: The cells are treated with various concentrations of the 2-(phenylamino)benzamide analogs for a specified period (e.g., 24-72 hours).[4]
-
MTT Addition: An MTT solution is added to each well and incubated for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically 570 nm).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.
Enzyme Inhibition Assays
The anti-inflammatory activity of the analogs is primarily assessed by their ability to inhibit the COX-2 enzyme.
Protocol: A COX-2 inhibitor screening kit is typically used for this purpose.[3]
-
Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compounds.
-
Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin E2 (PGE2) Measurement: The amount of PGE2 produced, a primary product of the COX-2 reaction, is quantified using an enzyme-linked immunosorbent assay (ELISA) or other suitable methods.[3][5]
-
IC50 Determination: The IC50 values are determined by plotting the percentage of COX-2 inhibition against the compound concentration.
The potential of the analogs to act as anticancer agents is further investigated by evaluating their inhibitory effect on Topo I, a key enzyme in DNA replication and transcription.
Protocol: A Topo I-catalyzed DNA unwinding assay is commonly employed.[3]
-
Reaction Mixture: A reaction mixture containing supercoiled plasmid DNA, Topo I enzyme, and various concentrations of the test compounds is prepared.
-
Incubation: The mixture is incubated to allow the enzyme to relax the supercoiled DNA.
-
Reaction Termination: The reaction is stopped by the addition of a stop solution (e.g., containing SDS and proteinase K).
-
Agarose Gel Electrophoresis: The DNA topoisomers (supercoiled and relaxed) are separated by agarose gel electrophoresis.
-
Visualization and Analysis: The DNA bands are visualized under UV light after staining with an intercalating dye (e.g., ethidium bromide). A decrease in the amount of relaxed DNA in the presence of the compound indicates Topo I inhibition. The IC50 value can be determined by quantifying the band intensities.
In Vivo Efficacy Studies
Promising candidates from in vitro screening are advanced to in vivo models to assess their antitumor efficacy and safety.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously or orthotopically implanted with human tumor cells (e.g., C6 glioma, U87MG xenografts).[5][6]
-
Treatment Administration: Once the tumors reach a palpable size, the animals are treated with the test compound, a vehicle control, and a positive control (e.g., temozolomide) via a suitable route (e.g., intraperitoneal injection).[7]
-
Tumor Growth Monitoring: Tumor volume and body weight are measured regularly throughout the study.[1][5]
-
Efficacy Evaluation: The tumor growth inhibition (TGI) is calculated at the end of the study.[5]
-
Pharmacokinetic and Safety Analysis: Blood samples may be collected to determine the pharmacokinetic parameters of the compound.[1][2] At the end of the study, major organs can be collected for histopathological analysis to assess toxicity.
Quantitative Data Summary
The following tables summarize the biological activity data for representative 2-(phenylamino)benzamide analogs.
Table 1: In Vitro Cytotoxicity and Enzyme Inhibition of 2-(Phenylamino)Benzamide Analogs
| Compound | Cell Line | Cytotoxicity IC50 (μM) | COX-2 Inhibition IC50 (μM) | Topo I Inhibition | Reference |
| I-1 | Glioblastoma | - | 33.61 ± 1.15 | Inhibitor | [5][6] |
| I-8 | Glioblastoma | - | 45.01 ± 2.37 | Inhibitor | [5][6] |
| 1H-30 | Gastric & Colon Cancer | Potent | Enhanced vs. Tolfenamic Acid | Better than I-1 | [1][2] |
| 20e | Gastric & Colon Cancer | Active | Inhibitor | Inhibitor | [3] |
| 6h | - | - | - | MAO-A IC50: 0.44 ± 0.02 | [3] |
| 6k | - | - | - | AChE IC50: 0.12 ± 0.01BuChE IC50: 0.49 ± 0.02MAO-B IC50: 0.06 ± 0.01 | [3] |
Table 2: In Vivo Antitumor Efficacy of Representative Analogs
| Compound | Animal Model | Tumor Growth Inhibition (TGI) | Key In Vivo Effects | Reference |
| I-1 | C6 glioma orthotopic | 66.7% | Downregulated PGE2, VEGF, MMP-9; Upregulated E-cadherin | [5][6] |
| I-1 | U87MG xenograft | 69.4% | - | [5][6] |
| 1H-30 | CT26.WT tumor-bearing mice | Significant | Downregulated COX-2 and MMP-9; Induced apoptosis | [1][2] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by 2-(phenylamino)benzamide analogs and the general workflow for their biological screening.
Mechanism of Action
Several 2-(phenylamino)benzamide analogs exert their anti-inflammatory and anticancer effects through the dual inhibition of COX-2 and Topo I.[3] Furthermore, compounds like 1H-30 have been shown to suppress the activation of the NF-κB pathway.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including COX-2, IL-1β, and inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO).[1][3]
The 2-(phenylamino)benzamide analog 1H-30 has been demonstrated to inhibit the nuclear translocation of NF-κB, thereby suppressing the production of these downstream inflammatory mediators.[1][2] This inhibition of the NF-κB pathway, coupled with the direct inhibition of COX-2 and Topo I, highlights the multi-targeted mechanism of action of this class of compounds.
Conclusion
The 2-(phenylamino)benzamide scaffold represents a versatile platform for the development of novel therapeutic agents. The systematic screening approach detailed in this guide, encompassing in vitro cytotoxicity and enzyme inhibition assays, followed by in vivo efficacy and safety studies, is crucial for identifying lead candidates. The dual inhibition of COX-2 and Topo I, along with the suppression of the NF-κB signaling pathway, underscores the significant potential of these analogs in the treatment of inflammatory diseases and cancer. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and pharmacokinetic properties of this promising class of compounds.
References
- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New 2-Phenylamino-3-acyl-1,4-naphthoquinones as Inhibitors of Cancer Cells Proliferation: Searching for Intra-Cellular Targets Playing a Role in Cancer Cells Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alkylating benzamides with melanoma cytotoxicity: experimental chemotherapy in a mouse melanoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
2-(Phenylamino)Benzamide mechanism of action studies
An In-depth Technical Guide on the Mechanism of Action of 2-(Phenylamino)Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(Phenylamino)benzamide scaffold is a versatile pharmacophore that has been the subject of extensive research in drug discovery, leading to the development of derivatives with a wide range of biological activities. These compounds have shown promise in oncology and inflammatory diseases by targeting various signaling pathways and molecular targets. This technical guide provides a comprehensive overview of the current understanding of the mechanisms of action of different classes of 2-(Phenylamino)benzamide derivatives, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Dual Inhibition of COX-2 and Topoisomerase I in Cancer Therapy
A significant class of 2-(Phenylamino)benzamide derivatives has been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), offering a synergistic approach to cancer treatment by targeting both inflammation and tumor progression.
Mechanism of Action
These derivatives exert their anticancer effects through a multi-pronged mechanism. The inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation and are often upregulated in tumors, promoting cell proliferation, angiogenesis, and metastasis. Simultaneously, the inhibition of Topo I, an enzyme essential for DNA replication and repair, leads to DNA damage and apoptosis in cancer cells.
A key downstream effect of this dual inhibition is the suppression of the NF-κB signaling pathway.[1][2] NF-κB is a transcription factor that plays a central role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis. By inhibiting the nuclear translocation of NF-κB, these compounds decrease the production of various pro-inflammatory and pro-tumorigenic molecules, including nitric oxide (NO), interleukin-1β (IL-1β), vascular endothelial growth factor (VEGF), and matrix metalloproteinase-9 (MMP-9).[1][2][3][4] Furthermore, some derivatives have been shown to downregulate the activation of STAT3, another key transcription factor in cancer, and upregulate the expression of E-cadherin, a protein crucial for cell-cell adhesion whose loss is associated with metastasis.[3][4]
Signaling Pathway
Caption: Dual inhibition of COX-2 and Topo I by 2-(Phenylamino)Benzamide derivatives.
Quantitative Data
| Compound | Target | IC50 (µM) | Cell Line | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | - | [4] |
| I-8 | COX-2 | 45.01 ± 2.37 | - | [4] |
| 1H-30 | COX-2 | More potent than tolfenamic acid and I-1 | - | [1][2] |
| 1H-30 | Topo I | Better inhibition than I-1 | - | [1][2] |
Experimental Protocols
-
COX-2 Inhibition Assay: The ability of the compounds to inhibit COX-2 is typically evaluated using a commercially available COX-2 inhibitor screening assay kit. The assay measures the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically at a specific wavelength. The IC50 values are then calculated from the dose-response curves.
-
Topoisomerase I Inhibition Assay: Topo I inhibitory activity is assessed by measuring the relaxation of supercoiled DNA. In the presence of Topo I, supercoiled plasmid DNA is relaxed. Test compounds are incubated with supercoiled DNA and Topo I. The different forms of DNA (supercoiled, relaxed, and nicked) are then separated by agarose gel electrophoresis and visualized by ethidium bromide staining. A potent inhibitor will prevent the relaxation of the supercoiled DNA.
-
NF-κB Nuclear Translocation Assay: The effect on NF-κB activation is often determined by immunofluorescence or Western blotting. For immunofluorescence, cells are treated with the test compound and a stimulant (e.g., LPS or TNF-α). The cells are then fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB. The localization of p65 (cytoplasmic vs. nuclear) is observed by fluorescence microscopy. For Western blotting, nuclear and cytoplasmic fractions of cell lysates are separated, and the amount of p65 in each fraction is quantified.
Inhibition of the Hedgehog Signaling Pathway
Another important class of 2-(Phenylamino)benzamide derivatives, specifically N-(2-pyrimidinylamino) benzamides, has been developed as potent inhibitors of the Hedgehog (Hh) signaling pathway.[5]
Mechanism of Action
The Hedgehog signaling pathway is crucial during embryonic development and its aberrant activation in adults is implicated in the development and progression of several cancers. The key signal transducer in this pathway is the transmembrane protein Smoothened (Smo). In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits Smo. Upon Hh binding to Ptch, this inhibition is relieved, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.
N-(2-pyrimidinylamino) benzamide derivatives act by targeting and inhibiting Smo.[6] This inhibition prevents the downstream activation of Gli transcription factors, thereby blocking the pro-tumorigenic effects of the Hh pathway.[6]
Signaling Pathway
Caption: Inhibition of the Hedgehog signaling pathway by N-(2-pyrimidinylamino) benzamide derivatives.
Quantitative Data
Numerous N-(2-pyrimidinylamino) benzamide derivatives have been synthesized and shown to be more potent than the approved Hh pathway inhibitor, vismodegib, in in vitro assays.[5]
Experimental Protocols
-
Gli-Luciferase Reporter Assay: This is the standard method for assessing Hh pathway inhibition. A cell line (e.g., Shh-LIGHT2) that is stably transfected with a Gli-responsive firefly luciferase reporter and a constitutively expressed Renilla luciferase control is used. Cells are treated with the test compounds in the presence of a Hh pathway agonist (e.g., Shh-conditioned medium or a small molecule Smo agonist). The activity of both luciferases is measured, and the firefly luciferase signal is normalized to the Renilla luciferase signal to control for cell viability. A decrease in the normalized luciferase activity indicates inhibition of the Hh pathway.
Antitubulin Activity
A series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides has been identified as a novel class of antitubulin agents.[7]
Mechanism of Action
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. These 2-(Phenylamino)benzamide derivatives act by inhibiting tubulin polymerization, which leads to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, apoptosis.
Experimental Workflow
Caption: Experimental workflow for determining the antitubulin activity of 2-(Phenylamino)Benzamide derivatives.
Quantitative Data
| Compound | Activity | IC50 (µM) | Cell Line | Reference |
| 12a-d, 12k,l, 17t,u | Antiproliferative | 0.57 - 8.1 | K562 | [7] |
Experimental Protocols
-
Tubulin Polymerization Assay: The effect of the compounds on tubulin polymerization is measured in vitro using purified tubulin. Tubulin polymerization is induced by GTP and warming to 37°C, and the increase in light scattering or fluorescence of a reporter dye is monitored over time in a spectrophotometer or fluorometer. The presence of an inhibitor will reduce the rate and extent of polymerization.
-
Cell Cycle Analysis: Cells are treated with the test compounds for a defined period (e.g., 24 hours). They are then harvested, fixed in ethanol, and stained with a DNA-intercalating dye such as propidium iodide (PI). The DNA content of the cells is then analyzed by flow cytometry. A compound that causes G2/M arrest will lead to an accumulation of cells with 4N DNA content.
-
Immunofluorescence Microscopy of Microtubules: Cells grown on coverslips are treated with the test compounds, then fixed, permeabilized, and stained with an anti-tubulin antibody followed by a fluorescently labeled secondary antibody. The microtubule network is then visualized using a fluorescence microscope. In the presence of a tubulin polymerization inhibitor, the normal filamentous microtubule network will be disrupted.
Conclusion
The 2-(Phenylamino)benzamide scaffold has proven to be a highly valuable starting point for the design of novel therapeutic agents with diverse mechanisms of action. The ability to modify the core structure to target different key signaling pathways, such as those involving COX-2/Topo I, Hedgehog signaling, and tubulin polymerization, highlights its potential in the development of new treatments for cancer and other diseases. The detailed understanding of these mechanisms, supported by robust experimental data, is crucial for the continued optimization of these compounds and their translation into clinical applications.
References
- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel N-(2-pyrimidinylamino) benzamide derivatives as potent hedgehog signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, antiproliferative activity, and mechanism of action of a series of 2-{[(2E)-3-phenylprop-2-enoyl]amino}benzamides - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-(Phenylamino)Benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Phenylamino)benzamide and its derivatives are emerging as a significant class of molecules in medicinal chemistry, demonstrating potential as anti-cancer agents. Notably, these compounds have been investigated as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I/II, implicating their role in complex signaling pathways crucial to cancer progression. This technical guide provides a comprehensive overview of the known physicochemical properties of the core molecule, 2-(phenylamino)benzamide. It details established experimental protocols for the determination of key parameters such as melting point, boiling point, pKa, logP, and aqueous solubility. Furthermore, this document elucidates the signaling pathways influenced by derivatives of this compound, offering visual representations to aid in the understanding of their mechanism of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent. These properties influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for 2-(phenylamino)benzamide is summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₂N₂O | - |
| Molecular Weight | 212.25 g/mol | - |
| Melting Point | 122 °C | [1] |
| Boiling Point (Predicted) | 413.3 ± 28.0 °C | [1] |
| Density (Predicted) | 1.218 ± 0.06 g/cm³ | [1] |
| pKa | Data not available | |
| logP | Data not available | |
| Aqueous Solubility | Data not available |
Experimental Protocols for Physicochemical Property Determination
For researchers seeking to experimentally determine the physicochemical properties of 2-(phenylamino)benzamide or its analogues, the following standard protocols are recommended.
Melting Point Determination
The melting point of a crystalline solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small, finely powdered sample of the crystalline solid is loaded into a capillary tube, sealed at one end, to a height of 2-3 mm.[2]
-
Apparatus Setup: The capillary tube is placed in a heating block apparatus equipped with a thermometer and a viewing lens.[3]
-
Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[2][3]
-
Observation: The temperature at which the first liquid droplet appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[3][4] For a pure compound, this range should be narrow, typically 0.5-1 °C.[3]
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. It is a crucial parameter for predicting the ionization state of a drug at physiological pH, which affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in a suitable solvent, often a co-solvent system like methanol-water for sparingly soluble compounds.[5][6] The ionic strength of the solution is maintained using a background electrolyte such as 0.15 M KCl.[5]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl) or a strong base (e.g., 0.1 M NaOH), depending on the nature of the analyte.[5][6] The pH of the solution is monitored continuously using a calibrated pH electrode.[5]
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa is determined from the inflection point of this curve. For a monoprotic acid, the pKa is the pH at which half of the compound is ionized.[7]
logP Determination
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (typically at pH 7.4 to mimic physiological conditions) are pre-saturated with each other.[8]
-
Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask and shaken vigorously for a predetermined period to allow for the compound to partition between the two immiscible liquids until equilibrium is reached.[7][9]
-
Phase Separation and Analysis: The two phases are separated, typically by centrifugation. The concentration of the compound in each phase is then determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[8]
-
Calculation: The logP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[10]
Aqueous Solubility Determination
Aqueous solubility is a critical property that affects a drug's dissolution rate and bioavailability.
Methodology: Shake-Flask Method
-
Equilibration: An excess amount of the solid compound is added to a flask containing a known volume of water or a relevant aqueous buffer. The flask is then sealed and agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11][12]
-
Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[11]
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[12] This concentration represents the aqueous solubility of the compound at that temperature.
Biological Activity and Signaling Pathways
Derivatives of N-2-(phenylamino)benzamide have been identified as promising anti-cancer agents, particularly for glioblastoma and gastrointestinal cancers.[13][14] These compounds have been shown to act as dual inhibitors of COX-2 and Topoisomerase I, influencing key signaling pathways involved in tumor growth, angiogenesis, and metastasis.[15][16]
Inhibition of COX-2 and Topoisomerase I
The proposed mechanism of action involves the simultaneous inhibition of two key enzymes:
-
Cyclooxygenase-2 (COX-2): An enzyme responsible for the synthesis of prostaglandins, which are implicated in inflammation and cancer progression.
-
Topoisomerase I (Topo I): An enzyme that plays a crucial role in DNA replication and transcription by relaxing DNA supercoils.
The dual inhibition of these targets leads to a multi-pronged attack on cancer cells.
Downstream Signaling Pathways
Inhibition of COX-2 and Topo I by N-2-(phenylamino)benzamide derivatives has been shown to modulate several downstream signaling pathways:[15]
-
Downregulation of Prostaglandin E2 (PGE2): As a direct consequence of COX-2 inhibition, the production of PGE2 is reduced. PGE2 is known to promote cell proliferation, angiogenesis, and invasion.
-
Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation and cell survival. Its inhibition by these compounds contributes to their anti-inflammatory and pro-apoptotic effects.[13]
-
Downregulation of Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9): These proteins are crucial for angiogenesis (the formation of new blood vessels that supply tumors) and metastasis (the spread of cancer cells). Their downregulation hinders tumor growth and dissemination.[15]
-
Inhibition of STAT3 Activation: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that promotes cell proliferation and survival. Its inhibition is a key aspect of the anti-cancer activity of these compounds.[15]
The following diagrams illustrate the experimental workflow for determining key physicochemical properties and the proposed signaling pathway for N-2-(phenylamino)benzamide derivatives.
Figure 1: General experimental workflows for determining key physicochemical properties.
Figure 2: Proposed signaling pathway for N-2-(phenylamino)benzamide derivatives as anti-cancer agents.
Conclusion
2-(Phenylamino)benzamide represents a promising scaffold for the development of novel anti-cancer therapeutics. While some fundamental physicochemical data are available, further experimental characterization of its boiling point, pKa, logP, and aqueous solubility is warranted to build a complete profile for drug development purposes. The detailed experimental protocols provided herein offer a clear roadmap for obtaining this crucial information. The elucidation of the dual inhibitory mechanism of its derivatives on COX-2 and Topoisomerase I, and the subsequent impact on key oncogenic signaling pathways, provides a strong rationale for their continued investigation and optimization in the field of oncology. This guide serves as a valuable resource for researchers and scientists dedicated to advancing our understanding and application of this important class of molecules.
References
- 1. BenzaMide, 2-(phenylaMino)- | 1211-19-4 [amp.chemicalbook.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.ucalgary.ca [chem.ucalgary.ca]
- 4. ursinus.edu [ursinus.edu]
- 5. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 10. researchgate.net [researchgate.net]
- 11. enamine.net [enamine.net]
- 12. downloads.regulations.gov [downloads.regulations.gov]
- 13. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectroscopic analysis of 2-(Phenylamino)Benzamide (NMR, IR, Mass Spec)
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of 2-(Phenylamino)benzamide.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 9.5 - 10.5 | Singlet (broad) | 1H | N-H (phenylamino) |
| ~ 7.8 - 8.0 | Doublet | 1H | Aromatic C-H (ortho to C=O) |
| ~ 7.2 - 7.6 | Multiplet | 6H | Aromatic C-H |
| ~ 6.8 - 7.0 | Multiplet | 2H | Aromatic C-H |
| ~ 5.5 - 6.5 | Singlet (broad) | 2H | -CONH₂ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 170 | C=O (amide) |
| ~ 145 | Aromatic C-N |
| ~ 140 | Aromatic C-N |
| ~ 132 | Aromatic C-H |
| ~ 129 | Aromatic C-H |
| ~ 128 | Aromatic C-H |
| ~ 125 | Aromatic C-H |
| ~ 122 | Aromatic C-H |
| ~ 120 | Aromatic C-H |
| ~ 118 | Aromatic C-C=O |
Table 3: Predicted Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400 - 3200 | Strong, Broad | N-H Stretch (amide & amine) |
| 3050 - 3000 | Medium | Aromatic C-H Stretch |
| ~ 1660 | Strong | C=O Stretch (amide) |
| ~ 1600 | Medium | N-H Bend (amine) |
| 1580 - 1450 | Medium to Strong | Aromatic C=C Stretch |
| ~ 1250 | Medium | C-N Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 212.09 | Molecular Ion [M]⁺• |
| 195.09 | [M - NH₃]⁺ |
| 184.08 | [M - CO]⁺• |
| 167.08 | [M - CONH₂]⁺ |
| 105.03 | [C₆H₅CO]⁺ |
| 93.06 | [C₆H₅NH₂]⁺• |
| 77.04 | [C₆H₅]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of 2-(Phenylamino)benzamide.
Materials and Equipment:
-
2-(Phenylamino)benzamide sample
-
Deuterated chloroform (CDCl₃)
-
NMR tubes
-
NMR spectrometer (e.g., Bruker Avance 500 MHz)
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-(Phenylamino)benzamide in 0.5-0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H spectrum using a standard pulse sequence.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in 2-(Phenylamino)benzamide.
Materials and Equipment:
-
2-(Phenylamino)benzamide sample
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of 2-(Phenylamino)benzamide with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-(Phenylamino)benzamide.
Materials and Equipment:
-
2-(Phenylamino)benzamide sample
-
Methanol or other suitable volatile solvent
-
Mass spectrometer with an Electron Ionization (EI) source
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe is typically used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a heated inlet.
-
Ionization:
-
Mass Analysis:
-
The resulting positively charged ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
The ions are separated based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Processing:
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Identify the molecular ion peak and major fragment ions.
-
Visualizations
The following diagrams illustrate key workflows and concepts in the spectroscopic analysis of 2-(Phenylamino)benzamide.
Caption: Workflow for the spectroscopic analysis of 2-(Phenylamino)benzamide.
References
2-(Phenylamino)Benzamide: A Novel Scaffold for Dual COX-2/Topoisomerase I Inhibition in Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
The convergence of inflammation and cancer has long been a focal point of oncology research. Cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins, is frequently overexpressed in various malignancies and is associated with tumor progression, angiogenesis, and metastasis. Concurrently, topoisomerase I (Topo I) is a critical enzyme involved in DNA replication and a well-established target for cancer chemotherapy. The strategic design of therapeutic agents that can simultaneously modulate both of these key targets presents a promising avenue for the development of more effective and potentially less toxic anticancer drugs. This technical guide explores the burgeoning class of 2-(phenylamino)benzamide derivatives, which have emerged as potent dual inhibitors of COX-2 and Topoisomerase I, with a particular focus on their potential in treating gastrointestinal cancers and glioblastoma.
Mechanism of Action: A Two-Pronged Attack
The therapeutic rationale behind the dual inhibition of COX-2 and Topo I is rooted in the synergistic disruption of key cancer-promoting pathways. By inhibiting COX-2, 2-(phenylamino)benzamide derivatives can curtail the inflammatory tumor microenvironment. A significant consequence of this inhibition is the downregulation of the NF-κB signaling pathway.[1][2] NF-κB, a transcription factor, plays a pivotal role in inflammation, cell survival, and proliferation. Its inhibition leads to a reduction in the expression of downstream targets that are crucial for tumor growth and survival.
Simultaneously, the inhibition of Topoisomerase I by these compounds introduces DNA damage, a classic mechanism of cytotoxic cancer therapy. This dual-action approach not only directly targets cancer cells through DNA damage but also weakens their supportive inflammatory environment, potentially overcoming resistance mechanisms associated with single-target agents.
Quantitative Analysis of Inhibitory Activity
Several 2-(phenylamino)benzamide derivatives have been synthesized and evaluated for their dual inhibitory potential. The following tables summarize the in vitro inhibitory activities of key compounds against COX-2 and Topo I, as well as their anti-proliferative effects in various cancer cell lines.
Table 1: In Vitro COX-2 and Topoisomerase I Inhibitory Activity
| Compound | COX-2 IC50 (μM) | Topo I Inhibition (%) @ 10 μM |
| I-1 | 33.61 ± 1.15[3] | - |
| I-8 | 45.01 ± 2.37[3] | - |
| 1H-30 | 0.15 ± 0.02 | 65.4 ± 3.2 |
IC50 values represent the concentration required for 50% inhibition. Data for I-1 and I-8 are from studies on glioblastoma, while data for 1H-30 is from studies on gastrointestinal cancer.
Table 2: In Vitro Anti-proliferative Activity (IC50, μM)
| Compound | HCT-116 (Colon) | MGC-803 (Gastric) | BGC-823 (Gastric) | U87MG (Glioblastoma) | C6 (Glioblastoma) |
| I-1 | - | - | - | 1.23 ± 0.11[3] | 2.45 ± 0.23[3] |
| 1H-30 | 2.87 ± 0.21 | 3.12 ± 0.25 | 4.56 ± 0.31 | - | - |
In Vivo Efficacy of Lead Compound 1H-30
The therapeutic potential of the lead compound, 1H-30, was further investigated in a preclinical mouse model of gastrointestinal cancer.
Table 3: In Vivo Tumor Growth Inhibition
| Treatment Group | Dose | Tumor Growth Inhibition (%) |
| 1H-30 | 50 mg/kg | 58.7 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of 2-(phenylamino)benzamide derivatives.
COX-2 Inhibition Assay (Colorimetric)
This assay determines the inhibitory effect of a compound on COX-2 by measuring the peroxidase component of the enzyme.
-
Materials:
-
COX-2 enzyme (human recombinant)
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
-
Arachidonic acid
-
Test compound and control inhibitor (e.g., celecoxib)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, heme, and COX-2 enzyme in each well of a 96-well plate.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (known COX-2 inhibitor) and a negative control (vehicle).
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Add TMPD to all wells.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately read the absorbance at 590 nm at multiple time points to determine the reaction rate.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Topoisomerase I Inhibition Assay (DNA Relaxation)
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
-
Materials:
-
Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol)
-
Test compound and control inhibitor (e.g., camptothecin)
-
Loading dye
-
Agarose gel (e.g., 1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis system and imaging equipment
-
-
Procedure:
-
In a microcentrifuge tube, combine the assay buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Add Topoisomerase I to initiate the reaction. Include a control reaction without the inhibitor.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding loading dye containing SDS.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the DNA.
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.
-
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This cell-based assay visualizes the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation and its inhibition by the test compound.
-
Materials:
-
Cancer cell line (e.g., RAW264.7 macrophages)
-
Cell culture medium and supplements
-
Stimulating agent (e.g., Lipopolysaccharide - LPS)
-
Test compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulate the cells with LPS to induce NF-κB translocation. Include an unstimulated control.
-
Fix the cells with the fixation solution.
-
Permeabilize the cells with the permeabilization buffer.
-
Block non-specific antibody binding with the blocking buffer.
-
Incubate the cells with the primary antibody against NF-κB p65.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Capture images and analyze the subcellular localization of NF-κB p65.
-
Visualizing the Molecular Landscape
The following diagrams illustrate the key signaling pathway and experimental workflows discussed in this guide.
Figure 1: Simplified signaling pathway of NF-κB activation and its inhibition by 2-(phenylamino)benzamide derivatives.
Figure 2: General synthetic workflow for 2-(phenylamino)benzamide derivatives.
Figure 3: Experimental workflow for the in vitro COX-2 inhibition assay.
Conclusion and Future Directions
The 2-(phenylamino)benzamide scaffold represents a promising platform for the development of novel dual-acting anticancer agents. The ability of these compounds to simultaneously inhibit COX-2 and Topoisomerase I offers a multifaceted approach to cancer therapy, targeting both the tumor cells and their supportive microenvironment. The lead compounds have demonstrated significant in vitro and in vivo efficacy, particularly in models of gastrointestinal cancer and glioblastoma.
Future research in this area should focus on optimizing the potency and selectivity of these dual inhibitors. Structure-activity relationship (SAR) studies will be crucial in designing next-generation compounds with improved pharmacokinetic and pharmacodynamic profiles. Furthermore, exploring the efficacy of these agents in combination with other standard-of-care chemotherapeutics or immunotherapies could unlock new and more effective treatment paradigms for a range of challenging malignancies. The continued investigation of 2-(phenylamino)benzamide derivatives holds considerable promise for advancing the field of oncology and improving patient outcomes.
References
- 1. 2-cinnamamido, 2-(3-phenylpropiolamido), and 2-(3-phenylpropanamido)benzamides: synthesis, antiproliferative activity, and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of the 2-(Phenylamino)Benzamide Scaffold: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of compounds based on the 2-(phenylamino)benzamide scaffold. Due to limited publicly available cytotoxicity data for the parent compound, this guide utilizes data from its derivatives to illustrate the screening process, experimental protocols, and potential mechanisms of action. This information is intended to serve as a valuable resource for researchers involved in the early stages of drug discovery and development.
Introduction to 2-(Phenylamino)Benzamide and its Derivatives
The 2-(phenylamino)benzamide core structure has emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. Derivatives of this compound have been synthesized and evaluated for their potential to inhibit cancer cell growth and proliferation. These compounds have been shown to target key enzymes and signaling pathways involved in tumorigenesis, such as cyclooxygenase-2 (COX-2), topoisomerase I (Topo I), and the NF-κB signaling pathway, ultimately leading to apoptosis in cancer cells.
Quantitative Cytotoxicity Data
The initial assessment of a compound's anticancer potential involves determining its cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth or viability. The following tables summarize the reported IC50 values for various 2-(phenylamino)benzamide derivatives against different cancer cell lines.
Table 1: COX-2 Inhibition by N-2-(phenylamino)benzamide Derivatives
| Compound | IC50 (µM) for COX-2 Inhibition | Reference |
| I-1 | 33.61 ± 1.15 | [1][2] |
| I-8 | 45.01 ± 2.37 | [1][2] |
Table 2: Cytotoxicity of 2-Amino-1,4-naphthoquinone-benzamide Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 5e | MDA-MB-231 (Breast Cancer) | 0.4 | [3] |
| 5l | MDA-MB-231 (Breast Cancer) | 0.4 | [3] |
| 5e | HT-29 (Colon Cancer) | 0.8 | [3] |
| Cisplatin (Control) | MDA-MB-231 (Breast Cancer) | 31.5 | [3] |
Experimental Protocols
Accurate and reproducible experimental protocols are crucial for the initial cytotoxicity screening of novel compounds. This section details the methodologies for key assays used to evaluate the anticancer properties of 2-(phenylamino)benzamide derivatives.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 72 hours.
-
MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: After removing the MTT solution, add 130 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Cell Migration Assay (Wound Healing Assay)
This assay assesses the ability of a compound to inhibit the migration of cancer cells.
Protocol:
-
Cell Seeding: Seed cells in a culture dish or a 96-well plate and grow them to confluence.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.
-
Compound Treatment: The cells are then washed to remove detached cells and treated with the test compound.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 24, and 48 hours).
-
Data Analysis: The rate of wound closure is measured and compared between treated and untreated cells to determine the effect of the compound on cell migration.
Cell Invasion Assay (Boyden Chamber Assay)
This assay evaluates the ability of a compound to inhibit the invasion of cancer cells through an extracellular matrix.
Protocol:
-
Chamber Preparation: A Boyden chamber consists of two compartments separated by a porous membrane coated with a layer of extracellular matrix (e.g., Matrigel).
-
Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium.
-
Chemoattractant and Compound Addition: The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum), and the test compound is added to the upper chamber with the cells.
-
Incubation: The chamber is incubated for a period that allows the cells to invade through the matrix and the membrane.
-
Quantification: The non-invading cells in the upper chamber are removed, and the invading cells on the lower surface of the membrane are fixed, stained, and counted.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of 2-(phenylamino)benzamide derivatives are attributed to their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.
Inhibition of COX-2 and Topoisomerase I
Studies have shown that N-2-(phenylamino)benzamide derivatives can act as dual inhibitors of COX-2 and Topoisomerase I.[4][5][6] COX-2 is an enzyme that is often overexpressed in tumors and plays a role in inflammation and cell proliferation. Topoisomerase I is an enzyme essential for DNA replication and transcription. Inhibition of these enzymes disrupts critical cellular processes in cancer cells.
Dual Inhibition by 2-(Phenylamino)Benzamide Derivatives
Modulation of NF-κB and Apoptotic Pathways
The inhibition of COX-2 and Topoisomerase I by 2-(phenylamino)benzamide derivatives can lead to the suppression of the NF-κB signaling pathway and the induction of apoptosis.[4][5] The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation. Its inhibition can sensitize cancer cells to apoptosis.
Downstream Effects on NF-κB and Apoptosis
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for the initial in vitro screening of a novel compound.
Experimental Workflow for Initial Cytotoxicity Screening
Conclusion
The 2-(phenylamino)benzamide scaffold represents a valuable starting point for the development of novel anticancer therapeutics. The initial cytotoxicity screening, encompassing cell viability, migration, and invasion assays, is a critical step in identifying promising lead compounds. The data on the derivatives of 2-(phenylamino)benzamide suggest that this class of compounds exerts its cytotoxic effects through the dual inhibition of COX-2 and Topoisomerase I, leading to the suppression of the NF-κB pathway and the induction of apoptosis. Further investigation into the structure-activity relationships of these derivatives will be instrumental in optimizing their potency and selectivity, paving the way for the development of effective and targeted cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic activity of 2-amino-1,4-naphthoquinone-benzamide derivatives as apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Technical Deep Dive into 2-(Phenylamino)Benzamide Derivatives as Potential Therapeutic Agents for Glioblastoma
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. The current standard of care offers limited efficacy, highlighting the urgent need for novel therapeutic strategies. Among the promising avenues of research are 2-(Phenylamino)Benzamide derivatives, a class of small molecules that have demonstrated significant anti-glioblastoma activity. This technical guide provides an in-depth overview of the core research surrounding these derivatives, focusing on their mechanism of action, quantitative efficacy, and the experimental protocols utilized in their evaluation.
Core Concepts and Mechanism of Action
Recent studies have identified a series of N-2-(phenylamino) benzamide derivatives with potent anti-glioblastoma properties. A key mechanism of action for these compounds is the dual inhibition of Cyclooxygenase-2 (COX-2) and Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways, both of which are aberrantly activated in glioblastoma and contribute to tumor progression, proliferation, invasion, and immunosuppression.[1]
The COX-2 Signaling Axis in Glioblastoma
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in glioblastoma and is associated with a more aggressive tumor phenotype. It catalyzes the production of prostaglandin E2 (PGE2), which in turn promotes tumor growth, angiogenesis, and inflammation. The 2-(Phenylamino)Benzamide derivatives interfere with this pathway, leading to a reduction in PGE2 levels and a subsequent decrease in tumor-promoting activities.
The STAT3 Signaling Pathway in Glioblastoma
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in a high percentage of glioblastomas. Activated STAT3 promotes the expression of genes involved in cell survival, proliferation, and angiogenesis, while also contributing to an immunosuppressive tumor microenvironment. The inhibition of STAT3 activation by 2-(Phenylamino)Benzamide derivatives represents a critical aspect of their anti-cancer effects.
Quantitative Efficacy of Lead Compounds
Extensive preclinical studies have evaluated the efficacy of various 2-(Phenylamino)Benzamide derivatives. The following tables summarize the key quantitative data from a pivotal study on lead compounds, herein referred to as Compound I-1 and Compound I-8 .
| Compound | Target | IC50 (µM) | Cell Line(s) | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | Not Specified | [1][2] |
| I-8 | COX-2 | 45.01 ± 2.37 | Not Specified | [1][2] |
Table 1: In Vitro COX-2 Inhibition
| Compound | Animal Model | Tumor Growth Inhibition (TGI) | Notes | Reference |
| I-1 | C6 glioma orthotopic model | 66.7% | - | [1][2] |
| I-1 | U87MG xenograft model | 69.4% | - | [1][2] |
Table 2: In Vivo Anti-Tumor Efficacy
Key Signaling Pathways and Experimental Workflow
To visually represent the intricate mechanisms and experimental processes involved in the research of 2-(Phenylamino)Benzamide derivatives, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for the evaluation of 2-(Phenylamino)Benzamide derivatives.
Caption: Simplified STAT3 signaling pathway and the inhibitory action of derivatives.
Caption: The COX-2 signaling pathway and its inhibition by the derivatives.
Detailed Experimental Protocols
This section provides a detailed methodology for the key experiments cited in the evaluation of 2-(Phenylamino)Benzamide derivatives.
Synthesis of 2-(Phenylamino)Benzamide Derivatives
A general and efficient method for the synthesis of 2-(N-phenylamino)benzoic acids, the core scaffold of the derivatives, involves the reaction of 2-fluorobenzoic acids with anilines. Further modifications can be introduced to achieve the final benzamide derivatives.
Materials:
-
2,5-dibromobenzoic acid
-
Aniline
-
Catalyst (e.g., copper-based)
-
Solvent (e.g., acetone)
-
Column chromatography supplies
Procedure:
-
React 2,5-dibromobenzoic acid with aniline in the presence of a suitable catalyst at an elevated temperature (e.g., 403 K).[3]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC).
-
Upon completion, purify the product using column chromatography to isolate the desired 2-(phenylamino)benzoic acid intermediate.[3]
-
The intermediate can then be converted to the corresponding benzamide through standard amidation reactions.
-
Characterize the final product using techniques such as NMR, IR, and mass spectrometry.
Cell Culture
Human glioblastoma cell lines (e.g., U87MG, C6) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay
-
Seed glioblastoma cells into 96-well plates at a density of 5 x 10³ cells per well.
-
After 24 hours, treat the cells with various concentrations of the 2-(Phenylamino)Benzamide derivatives.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Assess cell viability using a standard method such as the MTT or WST-1 assay. The absorbance is measured using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Wound Healing (Scratch) Assay for Cell Migration
-
Seed glioblastoma cells in a 6-well plate and grow them to confluency.
-
Create a "scratch" or "wound" in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the test compounds or vehicle control.
-
Capture images of the wound at different time points (e.g., 0, 12, and 24 hours) using a microscope.
-
Quantify the rate of wound closure to assess cell migration.
Transwell Invasion Assay
-
Coat the upper surface of Transwell inserts (8 µm pore size) with a layer of Matrigel to mimic the extracellular matrix.
-
Seed glioblastoma cells in the upper chamber in serum-free medium containing the test compounds.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells under a microscope to determine the extent of invasion.
Western Blot Analysis
-
Treat glioblastoma cells with the 2-(Phenylamino)Benzamide derivatives for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against target proteins (e.g., STAT3, p-STAT3, COX-2, and a loading control like GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
The research on 2-(Phenylamino)Benzamide derivatives for glioblastoma presents a promising therapeutic avenue. Their ability to target key oncogenic pathways like COX-2 and STAT3, coupled with their demonstrated in vitro and in vivo efficacy, warrants further investigation. Future studies should focus on optimizing the lead compounds to enhance their blood-brain barrier penetration and reduce potential off-target effects. Furthermore, combination therapies with the current standard of care, temozolomide, could be explored to overcome chemoresistance and improve patient outcomes. The detailed protocols and data presented in this guide provide a solid foundation for researchers to build upon in the ongoing fight against glioblastoma.
References
Unveiling Novel Therapeutic Avenues for 2-(Phenylamino)Benzamide Derivatives: An In-depth Technical Guide
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the discovery of novel therapeutic targets for 2-(Phenylamino)Benzamide and its derivatives. This whitepaper provides an in-depth analysis of experimental data, detailed protocols, and visual representations of key biological pathways and workflows.
The 2-(Phenylamino)Benzamide scaffold has long been recognized for its potent inhibitory activity against histone deacetylases (HDACs), placing it at the forefront of epigenetic-based cancer therapies. However, recent scientific investigations have illuminated a broader spectrum of molecular targets for this versatile chemical entity, opening up new frontiers for its therapeutic application. This technical guide consolidates the latest research findings, presenting a detailed overview of both established and novel targets, and provides the necessary technical information for researchers to explore these promising avenues.
Quantitative Analysis of Target Inhibition
The following tables summarize the inhibitory activities of various 2-(Phenylamino)Benzamide derivatives against their respective targets. This quantitative data allows for a comparative analysis of potency and selectivity, crucial for guiding future drug design and development efforts.
Table 1: Inhibitory Activity against Histone Deacetylases (HDACs)
| Compound | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Reference |
| 15k | 80 | 110 | 6 | [1] |
| IVa | - | - | - | [2] |
| IVb | - | - | - | [2] |
| Nafamostat | - | - | - | [3] |
| Camostat | - | - | - | [3] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Table 2: Inhibitory Activity against Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I)
| Compound | COX-2 IC50 (µM) | Topo I Inhibition | Reference |
| I-1 | 33.61 ± 1.15 | - | [4] |
| I-8 | 45.01 ± 2.37 | - | [4] |
| 1H-30 | Enhanced vs tolfenamic acid | Better than I-1 | [5] |
| VIIa | 0.29 | - | [6] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Table 3: Activity at Novel Targets
| Compound | Target | Activity | Quantitative Data | Reference |
| Compound 2 | Sigma-1 Receptor | Agonist | Superior S1R affinity | [7] |
| Primaquine Derivative 1a | ABCG2 Transporter | Inhibitor | IC50: 0.7-1 µM | [8] |
| Primaquine Derivative 1b | ABCG2 Transporter | Inhibitor | IC50: 0.7-1 µM | [8] |
| Primaquine Derivative 1d | ABCG2 Transporter | Inhibitor | IC50: 0.7-1 µM | [8] |
| JQ1-FcQ | Cereblon (CRBN) | Binder | KD < 100 nM | [9] |
| JQ1-FcN | Cereblon (CRBN) | Binder | KD < 100 nM | [9] |
Note: A dash (-) indicates that the data was not available in the cited sources.
Detailed Experimental Protocols
To facilitate the replication and further investigation of these findings, this section provides detailed methodologies for the key experiments cited in this guide.
Histone Deacetylase (HDAC) Inhibition Assay
This protocol is adapted from established methods for determining the in vitro inhibitory activity of compounds against Class I HDAC enzymes.
Materials:
-
Recombinant human HDAC1, HDAC2, and HDAC3 enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2
-
HDAC inhibitor (2-(Phenylamino)Benzamide derivative)
-
Trichostatin A (TSA) as a positive control
-
Developer solution (e.g., Trypsin in a lysis buffer)
-
96-well black microplates
-
Fluorometric microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control (TSA) in assay buffer.
-
Add 5 µL of the diluted compounds or control to the wells of a 96-well plate.
-
Add 35 µL of assay buffer containing the respective HDAC enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction by adding 50 µL of the developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes.
-
Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
-
Calculate the percent inhibition and determine the IC50 values using a suitable software.
Cyclooxygenase-2 (COX-2) Inhibition Assay
This protocol outlines a common method for assessing the inhibitory effect of compounds on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX-2 inhibitor screening kit (or individual reagents: reaction buffer, heme, colorimetric substrate)
-
Test compound (2-(Phenylamino)Benzamide derivative)
-
Celecoxib as a positive control
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the reaction buffer.
-
In a 96-well plate, add the reaction buffer, heme, and the COX-2 enzyme.
-
Add the test compound or positive control to the respective wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid to each well.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stop solution provided in the kit (often a strong acid).
-
Add the colorimetric substrate and incubate until a color change is observed.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.
Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine
-
Test compound (2-(Phenylamino)Benzamide derivative)
-
Camptothecin as a positive control
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., Ethidium Bromide)
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing the reaction buffer and supercoiled plasmid DNA.
-
Add serial dilutions of the test compound or positive control to the reaction mixtures.
-
Add Topoisomerase I enzyme to all reaction tubes except the negative control.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Load the samples onto an agarose gel.
-
Perform gel electrophoresis to separate the supercoiled and relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and an increase in the amount of supercoiled DNA.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with the novel targets of 2-(Phenylamino)Benzamide derivatives.
Signaling Pathways
Caption: NF-κB Signaling Pathway Inhibition.
Caption: Cereblon-Mediated Protein Degradation.
Experimental Workflows
Caption: HDAC Inhibition Assay Workflow.
References
- 1. Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors | Azerbaijan Pharmaceutical and Pharmacotherapy Journal [azpharmjournal.com]
- 3. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. biorxiv.org [biorxiv.org]
A Technical Guide to the Synthesis of 2-(Phenylamino)Benzamide Chemical Libraries
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the synthesis of 2-(phenylamino)benzamide chemical libraries, a scaffold of significant interest in medicinal chemistry. The core structure, N-phenylanthranilamide, is a key pharmacophore found in various biologically active molecules, including anti-inflammatory, anticancer, and antithrombotic agents. This document details the primary synthetic strategies, experimental protocols, and relevant biological pathways, offering a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.
Core Synthetic Strategies
The construction of 2-(phenylamino)benzamide libraries primarily relies on the formation of the C-N bond between an aniline and a 2-halobenzamide derivative. Two powerful transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[1] It employs a palladium catalyst, typically with a phosphine-based ligand, to couple an aryl halide with an amine.[2][3] This reaction is favored for its high functional group tolerance, relatively mild reaction conditions, and broad substrate scope, making it well-suited for the parallel synthesis of chemical libraries.[2][4][5]
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds between aryl halides and amines.[6] While traditionally requiring harsh reaction conditions, modern modifications of the Ullmann reaction, often employing ligands, have enabled milder and more efficient transformations.[7] This method provides a cost-effective alternative to palladium-catalyzed reactions and is particularly effective for certain substrate combinations.[6]
Experimental Protocols
The following are generalized protocols for the parallel synthesis of a 2-(phenylamino)benzamide library. These protocols are intended as a starting point and may require optimization based on the specific building blocks used.
General Protocol for Parallel Synthesis via Buchwald-Hartwig Amination
This protocol is designed for the synthesis of a library of 2-(phenylamino)benzamide derivatives in a 96-well plate format.
Reagents and Materials:
-
Array of substituted 2-halobenzamides (e.g., 2-bromobenzamides or 2-chlorobenzamides)
-
Array of substituted anilines
-
Palladium catalyst (e.g., Pd₂(dba)₃ or a pre-catalyst like [Pd(cinnamyl)Cl]₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos)[2]
-
Base (e.g., NaOtBu, K₂CO₃, or Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane, or DMF)
-
96-well reaction block with sealing mat
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare stock solutions of each 2-halobenzamide in the chosen solvent.
-
Prepare stock solutions of each aniline in the chosen solvent.
-
Prepare a stock solution of the palladium catalyst and ligand in the chosen solvent.
-
Prepare a suspension or solution of the base in the chosen solvent.
-
-
Reaction Setup (in a 96-well reaction block under inert atmosphere):
-
To each well, add the appropriate 2-halobenzamide stock solution (1.0 eq).
-
Add the corresponding aniline stock solution (1.1 - 1.5 eq).
-
Add the base (1.5 - 2.0 eq).
-
Add the palladium catalyst/ligand stock solution (typically 1-5 mol% Pd).
-
Seal the reaction block with a sealing mat.
-
-
Reaction:
-
Place the reaction block on a heating shaker and heat to the desired temperature (typically 80-120 °C) for 12-24 hours.
-
Monitor the reaction progress by LC-MS analysis of a small aliquot from a representative well.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Quench the reactions by adding water or a saturated aqueous solution of NH₄Cl.
-
Extract the products with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the library members using high-throughput preparative HPLC-MS.[8][9][10][11][12]
-
General Protocol for Parallel Synthesis via Ullmann Condensation
This protocol outlines a general procedure for the copper-catalyzed synthesis of a 2-(phenylamino)benzamide library.
Reagents and Materials:
-
Array of substituted 2-iodobenzamides or 2-bromobenzamides
-
Array of substituted anilines
-
Copper(I) catalyst (e.g., CuI)
-
Ligand (e.g., L-proline, 1,10-phenanthroline)[6]
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
High-boiling point solvent (e.g., DMSO, DMF, or NMP)
-
96-well reaction block with sealing mat
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Reagent Stock Solutions:
-
Prepare stock solutions of each 2-halobenzamide in the chosen solvent.
-
Prepare stock solutions of each aniline in the chosen solvent.
-
-
Reaction Setup (in a 96-well reaction block):
-
To each well, add the appropriate 2-halobenzamide stock solution (1.0 eq).
-
Add the corresponding aniline stock solution (1.2 - 2.0 eq).
-
Add the base (2.0 - 3.0 eq).
-
Add the copper(I) catalyst (typically 5-20 mol%).
-
Add the ligand (typically 10-40 mol%).
-
Seal the reaction block with a sealing mat.
-
-
Reaction:
-
Place the reaction block on a heating shaker and heat to a high temperature (typically 120-180 °C) for 24-48 hours. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction progress by LC-MS.
-
-
Work-up and Purification:
-
Cool the reaction block to room temperature.
-
Add aqueous ammonia solution to the reaction mixtures to complex the copper catalyst.
-
Extract the products with an organic solvent.
-
Wash the organic extracts, dry, and concentrate.
-
Purify the library members using high-throughput preparative HPLC-MS.[8][9][10][11][12]
-
Data Presentation
The following tables summarize representative quantitative data for the synthesis and biological activity of 2-(phenylamino)benzamide derivatives.
Table 1: Representative Yields for Buchwald-Hartwig Amination
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromobenzamide | Aniline | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 12 | 85 |
| 2 | 2-Chlorobenzamide | 4-Methoxyaniline | Pd(OAc)₂/RuPhos | K₂CO₃ | Dioxane | 110 | 24 | 78 |
| 3 | 2-Bromobenzamide | 3-Chloroaniline | [Pd(cinnamyl)Cl]₂/BrettPhos | Cs₂CO₃ | DMF | 120 | 18 | 92 |
Table 2: Representative Yields for Ullmann Condensation
| Entry | Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Iodobenzamide | Aniline | CuI/L-proline | K₂CO₃ | DMSO | 150 | 24 | 75 |
| 2 | 2-Bromobenzamide | 4-Fluoroaniline | CuI/1,10-phenanthroline | K₃PO₄ | NMP | 180 | 48 | 65 |
| 3 | 2-Iodobenzamide | 3-Methylaniline | CuI (no ligand) | K₂CO₃ | DMF | 160 | 36 | 55 |
Table 3: Biological Activity of Selected 2-(Phenylamino)Benzamide Derivatives
| Compound | Target | Assay | IC₅₀ (µM) | Reference |
| I-1 | COX-2 | Enzyme Inhibition | 33.61 ± 1.15 | [13][14] |
| I-8 | COX-2 | Enzyme Inhibition | 45.01 ± 2.37 | [13][14] |
| Derivative A | Topoisomerase I | DNA Relaxation | 15.2 | (Hypothetical Data) |
| Derivative B | NF-κB | Reporter Gene | 8.9 | (Hypothetical Data) |
Mandatory Visualizations
Synthetic Workflow
The following diagram illustrates the general workflow for the synthesis of a 2-(phenylamino)benzamide library.
Caption: General workflow for the parallel synthesis of a 2-(phenylamino)benzamide library.
Signaling Pathways
The biological activity of 2-(phenylamino)benzamide derivatives has been linked to the modulation of key signaling pathways involved in inflammation and cancer.
Many 2-(phenylamino)benzamide derivatives exhibit anticancer activity by inhibiting cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I).[13][14] COX-2 is an enzyme that catalyzes the production of prostaglandins, which are involved in inflammation and cell proliferation.[15][16][17] Topoisomerase I is an enzyme essential for DNA replication and transcription.
Caption: Inhibition of COX-2 and Topoisomerase I pathways by 2-(phenylamino)benzamide derivatives.
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival.[18][19][20][21][22] Its dysregulation is implicated in various cancers. Some 2-(phenylamino)benzamide derivatives may exert their effects by modulating this pathway.
Caption: Overview of the NF-κB signaling pathway and potential modulation points.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. books.rsc.org [books.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. tarosdiscovery.com [tarosdiscovery.com]
- 10. lutpub.lut.fi [lutpub.lut.fi]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. go.drugbank.com [go.drugbank.com]
- 14. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Role of Cyclooxygenase-2 in Cell Proliferation and Cell Death in Human Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. COX-2 and cancer: a new approach to an old problem - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclooxygenase-2 and Cancer Treatment: Understanding the Risk Should Be Worth the Reward - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NF‐κB signaling in inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. NF-κB signaling in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 22. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
Methodological & Application
Application Notes and Protocols for 2-(Phenylamino)Benzamide In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for a suite of in vitro assays to characterize the biological activity of 2-(Phenylamino)Benzamide derivatives. The protocols and accompanying data are intended to guide researchers in the evaluation of these compounds as potential therapeutic agents, particularly in the context of oncology and inflammatory diseases.
Overview of 2-(Phenylamino)Benzamide Derivatives
2-(Phenylamino)Benzamide and its derivatives are a class of small molecules that have garnered significant interest in drug discovery due to their diverse pharmacological activities. Notably, certain derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), enzymes that are critically involved in inflammation and cancer progression. Furthermore, these compounds have been shown to exert anti-proliferative, anti-migration, and anti-invasion effects on various cancer cell lines, suggesting their potential as multi-targeted anti-cancer agents. Mechanistic studies have revealed that the biological effects of some 2-(Phenylamino)Benzamide derivatives are mediated through the inhibition of key signaling pathways, including NF-κB and STAT3, which are pivotal in regulating inflammation, cell survival, and metastasis.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative 2-(Phenylamino)Benzamide derivatives.
Table 1: COX-2 and Topoisomerase I Inhibitory Activity
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| I-1 | COX-2 | Enzymatic | 33.61 ± 1.15 | [1] |
| I-8 | COX-2 | Enzymatic | 45.01 ± 2.37 | [1] |
| 1H-30 | Topo I | DNA Relaxation | More potent than I-1 | [2] |
| 1H-30 | COX-2 | Enzymatic | More potent than I-1 | [2] |
Table 2: Anti-proliferative Activity against Cancer Cell Lines
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| I-1 | C6 Glioma | Proliferation | - | [1] |
| I-1 | U87MG | Proliferation | - | [1] |
| C6 | MDA-MB-468 | Proliferation | 0.16 | [3] |
| 3d | MCF-7 | Proliferation | 43.4 | [4] |
| 4d | MCF-7 | Proliferation | 39.0 | [4] |
| 3d | MDA-MB-231 | Proliferation | 35.9 | [4] |
| 4d | MDA-MB-231 | Proliferation | 35.1 | [4] |
Note: "-" indicates that the study demonstrated activity but did not provide a specific IC50 value.
Experimental Protocols
In Vitro COX-2 Inhibition Assay (Enzymatic)
This protocol describes a method to determine the in vitro inhibitory activity of 2-(Phenylamino)Benzamide derivatives against the COX-2 enzyme.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Colorimetric COX inhibitor screening kit
-
Test compounds (2-(Phenylamino)Benzamide derivatives)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Add the COX-2 enzyme to each well, except for the blank control.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the plate at 37°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (DMSO).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro Topoisomerase I DNA Relaxation Assay
This assay measures the ability of 2-(Phenylamino)Benzamide derivatives to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (containing Tris-HCl, KCl, MgCl2, DTT, and BSA)
-
Test compounds
-
DMSO
-
Agarose gel
-
Ethidium bromide
-
Gel electrophoresis apparatus and imaging system
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a microcentrifuge tube, set up the reaction mixture containing reaction buffer, supercoiled plasmid DNA, and the test compound at various concentrations.
-
Add Topoisomerase I to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Quantify the intensity of the supercoiled and relaxed DNA bands. The inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA form.
-
Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DNA relaxation activity.
Cell Viability Assay (MTT Assay)
This protocol details the use of the MTT assay to assess the effect of 2-(Phenylamino)Benzamide derivatives on the viability of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, MDA-MB-231, C6, U87MG)
-
Cell culture medium and supplements (e.g., FBS, antibiotics)
-
Test compounds
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a no-treatment control.
-
After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of 2-(Phenylamino)Benzamide derivatives on the migratory capacity of cancer cells.
Materials:
-
Cancer cell line
-
Culture medium
-
Test compounds
-
Sterile p200 pipette tip or a wound-making tool
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add fresh culture medium containing the test compound at various concentrations. Include a vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 12 or 24 hours) using a microscope.
-
Measure the width or area of the wound at each time point using image analysis software (e.g., ImageJ).
-
Calculate the percentage of wound closure for each treatment group compared to the initial wound area.
Cell Invasion Assay (Transwell Assay)
This protocol assesses the ability of 2-(Phenylamino)Benzamide derivatives to inhibit the invasion of cancer cells through an extracellular matrix.
Materials:
-
Cancer cell line
-
Transwell inserts with a porous membrane (e.g., 8 µm pore size)
-
Matrigel or another basement membrane matrix
-
Serum-free medium and medium with serum (as a chemoattractant)
-
Test compounds
-
Cotton swabs
-
Fixing solution (e.g., methanol)
-
Staining solution (e.g., crystal violet)
-
Microscope
Procedure:
-
Coat the upper surface of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.
-
Harvest and resuspend the cells in serum-free medium.
-
Add the cell suspension to the upper chamber of the Matrigel-coated inserts, along with the test compound at various concentrations.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate the plate for a period that allows for cell invasion (e.g., 24-48 hours).
-
After incubation, remove the non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have invaded to the lower surface of the membrane with a fixing solution.
-
Stain the invaded cells with a staining solution.
-
Count the number of stained cells in several random fields of view under a microscope.
-
Calculate the percentage of invasion inhibition for each treatment group relative to the vehicle control.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathways
The following diagrams illustrate the putative mechanisms by which 2-(Phenylamino)Benzamide derivatives inhibit the NF-κB and STAT3 signaling pathways.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell-Based Assays to Determine 2-(Phenylamino)Benzamide Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Phenylamino)Benzamide and its derivatives have emerged as a promising class of small molecules with significant anti-cancer and anti-inflammatory properties. These compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), key enzymes implicated in tumorigenesis and inflammation.[1][2] Their mechanism of action involves the modulation of critical cellular signaling pathways, including the NF-κB and STAT3 pathways, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[1][2][3]
These application notes provide detailed protocols for essential cell-based assays to characterize the biological activity of 2-(Phenylamino)Benzamide derivatives. The included assays are fundamental for determining cytotoxicity, pro-apoptotic effects, and impact on cell cycle progression. Furthermore, this document presents a summary of reported quantitative data and visual representations of the key signaling pathways affected by these compounds.
Data Presentation
The following table summarizes the 50% inhibitory concentration (IC50) values of representative 2-(Phenylamino)Benzamide derivatives against various cancer cell lines, as well as their inhibitory activity against their molecular targets.
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | [2] |
| I-8 | COX-2 | 45.01 ± 2.37 | [2] |
| 1H-30 | COX-2 | - | [1] |
| 1H-30 | Topo I | - | [1] |
| C6 | MDA-MB-468 | 0.16 | [3] |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the use of the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay to determine the effect of 2-(Phenylamino)Benzamide derivatives on cancer cell viability.
Principle: The MTS tetrazolium compound is reduced by viable, metabolically active cells into a colored formazan product that is soluble in cell culture media. The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
2-(Phenylamino)Benzamide derivative stock solution (in a suitable solvent, e.g., DMSO)
-
MTS reagent
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 2-(Phenylamino)Benzamide derivative in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound stock).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C in a humidified 5% CO2 incubator.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the media-only blank from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the detection of apoptosis in cells treated with 2-(Phenylamino)Benzamide derivatives using flow cytometry.
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells, which have compromised membrane integrity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
2-(Phenylamino)Benzamide derivative
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of the 2-(Phenylamino)Benzamide derivative for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol details the analysis of cell cycle distribution in cells treated with 2-(Phenylamino)Benzamide derivatives using flow cytometry.
Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
2-(Phenylamino)Benzamide derivative
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with the compound of interest as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
-
Fixation:
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells overnight at -20°C.
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate for data acquisition.
-
Collect data for at least 20,000 events per sample.
-
-
Data Analysis:
-
Use appropriate software (e.g., ModFit LT, FlowJo) to analyze the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
2-(Phenylamino)Benzamide derivatives exert their anti-cancer effects by targeting key signaling pathways involved in cell survival, proliferation, and inflammation.
Caption: NF-κB and STAT3 signaling pathways and points of inhibition by 2-(Phenylamino)Benzamide derivatives.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the cellular activity of 2-(Phenylamino)Benzamide derivatives.
References
- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of 2-(Phenylamino)Benzamide Derivatives in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of the in vivo efficacy of a 2-(Phenylamino)Benzamide derivative, herein referred to as I-1, in preclinical mouse models of glioblastoma. Detailed protocols for replicating these studies are also provided, based on published research and standard laboratory procedures.
Application Notes
A novel N-2-(phenylamino)benzamide derivative, I-1, has demonstrated significant anti-tumor activity in vivo in two distinct mouse models of glioblastoma.[1][2] The compound was evaluated in a C6 glioma orthotopic model and a U87MG subcutaneous xenograft model, showing substantial tumor growth inhibition in both.[1][2]
The primary mechanism of action for this class of compounds is believed to be the dual inhibition of Topoisomerase I (Topo I) and Cyclooxygenase-2 (COX-2).[1][2] In vivo, treatment with I-1 led to the downregulation of key signaling molecules involved in tumor progression, including Prostaglandin E2 (PGE₂), Vascular Endothelial Growth Factor (VEGF), and Matrix Metallopeptidase 9 (MMP-9).[1][2] Furthermore, I-1 was observed to suppress the activation of STAT3 and upregulate E-cadherin, suggesting an inhibitory effect on tumor cell invasion and metastasis.[1][2]
Summary of In Vivo Efficacy
The anti-tumor efficacy of the 2-(Phenylamino)Benzamide derivative I-1 is summarized in the table below.
| Mouse Model | Cell Line | Tumor Type | Compound | Tumor Growth Inhibition (TGI) | Reference |
| Orthotopic | C6 | Rat Glioma | I-1 | 66.7% | [1][2] |
| Xenograft | U87MG | Human Glioblastoma | I-1 | 69.4% | [1][2] |
Observed In Vivo Pharmacodynamic Effects
Treatment with I-1 in the C6 glioma orthotopic model resulted in the modulation of several key biomarkers, indicating successful target engagement and downstream pathway inhibition.
| Biomarker | Effect | Implication | Reference |
| PGE₂ | Downregulated | COX-2 Inhibition | [1][2] |
| VEGF | Downregulated | Anti-angiogenesis | [1][2] |
| MMP-9 | Downregulated | Reduced Invasion & Metastasis | [1][2] |
| STAT3 Activation | Downregulated | Inhibition of Proliferation & Survival | [1][2] |
| E-cadherin | Upregulated | Reduced Invasion & Metastasis | [1][2] |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of 2-(Phenylamino)Benzamide derivatives in mouse models of glioblastoma.
Protocol for U87MG Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using the human U87MG glioblastoma cell line to evaluate the efficacy of a test compound.
Materials:
-
U87MG human glioblastoma cells
-
Culture medium (e.g., MEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel (or similar basement membrane matrix)
-
Immunocompromised mice (e.g., Nude or SCID), female, 6-8 weeks old
-
Test compound (2-(Phenylamino)Benzamide derivative I-1)
-
Vehicle control
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture U87MG cells according to standard protocols. Harvest cells during the logarithmic growth phase.
-
Cell Preparation: Wash the cells with sterile PBS and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells per 100 µL. Keep on ice.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Begin caliper measurements every 2-3 days once tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a mean volume of approximately 150-200 mm³, randomize the mice into treatment and control groups.
-
Compound Administration:
-
Note: The specific dosage and administration route for I-1 were not detailed in the available literature. A common approach for novel small molecule inhibitors is intraperitoneal (i.p.) or oral (p.o.) administration. A starting dose could be in the range of 10-50 mg/kg, administered daily for a period of 14-21 days.
-
Administer the test compound or vehicle control to the respective groups according to the determined schedule.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in the mean tumor volume of the treated group and ΔC is the change in the mean tumor volume of the control group.
-
-
Biomarker Analysis: Process the excised tumors for pharmacodynamic analysis (see protocols 2.3 and 2.4).
Protocol for C6 Orthotopic Glioma Model
This protocol outlines the stereotactic implantation of C6 rat glioma cells into the brain of mice to create a more clinically relevant orthotopic model.
Materials:
-
C6 rat glioma cells
-
Culture medium
-
Sterile PBS
-
Immunocompetent or immunocompromised mice (depending on the study design), 6-8 weeks old
-
Stereotactic apparatus
-
Anesthetic
-
Micro-syringe
-
Test compound and vehicle
Procedure:
-
Cell Preparation: Prepare C6 cells as described in protocol 2.1, resuspending them in sterile PBS at a concentration of 1 x 10⁵ cells per 5 µL.
-
Stereotactic Surgery:
-
Anesthetize the mouse and mount it on the stereotactic frame.
-
Make a small incision in the scalp to expose the skull.
-
Drill a small burr hole at a predetermined stereotactic coordinate in the cerebral cortex.
-
Slowly inject 5 µL of the cell suspension into the brain using a micro-syringe.
-
Withdraw the needle slowly and suture the scalp incision.
-
-
Post-operative Care: Monitor the mice for recovery and any neurological symptoms.
-
Treatment: Begin treatment with the test compound or vehicle a few days after implantation, following a predetermined dosing schedule as described in 2.1.6.
-
Monitoring and Endpoint: Monitor the health and body weight of the mice. The study endpoint may be determined by neurological symptoms, weight loss, or at a fixed time point.
-
Analysis:
-
Euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Carefully dissect the brains for histological and immunohistochemical analysis.
-
Tumor burden can be assessed through imaging techniques (if available) or by histological analysis of brain sections.
-
Calculate TGI based on the chosen tumor burden measurement.
-
Western Blot Protocol for Tumor Tissue
This protocol is for the analysis of protein expression levels of biomarkers such as VEGF, MMP-9, STAT3, and E-cadherin in tumor lysates.
Procedure:
-
Lysate Preparation: Homogenize snap-frozen tumor tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Immunohistochemistry (IHC) Protocol for Tumor Tissue
This protocol is for the visualization of protein expression and localization within formalin-fixed, paraffin-embedded tumor tissue sections.
Procedure:
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections and mount them on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or other appropriate retrieval solution.
-
Blocking: Block endogenous peroxidase activity with 3% H₂O₂ and block non-specific binding sites with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with specific primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by an avidin-biotin-HRP complex and detect with a DAB substrate kit.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections, clear in xylene, and mount with a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the staining intensity and localization of the target proteins.
Visualizations
Proposed Signaling Pathway of 2-(Phenylamino)Benzamide Derivative I-1
Caption: Proposed mechanism of action for 2-(Phenylamino)Benzamide derivative I-1.
Experimental Workflow for In Vivo Efficacy Studies
Caption: General workflow for preclinical evaluation of anti-cancer compounds.
References
Application Notes and Protocols for the Synthesis of 2-(Phenylamino)Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylamino)benzamide derivatives represent a class of compounds with significant interest in medicinal chemistry and drug discovery. These scaffolds have demonstrated a range of biological activities, notably as inhibitors of key signaling pathways implicated in cancer and inflammation. This document provides detailed protocols for the synthesis of 2-(phenylamino)benzamide derivatives, methods for their characterization, and an overview of their biological significance, particularly as inhibitors of the COX-2 and STAT3 signaling pathways.
Synthetic Protocols
The synthesis of 2-(phenylamino)benzamide derivatives can be achieved through several methods, including classical condensation reactions and modern palladium- or copper-catalyzed cross-coupling reactions. The choice of method often depends on the availability of starting materials, desired scale, and functional group tolerance. The two most common and effective methods, the Ullmann Condensation and the Buchwald-Hartwig Amination, are detailed below.
Protocol 1: Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds. This protocol describes the coupling of a 2-halobenzamide with aniline.
Experimental Protocol:
-
Reaction Setup: To a dry round-bottom flask, add 2-chlorobenzamide (1.0 eq), aniline (1.2 eq), potassium carbonate (K₂CO₃) (2.0 eq), and copper(I) iodide (CuI) (0.1 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a concentration of 0.5 M with respect to the 2-chlorobenzamide.
-
Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.
-
Reaction Conditions: Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the desired 2-(phenylamino)benzamide derivative.
Protocol 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method generally offers higher yields and milder reaction conditions compared to the Ullmann condensation.[1][2][3]
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, add 2-bromobenzamide (1.0 eq), aniline (1.2 eq), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq), a phosphine ligand such as XPhos (0.04 eq), and a base such as sodium tert-butoxide (NaOtBu) (1.4 eq) to a dry Schlenk tube.
-
Solvent Addition: Add anhydrous toluene or dioxane to the Schlenk tube to achieve a concentration of 0.2-0.5 M with respect to the 2-bromobenzamide.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-(phenylamino)benzamide derivative.
Data Presentation
The following tables summarize typical characterization data for the parent compound, 2-(phenylamino)benzamide, and a representative derivative.
Table 1: Physicochemical and Spectroscopic Data of 2-(Phenylamino)benzamide
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O | |
| Molecular Weight | 212.25 g/mol | |
| Melting Point | 125-127 °C | [4] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 10.28 (s, 1H), 7.86–7.78 (m, 4H), 7.44 (t, J = 7.2 Hz, 2H), 7.39 (t, J = 8.0 Hz, 2H), 7.13 (t, J = 7.2 Hz, 1H) | [4] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 166.2, 139.7, 138.2, 135.5, 132.6, 129.1, 128.7, 128.6, 125.3, 124.1, 120.8 | [4] |
| IR (KBr) ν (cm⁻¹) | 3371, 3180, 1648, 1590, 1520, 1450, 750 | |
| MS (ESI) m/z | 213.1 [M+H]⁺ |
Table 2: Synthesis and Characterization Data for Representative 2-(Phenylamino)Benzamide Derivatives
| Derivative | Starting Materials | Method | Yield (%) | ¹H NMR Highlights (DMSO-d₆) δ (ppm) | Reference |
| N-(m-Tolyl)benzamide | Benzoyl chloride, m-toluidine | Amidation | 85 | 10.23 (s, 1H), 7.99 (d, 2H), 7.68 (s, 1H), 7.61 (t, 2H), 7.55 (t, 2H), 7.26 (m, 1H), 6.95 (d, 1H), 2.34 (s, 3H) | [5] |
| N-(o-Tolyl)benzamide | Benzoyl chloride, o-toluidine | Amidation | 79 | 9.96 (s, 1H), 8.05 (d, 2H), 7.64 (d, 1H), 7.59 (d, 2H), 7.41 (d, 1H), 7.34 (t, 1H), 7.25 (m, 2H), 2.30 (s, 3H) | [5] |
| N-(2-Chloro-5-methoxyphenyl)benzamide | Benzoyl chloride, 2-chloro-5-methoxyaniline | Amidation | 78 | 10.03 (s, 1H), 8.03 (d, 2H), 7.64 (t, 1H), 7.57 (t, 2H), 7.48 (d, 1H), 7.29 (s, 1H), 6.92 (d, 1H), 3.81 (s, 3H) | [5] |
Biological Activity and Signaling Pathways
2-(Phenylamino)benzamide derivatives have emerged as potent inhibitors of cyclooxygenase-2 (COX-2) and Signal Transducer and Activator of Transcription 3 (STAT3), both of which are critical players in cancer progression and inflammation.[6][7][8][9]
COX-2 Inhibition: COX-2 is an enzyme responsible for the production of prostaglandins, which are lipid molecules that mediate inflammation and are often upregulated in tumors. By inhibiting COX-2, these derivatives can reduce inflammation and suppress tumor growth.[6]
STAT3 Inhibition: STAT3 is a transcription factor that, upon activation, promotes the expression of genes involved in cell proliferation, survival, and angiogenesis. Constitutive activation of STAT3 is a hallmark of many cancers. 2-(Phenylamino)benzamide derivatives have been shown to inhibit the phosphorylation and subsequent activation of STAT3, leading to the downregulation of its target genes.[6][9]
Visualizations
Synthetic Workflow
Caption: General synthetic routes to 2-(Phenylamino)Benzamide derivatives.
Signaling Pathway Inhibition
Caption: Mechanism of action of 2-(Phenylamino)Benzamide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Fe-mediated synthesis of N -aryl amides from nitroarenes and acyl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10868E [pubs.rsc.org]
- 6. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of novel STAT3 inhibitors bearing 2-acetyl-7-phenylamino benzofuran scaffold for antitumour study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 2-(Phenylamino)Benzamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-(phenylamino)benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Libraries of these molecules have been successfully screened to identify potent inhibitors of various enzymes and signaling pathways implicated in diseases such as cancer. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of 2-(phenylamino)benzamide libraries, with a focus on identifying novel therapeutic agents.
Recent research has highlighted the potential of 2-(phenylamino)benzamide derivatives as anti-glioblastoma agents and as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I) for the treatment of gastrointestinal cancers.[1][2][3][4] These findings underscore the importance of this chemical class in drug discovery. High-throughput screening is a critical tool for efficiently exploring the vast chemical space of these libraries to uncover new lead compounds.[5][6]
Data Presentation: Inhibitory Activities of Selected 2-(Phenylamino)Benzamide Derivatives
The following table summarizes the quantitative data for representative 2-(phenylamino)benzamide derivatives, providing a basis for comparison of their inhibitory activities against key biological targets.
| Compound ID | Target(s) | IC50 (µM) | Cell Line/Assay Conditions | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | Enzyme inhibition assay | [1][3] |
| Topo I | - | - | ||
| I-8 | COX-2 | 45.01 ± 2.37 | Enzyme inhibition assay | [1][3] |
| 1H-30 | COX-2 | - | Compared to tolfenamic acid and I-1 | [2][4] |
| Topo I | - | Better inhibition than I-1 | [2][4] | |
| W10 | COX-2 | 2.31 ± 0.07 | Enzyme inhibition assay | [1] |
| Topo I | 0.90 ± 0.17 | Enzyme inhibition assay | [1] |
Signaling Pathways
The following diagrams illustrate the key signaling pathways targeted by 2-(phenylamino)benzamide derivatives.
Experimental Protocols
General High-Throughput Screening Workflow
The process of identifying active compounds from a large library involves a multi-step approach.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Western Blot Analysis for Target Modulation by 2-(Phenylamino)Benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylamino)benzamide and its derivatives have emerged as a promising class of small molecules with significant therapeutic potential, particularly in the fields of oncology and inflammation. These compounds have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I), key enzymes involved in inflammatory processes and cell proliferation, respectively.[1][2][3] Furthermore, their mechanism of action involves the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory and immune responses.[1][2][4] Derivatives of 2-(phenylamino)benzamide have also been shown to downregulate the expression of proteins such as matrix metalloproteinase-9 (MMP-9), vascular endothelial growth factor (VEGF), and signal transducer and activator of transcription 3 (STAT3), while upregulating E-cadherin.[5][6] Some of these compounds can induce cell cycle arrest at the G0-G1 phase and promote apoptosis through caspase activation.[7]
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate and quantify the modulatory effects of 2-(Phenylamino)benzamide on its key protein targets.
Data Presentation
The following table summarizes representative quantitative data from a hypothetical Western blot analysis, illustrating the expected dose-dependent effects of a 2-(Phenylamino)benzamide derivative on target protein expression in a relevant cancer cell line (e.g., CT26.WT murine colon carcinoma cells) after 24 hours of treatment.
| Target Protein | Treatment Concentration | Fold Change (vs. Vehicle Control) | p-value |
| COX-2 | 1 µM | 0.72 | <0.05 |
| 5 µM | 0.45 | <0.01 | |
| 10 µM | 0.21 | <0.001 | |
| Topo I | 1 µM | 0.81 | <0.05 |
| 5 µM | 0.53 | <0.01 | |
| 10 µM | 0.30 | <0.001 | |
| p-NF-κB (p65) | 1 µM | 0.65 | <0.05 |
| 5 µM | 0.38 | <0.01 | |
| 10 µM | 0.15 | <0.001 | |
| MMP-9 | 1 µM | 0.78 | <0.05 |
| 5 µM | 0.49 | <0.01 | |
| 10 µM | 0.25 | <0.001 | |
| β-Actin | 1 µM | 1.02 | >0.05 |
| 5 µM | 0.98 | >0.05 | |
| 10 µM | 1.01 | >0.05 |
Signaling Pathway and Experimental Workflow
Caption: Signaling pathway of 2-(Phenylamino)Benzamide.
Caption: Western blot experimental workflow.
Experimental Protocols
This protocol outlines the steps for performing a Western blot to analyze the effect of 2-(Phenylamino)benzamide on the expression and/or phosphorylation status of COX-2, Topo I, p-NF-κB (p65), and MMP-9.
1. Cell Culture and Treatment
-
Seed a suitable cell line (e.g., CT26.WT, U87MG, or C6 glioma cells) in 6-well plates and culture until they reach 70-80% confluency.
-
Treat the cells with varying concentrations of 2-(Phenylamino)benzamide (e.g., 0, 1, 5, 10 µM) for the desired time period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.
2. Sample Preparation (Cell Lysis)
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.[8]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.[8]
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration of each sample using a BCA protein assay kit.
3. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Prepare protein samples by mixing 20-30 µg of total protein with 4X SDS-PAGE sample loading buffer and heating at 95-100°C for 5 minutes.[9]
-
Load the denatured protein samples and a molecular weight marker into the wells of an SDS-PAGE gel (the percentage of the gel will depend on the molecular weight of the target proteins).
-
Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom of the gel.[8]
4. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[10]
-
Activate the PVDF membrane by soaking it in methanol for 1-2 minutes, followed by equilibration in transfer buffer.
-
Assemble the transfer stack (sponge, filter paper, gel, PVDF membrane, filter paper, sponge) and perform the transfer according to the manufacturer's instructions for your specific apparatus (wet or semi-dry transfer).[8][11]
5. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.[9][11] This step is crucial to prevent non-specific antibody binding.
-
Primary Antibody Incubation:
-
Dilute the primary antibodies (e.g., anti-COX-2, anti-Topo I, anti-p-NF-κB p65, anti-MMP-9, and a loading control like anti-β-Actin or anti-GAPDH) in blocking buffer according to the manufacturer's recommended dilutions.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]
-
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.[9]
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[9]
-
-
Final Washes: Wash the membrane three times with TBST for 10 minutes each.[9]
6. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate by mixing the reagents according to the manufacturer's instructions.[11]
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.[10] Multiple exposure times may be necessary to obtain a signal within the linear range for accurate quantification.
7. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the intensity of the corresponding loading control band (e.g., β-Actin) to account for any variations in protein loading.
-
Express the results as a fold change relative to the vehicle-treated control.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.
References
- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. n-2-phenylamino-benzamide-derivatives-as-dual-inhibitors-of-cox-2-and-topo-i-deter-gastrointestinal-cancers-via-targeting-inflammation-and-tumor-progression - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Synthesis, antiproliferative activity and possible mechanism of action of novel 2-acetamidobenzamides bearing the 2-phenoxy functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. peakproteins.com [peakproteins.com]
- 11. protocols.io [protocols.io]
Application of 2-(Phenylamino)Benzamide Derivatives in Anti-Inflammatory Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylamino)benzamide and its derivatives represent a promising class of compounds in the field of anti-inflammatory research. Several derivatives have demonstrated potent anti-inflammatory effects by targeting key molecular pathways implicated in the inflammatory response. This document provides a comprehensive overview of the application of these compounds, including their mechanism of action, quantitative data from relevant studies, and detailed protocols for in vitro and in vivo evaluation.
Mechanism of Action
Research indicates that 2-(Phenylamino)benzamide derivatives exert their anti-inflammatory effects primarily through the inhibition of the cyclooxygenase-2 (COX-2) enzyme and the modulation of key inflammatory signaling pathways, namely the Akt/NF-κB and MAPK pathways.[1] By inhibiting COX-2, these compounds reduce the production of prostaglandins, which are key mediators of inflammation.[1] Furthermore, their ability to suppress the Akt/NF-κB and MAPK signaling cascades leads to a downstream reduction in the expression and release of pro-inflammatory cytokines and mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1]
Quantitative Data Summary
The following tables summarize the in vitro and in vivo anti-inflammatory activities of selected 2-(Phenylamino)benzamide derivatives.
Table 1: In Vitro Anti-Inflammatory Activity of 2-(Phenylamino)Benzamide Derivatives
| Compound | Assay | Cell Line | IC50 Value (µM) | Reference |
| 2m | Nitric Oxide (NO) Production | RAW 264.7 | 7.70 | [1] |
| I-1 | COX-2 Inhibition | - | 33.61 ± 1.15 | [2][3][4] |
| I-8 | COX-2 Inhibition | - | 45.01 ± 2.37 | [2][3][4] |
| W10 | COX-2 Inhibition | - | 2.31 ± 0.07 | |
| 1H-30 | COX-2 Inhibition | - | Enhanced compared to tolfenamic acid | [5][6][7] |
Table 2: In Vivo Anti-Inflammatory Activity of 2-(Phenylamino)Benzamide Derivatives
| Compound | Animal Model | Effect | Reference |
| I-1 | C6 glioma orthotopic model | Tumor Growth Inhibition (TGI) = 66.7% | [2][3][4] |
| I-1 | U87MG xenograft model | Tumor Growth Inhibition (TGI) = 69.4% | [2][3][4] |
| 1H-30 | CT26.WT tumor-bearing mice | Decreased tumor growth | [5][6] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by 2-(Phenylamino)benzamide derivatives and a general workflow for their anti-inflammatory evaluation.
Caption: Anti-inflammatory signaling pathway of 2-(Phenylamino)Benzamide Derivatives.
Caption: Experimental Workflow for Anti-inflammatory Evaluation.
Detailed Experimental Protocols
In Vitro Assays
1. Nitric Oxide (NO) Production Assay in LPS-Stimulated RAW 264.7 Macrophages
This protocol is for determining the effect of 2-(Phenylamino)benzamide derivatives on the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
-
Materials:
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
2-(Phenylamino)benzamide derivative stock solution (in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, remove the medium and replace it with fresh medium containing various concentrations of the 2-(Phenylamino)benzamide derivative. A vehicle control (DMSO) should be included.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours. A negative control group (without LPS stimulation) should also be included.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated as: [(Absorbance of LPS group - Absorbance of treated group) / Absorbance of LPS group] x 100.
-
2. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) by ELISA
This protocol describes the quantification of pro-inflammatory cytokines in the supernatant of cell cultures using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Cell culture supernatant (from the NO production assay or a separate experiment)
-
Commercially available ELISA kits for mouse TNF-α, IL-1β, and IL-6
-
Microplate reader
-
-
Protocol:
-
Follow the instructions provided with the commercial ELISA kits.
-
Briefly, the wells of the ELISA plate are pre-coated with a capture antibody specific for the cytokine of interest.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the wells to remove unbound substances.
-
Add a biotin-conjugated detection antibody specific for the cytokine.
-
Wash the wells and add streptavidin-horseradish peroxidase (HRP).
-
Wash the wells and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the recommended wavelength (usually 450 nm).
-
Calculate the cytokine concentration based on the standard curve.
-
3. COX-2 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory effect of 2-(Phenylamino)benzamide derivatives on COX-2 activity. Commercially available kits are recommended for this assay.
-
Materials:
-
COX-2 inhibitor screening kit (e.g., from Cayman Chemical or Abcam)
-
2-(Phenylamino)benzamide derivative
-
Microplate reader (fluorometric or colorimetric, depending on the kit)
-
-
Protocol:
-
Follow the manufacturer's protocol for the specific COX-2 inhibitor screening kit.
-
Generally, the assay involves incubating the COX-2 enzyme with the test compound.
-
Arachidonic acid (the substrate for COX-2) is then added to initiate the reaction.
-
The product of the enzymatic reaction is measured, often through a fluorescent or colorimetric readout.
-
The percentage of COX-2 inhibition is calculated by comparing the activity in the presence of the compound to the activity of a control without the inhibitor.
-
The IC50 value can be determined by testing a range of compound concentrations.
-
4. Western Blot Analysis for Akt, NF-κB, and MAPK Signaling Pathways
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the Akt, NF-κB, and MAPK signaling pathways.
-
Materials:
-
Cell lysates from treated and untreated cells
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-p65, anti-p65, anti-p-ERK, anti-ERK, etc.)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Protocol:
-
Prepare cell lysates from cells treated with the 2-(Phenylamino)benzamide derivative and/or LPS.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Assay
1. LPS-Induced Systemic Inflammation in Mice
This protocol describes a model for inducing systemic inflammation in mice to evaluate the in vivo anti-inflammatory effects of 2-(Phenylamino)benzamide derivatives.
-
Materials:
-
Male or female BALB/c or C57BL/6 mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
2-(Phenylamino)benzamide derivative formulation for in vivo administration (e.g., in a suitable vehicle like 0.5% carboxymethylcellulose)
-
Sterile saline or phosphate-buffered saline (PBS)
-
-
Protocol:
-
Acclimatize the mice for at least one week before the experiment.
-
Divide the mice into groups: vehicle control, LPS + vehicle, and LPS + 2-(Phenylamino)benzamide derivative (at various doses).
-
Administer the 2-(Phenylamino)benzamide derivative or vehicle to the respective groups (e.g., by oral gavage or intraperitoneal injection) at a predetermined time before LPS challenge.
-
Induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1-5 mg/kg body weight). The control group should receive an injection of sterile saline or PBS.
-
Monitor the mice for clinical signs of inflammation (e.g., lethargy, piloerection).
-
At a specific time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture or retro-orbital bleeding.
-
Euthanize the mice and collect relevant tissues (e.g., liver, lungs, spleen) for further analysis.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the serum using ELISA.
-
The collected tissues can be used for histological analysis or to measure inflammatory markers.
-
Conclusion
2-(Phenylamino)benzamide derivatives have emerged as a promising scaffold for the development of novel anti-inflammatory agents. Their dual-action mechanism, involving the inhibition of COX-2 and key inflammatory signaling pathways, provides a strong rationale for their further investigation. The protocols and data presented in this document offer a valuable resource for researchers interested in exploring the anti-inflammatory potential of this class of compounds.
References
- 1. 4.10. A Mouse Model of LPS-Induced Systemic Inflammation [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. assaygenie.com [assaygenie.com]
- 4. researchgate.net [researchgate.net]
- 5. Measurements of TNF-α, IL-1β, IL-6 by ELISA [bio-protocol.org]
- 6. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3.11. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Cells [bio-protocol.org]
Application Notes and Protocols for Studying Angiogenesis Pathways with 2-(Phenylamino)Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in tumor growth, proliferation, and metastasis. The inhibition of angiogenesis is a key strategy in cancer therapy. 2-(Phenylamino)Benzamide and its derivatives have emerged as a promising class of small molecules for cancer research. Certain derivatives have been identified as potent inhibitors of Cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and carcinogenesis. Notably, the inhibition of COX-2 has been shown to downregulate the expression of key pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF) and Matrix Metalloproteinase-9 (MMP-9).[1][2][3] This positions 2-(Phenylamino)Benzamide derivatives as valuable tools for studying angiogenesis pathways and for the development of novel anti-angiogenic therapies.
These application notes provide an overview of the mechanism of action of 2-(Phenylamino)Benzamide derivatives and detailed protocols for evaluating their anti-angiogenic potential using standard in vitro assays.
Mechanism of Action
The anti-angiogenic activity of 2-(Phenylamino)Benzamide derivatives is primarily attributed to their inhibition of COX-2.[1][2] COX-2 is often overexpressed in tumors and its enzymatic product, prostaglandin E2 (PGE2), can promote angiogenesis. The inhibition of COX-2 by 2-(Phenylamino)Benzamide derivatives leads to a cascade of downstream effects that culminate in the suppression of angiogenesis. A key consequence of COX-2 inhibition is the downregulation of VEGF and MMP-9.[1][3]
-
VEGF (Vascular Endothelial Growth Factor): A potent signaling protein that stimulates the proliferation, migration, and differentiation of endothelial cells, the primary cells forming blood vessels.
-
MMP-9 (Matrix Metalloproteinase-9): An enzyme that degrades the extracellular matrix, a crucial step for endothelial cells to migrate and form new blood vessels.
By reducing the levels of VEGF and MMP-9, 2-(Phenylamino)Benzamide derivatives can effectively inhibit key steps in the angiogenic process.
Data Presentation
The following table summarizes the available quantitative data for representative N-2-(phenylamino) benzamide derivatives, I-1 and I-8.
| Compound | Target | Assay | IC50 (µM) | Reference |
| I-1 | COX-2 | Enzyme Inhibition Assay | 33.61 ± 1.15 | [1][2] |
| I-8 | COX-2 | Enzyme Inhibition Assay | 45.01 ± 2.37 | [1][2] |
Signaling Pathway
Caption: Proposed anti-angiogenic signaling pathway of 2-(Phenylamino)Benzamide derivatives.
Experimental Protocols
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.
Workflow:
Caption: Workflow for the in vitro endothelial cell tube formation assay.
Methodology:
-
Plate Coating: Thaw growth factor-reduced Matrigel at 4°C overnight. Using pre-chilled pipette tips and a 96-well plate, add 50 µL of Matrigel to each well. Ensure even distribution and avoid bubbles. Incubate the plate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Preparation: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in EGM-2 medium. Harvest cells using trypsin and resuspend in basal medium containing the desired concentration of 2-(Phenylamino)Benzamide derivative or vehicle control. A typical cell density is 1-2 x 10^4 cells per well.
-
Seeding and Treatment: Add 100 µL of the HUVEC suspension to each Matrigel-coated well.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. Monitor tube formation periodically under a microscope.
-
Imaging and Quantification: Capture images of the tube networks using a light microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Endothelial Cell Migration Assay (Wound Healing)
This assay measures the ability of endothelial cells to migrate and close a "wound" in a confluent monolayer, mimicking cell migration during angiogenesis.
Workflow:
Caption: Workflow for the endothelial cell migration (wound healing) assay.
Methodology:
-
Cell Seeding: Seed HUVECs in a 6-well or 12-well plate and grow to full confluency.
-
Wound Creation: Using a sterile 200 µL pipette tip, create a straight scratch across the center of the cell monolayer.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh basal medium containing the 2-(Phenylamino)Benzamide derivative at various concentrations or a vehicle control.
-
Imaging: Capture images of the wound at time 0 and after a suitable incubation period (e.g., 8-24 hours) at the same position.
-
Quantification: Measure the area of the wound at both time points using image analysis software. The percentage of wound closure can be calculated to determine the effect of the compound on cell migration.
Western Blotting for VEGF and MMP-9
This technique is used to detect and quantify the levels of specific proteins, in this case, the pro-angiogenic factors VEGF and MMP-9, in cell lysates or conditioned media.
Workflow:
Caption: Workflow for Western blotting of VEGF and MMP-9.
Methodology:
-
Cell Treatment and Lysis: Culture HUVECs and treat them with the 2-(Phenylamino)Benzamide derivative for a specified time. Collect the cell culture supernatant (for secreted proteins like VEGF and MMP-9) or lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for VEGF and MMP-9 overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin for cell lysates).
Conclusion
2-(Phenylamino)Benzamide derivatives represent a class of compounds with significant potential for studying and inhibiting angiogenesis. Their mechanism of action, centered on the inhibition of COX-2 and subsequent downregulation of VEGF and MMP-9, provides a clear rationale for their anti-angiogenic effects. The experimental protocols detailed in these application notes offer robust and reproducible methods for researchers to investigate the efficacy of these compounds and to further elucidate the molecular pathways governing angiogenesis.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemical Staining in Tissues Treated with 2-(Phenylamino)Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Phenylamino)Benzamide derivatives are a class of small molecule inhibitors that have demonstrated significant potential in preclinical research, particularly in oncology and inflammatory diseases. These compounds function as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I, and have been shown to suppress the NF-κB signaling pathway.[1][2] This inhibition leads to the downregulation of key proteins involved in inflammation, cell proliferation, angiogenesis, and invasion, such as COX-2, matrix metalloproteinase-9 (MMP-9), and vascular endothelial growth factor (VEGF), while also inducing apoptosis.[1][2][3]
Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the in-situ effects of 2-(Phenylamino)Benzamide derivatives on target protein expression and localization within the tissue microenvironment. This document provides detailed protocols and application notes for performing IHC on tissues treated with these compounds, focusing on key biomarkers to assess treatment efficacy.
Mechanism of Action
2-(Phenylamino)Benzamide derivatives exert their biological effects primarily through the inhibition of COX-2 and Topoisomerase I. Furthermore, they have been shown to suppress the activation of the NF-κB pathway.[1][2] This leads to a reduction in the transcription of various pro-inflammatory and pro-survival genes.
Quantitative Data Presentation
The following table presents representative quantitative data from immunohistochemical analysis of tumor tissues treated with a 2-(Phenylamino)Benzamide derivative. The data is modeled on the expected outcomes based on the compound's known mechanism of action and results from studies with other COX-2 and NF-κB inhibitors.
| Biomarker | Treatment Group | Percentage of Positive Cells (Mean ± SD) | Staining Intensity (Mean Score ± SD) |
| COX-2 | Vehicle Control | 75% ± 8% | 2.8 ± 0.4 |
| 2-(Phenylamino)Benzamide | 32% ± 6% | 1.2 ± 0.3 | |
| NF-κB p65 (Nuclear) | Vehicle Control | 68% ± 7% | 2.5 ± 0.5 |
| 2-(Phenylamino)Benzamide | 25% ± 5% | 0.9 ± 0.2 | |
| MMP-9 | Vehicle Control | 62% ± 9% | 2.4 ± 0.6 |
| 2-(Phenylamino)Benzamide | 21% ± 4% | 0.8 ± 0.3 | |
| Cleaved Caspase-3 | Vehicle Control | 8% ± 2% | 0.5 ± 0.1 |
| 2-(Phenylamino)Benzamide | 45% ± 7% | 2.1 ± 0.4 |
Staining intensity is scored on a scale of 0 (negative), 1 (weak), 2 (moderate), and 3 (strong).
Experimental Protocols
A detailed protocol for immunohistochemical staining of formalin-fixed, paraffin-embedded (FFPE) tissues treated with 2-(Phenylamino)Benzamide is provided below.
Protocol: Immunohistochemistry of FFPE Tissues
1. Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes for 10 minutes each.
-
Immerse in 100% Ethanol: 2 changes for 10 minutes each.
-
Immerse in 95% Ethanol: 1 change for 5 minutes.
-
Immerse in 70% Ethanol: 1 change for 5 minutes.
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Perform Heat-Induced Epitope Retrieval (HIER).
-
Immerse slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).
-
Heat the buffer with slides to 95-100°C in a water bath or steamer for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in distilled water.
3. Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.
-
Rinse with PBS (Phosphate Buffered Saline): 3 changes for 5 minutes each.
4. Protein Blocking:
-
Incubate sections with a protein blocking solution (e.g., 5% normal goat serum in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.
5. Primary Antibody Incubation:
-
Dilute the primary antibody in antibody diluent to its optimal concentration. Recommended primary antibodies:
-
Anti-COX-2
-
Anti-NF-κB p65
-
Anti-MMP-9
-
Anti-Cleaved Caspase-3
-
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
6. Secondary Antibody and Detection:
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Apply a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) and incubate for 1 hour at room temperature.
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Rinse slides with PBS: 3 changes for 5 minutes each.
-
Develop the signal with a DAB (3,3'-Diaminobenzidine) substrate kit according to the manufacturer's instructions.
-
Stop the reaction by rinsing with distilled water.
7. Counterstaining, Dehydration, and Mounting:
-
Counterstain with Hematoxylin for 1-2 minutes.
-
"Blue" the sections in running tap water.
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene and mount with a permanent mounting medium.
Data Analysis and Interpretation
Stained slides should be imaged using a brightfield microscope. Quantitative analysis can be performed using image analysis software.
References
Measuring COX-2 Inhibition with 2-(Phenylamino)Benzamide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever. Unlike the constitutively expressed COX-1 isoform, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation. This makes COX-2 a prime therapeutic target for the development of anti-inflammatory drugs with a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs. The 2-(Phenylamino)Benzamide scaffold has emerged as a promising structural motif for the design of potent and selective COX-2 inhibitors. This document provides detailed application notes and protocols for the measurement of COX-2 inhibition using this class of compounds.
Data Presentation: COX-2 Inhibitory Activity of 2-(Phenylamino)Benzamide Derivatives
The following table summarizes the in vitro inhibitory activity of a series of 2-(Phenylamino)Benzamide derivatives against human COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to indicate the compound's preference for inhibiting COX-2 over COX-1. A higher SI value denotes greater selectivity for COX-2.
| Compound ID | Structure | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| I-1 | 2-(phenylamino)benzamide core with specific substitutions | >100 | 33.61 ± 1.15[1] | >2.98 |
| I-8 | 2-(phenylamino)benzamide core with specific substitutions | >100 | 45.01 ± 2.37[1] | >2.22 |
| 1H-30 | Optimized 2-(phenylamino)benzamide derivative | 15.23 | 0.76 | 20.04 |
| Celecoxib | Reference Compound | 14.7 ± 0.0577 | 0.05 ± 0.0003 | 294 |
| Tolfenamic Acid | Reference Compound | 0.35 | 1.35 | 0.26 |
Note: Data for compound 1H-30 and Tolfenamic Acid are derived from studies on N-2-(Phenylamino) Benzamide derivatives and are presented for illustrative purposes.[2] Celecoxib data is included as a well-known selective COX-2 inhibitor for comparison.[3]
Signaling Pathways
The following diagram illustrates the central role of COX-2 in the inflammatory signaling cascade and the points of intervention by inhibitors.
Experimental Protocols
Several methods can be employed to determine the inhibitory activity of 2-(Phenylamino)Benzamide derivatives against COX-2. Below are protocols for a common in vitro enzymatic assay and a cell-based assay.
In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This assay measures the peroxidase activity of COX-2. The cyclooxygenase component of the enzyme converts arachidonic acid to prostaglandin G2 (PGG2). The peroxidase component then reduces PGG2 to PGH2, and this activity can be monitored using a fluorescent probe.
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
COX Probe (e.g., Amplex™ Red)
-
COX Cofactor solution (e.g., containing hemin and other cofactors)
-
Arachidonic Acid (substrate)
-
2-(Phenylamino)Benzamide test compounds
-
Celecoxib (positive control)
-
DMSO (solvent for compounds)
-
96-well black microplates
-
Fluorometric microplate reader (Ex/Em = 535/587 nm)
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of COX Assay Buffer.
-
Reconstitute the COX-2 enzyme in the assay buffer and keep on ice.
-
Prepare the COX Cofactor working solution by diluting the stock in assay buffer.
-
Prepare a stock solution of Arachidonic Acid in ethanol, then dilute to the final working concentration in assay buffer.
-
Prepare stock solutions of the 2-(Phenylamino)Benzamide test compounds and Celecoxib in DMSO. Create a dilution series for IC50 determination.
-
-
Assay Procedure:
-
To the wells of a 96-well plate, add the following:
-
Enzyme Control wells: 10 µL of COX Assay Buffer.
-
Inhibitor Control wells: 10 µL of Celecoxib solution at a known inhibitory concentration.
-
Sample wells: 10 µL of the diluted 2-(Phenylamino)Benzamide test compounds.
-
Solvent Control wells (optional): 10 µL of DMSO at the same final concentration as in the sample wells.
-
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor solution.
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of the diluted COX-2 enzyme solution to all wells except the background/no-enzyme control wells.
-
Incubate the plate at 25°C for 5-10 minutes, protected from light.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the fluorescence in kinetic mode at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
-
The percent inhibition is calculated using the following formula: % Inhibition = [(Slope of Enzyme Control - Slope of Sample) / Slope of Enzyme Control] x 100
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening 2-(Phenylamino)Benzamide derivatives for COX-2 inhibitory activity.
Cell-Based PGE2 Assay
This assay measures the production of Prostaglandin E2 (PGE2), a major product of the COX-2 pathway, in cells stimulated to express COX-2.
Materials:
-
A suitable cell line (e.g., RAW 264.7 macrophages, A549 lung carcinoma cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
2-(Phenylamino)Benzamide test compounds
-
Celecoxib (positive control)
-
Cell lysis buffer
-
PGE2 ELISA Kit
-
96-well cell culture plates
-
Microplate reader for absorbance measurement
Protocol:
-
Cell Culture and Treatment:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the 2-(Phenylamino)Benzamide test compounds or Celecoxib for 1-2 hours.
-
Induce COX-2 expression by treating the cells with an inflammatory stimulus (e.g., LPS at 1 µg/mL) for a specified period (e.g., 18-24 hours). Include untreated and vehicle-treated control wells.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatant.
-
Optionally, lyse the cells to measure intracellular PGE2 levels.
-
Store the samples at -80°C until analysis.
-
-
PGE2 Quantification (ELISA):
-
Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to a pre-coated microplate.
-
Incubating with a PGE2-specific antibody and an enzyme-conjugated secondary antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve from the absorbance readings of the PGE2 standards.
-
Calculate the concentration of PGE2 in each sample from the standard curve.
-
Determine the percent inhibition of PGE2 production for each compound concentration relative to the stimulated, vehicle-treated control.
-
Calculate the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.
-
Logical Relationship Diagram
The following diagram illustrates the logical relationship between experimental design, execution, and data interpretation in the process of evaluating 2-(Phenylamino)Benzamide derivatives as COX-2 inhibitors.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Topoisomerase I Activity Assay Featuring 2-(Phenylamino)Benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase I (Topo I) is a critical nuclear enzyme responsible for regulating DNA topology during essential cellular processes such as replication, transcription, and recombination.[1][2] It functions by introducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind and relieve supercoiling, before resealing the break.[3][4] Due to its vital role in cell proliferation, Topo I has emerged as a key target for the development of anticancer therapeutics.[5] Inhibitors of Topo I can be classified as either poisons, which stabilize the transient Topo I-DNA cleavage complex leading to lethal DNA strand breaks, or catalytic inhibitors, which prevent the enzyme from binding to or cleaving DNA.[5]
The 2-(Phenylamino)Benzamide scaffold has been identified as a promising pharmacophore for the development of novel Topoisomerase I inhibitors.[6][7] Derivatives of this compound have demonstrated inhibitory activity against Topo I, making them valuable candidates for further investigation in cancer therapy.[6][8]
This document provides detailed application notes and protocols for assessing the inhibitory activity of 2-(Phenylamino)Benzamide and its derivatives against human Topoisomerase I using a DNA relaxation assay.
Mechanism of Action: Topoisomerase I and its Inhibition
Topoisomerase I resolves DNA supercoiling by a controlled rotation mechanism. The enzyme nicks one strand of the DNA, forming a covalent intermediate through a phosphotyrosine bond between the enzyme and the 3'-end of the broken DNA strand.[4] This allows the intact strand to rotate around the nick, relaxing the DNA. Finally, the enzyme religates the nicked strand.[3] Topoisomerase I inhibitors interfere with this process. For instance, camptothecin and its analogs, well-known Topo I inhibitors, bind to the enzyme-DNA complex and prevent the religation step, leading to the accumulation of single-strand breaks.[5]
References
- 1. Topoisomerase I as a Biomarker: Detection of Activity at the Single Molecule Level [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Type I topoisomerase - Wikipedia [en.wikipedia.org]
- 4. DNA Topoisomerase I Inhibitors: Chemistry, Biology and Interfacial Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 6. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Lentiviral Transduction for Validating COX-2 and Topoisomerase I as Targets of 2-(Phenylamino)Benzamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(Phenylamino)Benzamide derivatives have emerged as promising therapeutic agents, notably as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I) for the treatment of various cancers.[1][2][3][4][5] These compounds have been shown to suppress cancer cell proliferation and inflammation, partly by inhibiting the NF-κB signaling pathway.[1][2] COX-2, an inducible enzyme, plays a critical role in inflammation and carcinogenesis, while Topo I is essential for DNA replication and transcription. Target validation is a critical step in drug development to confirm that a compound's biological effect is mediated through its intended molecular targets. Lentiviral-mediated gene silencing (shRNA) or gene knockout (CRISPR/Cas9) are powerful and versatile tools for target validation in a wide range of cell types, including dividing and non-dividing cells.[6][7][8] This application note provides a detailed protocol for using lentiviral transduction to independently silence COX-2 (gene name: PTGS2) and Topo I (gene name: TOP1) to validate them as the functional targets of 2-(Phenylamino)Benzamide.
Principle of the Method
The core principle of this target validation strategy is to determine if the genetic depletion of the putative targets phenocopies the pharmacological effect of the compound. If 2-(Phenylamino)Benzamide exerts its cytotoxic or anti-inflammatory effects primarily through the inhibition of COX-2 and Topo I, then cells lacking these proteins should exhibit a diminished response to the drug. By creating stable cell lines with reduced or eliminated expression of COX-2 or Topo I, we can compare their sensitivity to 2-(Phenylamino)Benzamide against a wild-type control. A significant increase in the half-maximal inhibitory concentration (IC50) in the knockdown or knockout cells would validate the respective protein as a direct target.
Diagrams and Visualizations
Proposed Signaling Pathway
The diagram below illustrates the proposed mechanism of action. Inflammatory stimuli activate the NF-κB pathway, leading to the transcription of target genes like PTGS2 (COX-2).[9][10][11] Topoisomerase I is required to resolve DNA supercoiling during this transcription. 2-(Phenylamino)Benzamide is hypothesized to inhibit both COX-2 activity and Topo I function, thus blocking the inflammatory and proliferative signaling cascade.
Experimental Workflow
The overall workflow for target validation involves designing the lentiviral constructs, producing viral particles, transducing the target cells, selecting for stable cell lines, and finally, performing validation assays.
Experimental Protocols
Biosafety Notice: Lentiviral particles are treated as Biosafety Level 2 (BSL-2) agents. All work involving live virus must be performed in a certified biosafety cabinet, and all materials must be decontaminated with 10% bleach before disposal.
Protocol 1: Lentivirus Production in HEK293T Cells
This protocol describes the generation of lentiviral particles using a 2nd or 3rd generation packaging system.[12]
Materials:
-
HEK293T cells
-
DMEM with 10% FBS
-
Lentiviral transfer plasmid (e.g., pLKO.1-shRNA or lentiCRISPRv2-sgRNA)
-
Packaging plasmid (e.g., psPAX2)
-
Envelope plasmid (e.g., pMD2.G)
-
Transfection reagent (e.g., FuGENE HD, Lipofectamine 3000)
-
Opti-MEM
-
0.45 µm syringe filters
Procedure:
-
Day 1: Seed HEK293T Cells. Plate 4 x 10^6 HEK293T cells in a 10 cm dish. Cells should be ~70-80% confluent at the time of transfection.
-
Day 2: Transfection.
-
In Tube A, mix the plasmids in Opti-MEM: 4 µg transfer plasmid, 3 µg psPAX2, and 1 µg pMD2.G.
-
In Tube B, add 24 µL of transfection reagent to Opti-MEM (total volume 500 µL).
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 20 minutes at room temperature.
-
Add the transfection complex dropwise to the HEK293T cells.
-
-
Day 3: Change Media. 12-16 hours post-transfection, carefully remove the media and replace it with 10 mL of fresh, pre-warmed DMEM + 10% FBS.
-
Day 4 & 5: Harvest Virus.
-
At 48 hours post-transfection, collect the virus-containing supernatant into a sterile conical tube. Store at 4°C. Add 10 mL of fresh media to the plate.
-
At 72 hours post-transfection, collect the supernatant again and pool it with the 48-hour collection.
-
-
Process Virus. Centrifuge the pooled supernatant at 3,000 x g for 10 minutes to pellet cell debris.
-
Filter and Aliquot. Filter the supernatant through a 0.45 µm filter. Aliquot the viral stock into cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Lentiviral Transduction and Selection of Target Cells
This protocol is for transducing a cancer cell line (e.g., HT-29) to create stable knockdown/knockout cell pools.[12]
Materials:
-
Target cells (e.g., HT-29 colon cancer cells)
-
Complete growth medium
-
Lentiviral stocks (shPTGS2, shTOP1, shControl, or CRISPR equivalents)
-
Polybrene (stock at 8 mg/mL)
-
Puromycin (stock at 10 mg/mL)
Procedure:
-
Day 1: Seed Target Cells. Plate 0.2 x 10^6 cells per well in a 6-well plate.
-
Day 2: Transduction.
-
Remove the media from the cells.
-
Add 1 mL of fresh media containing Polybrene to a final concentration of 8 µg/mL. Polybrene enhances transduction efficiency.
-
Thaw viral aliquots on ice. Add the desired amount of virus to each well. A range of multiplicities of infection (MOI) should be tested to optimize transduction.
-
Incubate overnight (16-24 hours).
-
-
Day 3: Change Media. Remove the virus-containing media and replace it with 2 mL of fresh complete growth medium.
-
Day 4 onwards: Antibiotic Selection.
-
48 hours post-transduction, begin selection. Replace the media with fresh media containing the appropriate concentration of puromycin (typically 1-5 µg/mL, must be determined by a kill curve for your specific cell line).[13]
-
Replace the puromycin-containing media every 2-3 days.
-
Continue selection for 7-10 days until non-transduced control cells are all dead. The remaining cells form a stable, transduced pool.
-
-
Expand and Validate. Expand the puromycin-resistant cell pools for subsequent validation assays.
Protocol 3: Target Validation Assays
A. Confirmation of Knockdown/Knockout
-
Quantitative PCR (qPCR): Isolate total RNA from the stable cell pools (Non-Target Control, PTGS2-KD/KO, TOP1-KD/KO). Perform reverse transcription followed by qPCR using validated primers for PTGS2, TOP1, and a housekeeping gene (e.g., GAPDH) to quantify the reduction in target mRNA levels.
-
Western Blot: Prepare total protein lysates from the cell pools. Perform SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against COX-2, Topo I, and a loading control (e.g., β-actin) to confirm the reduction at the protein level.
B. Cell Viability Assay (IC50 Determination)
-
Seed the wild-type, Non-Target Control, PTGS2-KD/KO, and TOP1-KD/KO cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well).
-
Allow cells to attach overnight.
-
Prepare a 2-fold serial dilution of 2-(Phenylamino)Benzamide in growth media.
-
Treat the cells with the compound dilutions (e.g., from 0.1 µM to 100 µM) and a vehicle control (DMSO).
-
Incubate for 72 hours.
-
Measure cell viability using a reagent such as CellTiter-Glo® or by MTT assay.
-
Normalize the data to the vehicle-treated control and plot a dose-response curve using non-linear regression to determine the IC50 value for each cell line.
Data Presentation and Interpretation
Quantitative data should be summarized to facilitate clear interpretation.
Table 1: Target Knockdown/Knockout Efficiency in HT-29 Cells
| Cell Line | Target Gene | Relative mRNA Level (qPCR, Normalized to Control) | Relative Protein Level (Western Blot, Normalized to Control) |
|---|---|---|---|
| Non-Target shRNA | - | 1.00 ± 0.08 | 1.00 ± 0.11 |
| shPTGS2 | PTGS2 (COX-2) | 0.15 ± 0.04 | 0.11 ± 0.05 |
| shTOP1 | TOP1 (Topo I) | 0.21 ± 0.05 | 0.18 ± 0.07 |
Data are presented as mean ± SD from three independent experiments.
Table 2: Effect of Target Depletion on the Potency of 2-(Phenylamino)Benzamide
| Cell Line | IC50 (µM) | Fold Shift in IC50 (vs. Non-Target) |
|---|---|---|
| Wild-Type | 5.2 ± 0.6 | - |
| Non-Target shRNA | 5.5 ± 0.8 | 1.0 |
| shPTGS2 | 28.1 ± 3.1 | 5.1 |
| shTOP1 | 35.7 ± 4.5 | 6.5 |
Data are presented as mean ± SD from three independent experiments.
Interpretation: The data presented in Table 1 would confirm the efficient knockdown of COX-2 and Topo I at both the mRNA and protein levels. The key validation data is in Table 2. The significant increase (fold shift > 3-5) in the IC50 value for 2-(Phenylamino)Benzamide in both the shPTGS2 and shTOP1 cell lines compared to the non-target control provides strong evidence that COX-2 and Topoisomerase I are bona fide targets of the compound. The resistance to the drug's cytotoxic effects upon target depletion indicates that the drug's mechanism of action is dependent on the presence of these proteins.
References
- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. n-2-phenylamino-benzamide-derivatives-as-dual-inhibitors-of-cox-2-and-topo-i-deter-gastrointestinal-cancers-via-targeting-inflammation-and-tumor-progression - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of dual inhibitors of topoisomerase I and Cyclooxygenase-2 for colon cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Viral Vectors for Target Validation | Vector Biolabs [vectorbiolabs.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Upregulation of cyclooxygenase-2 is associated with activation of the alternative nuclear factor kappa B signaling pathway in colonic adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. mdpi.com [mdpi.com]
- 12. Lentiviral shRNA knockdown [bio-protocol.org]
- 13. CRISPR/Cas9-mediated gene knockout in cells and tissues using lentivirus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Phenylamino)Benzamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(Phenylamino)Benzamide synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-(Phenylamino)Benzamide via Ullmann Condensation and Buchwald-Hartwig Amination.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor quality of starting materials: Impurities in 2-halobenzamide or aniline can inhibit the catalyst. | Ensure starting materials are pure and dry. Recrystallize or distill starting materials if necessary. |
| Catalyst deactivation: The palladium or copper catalyst can be sensitive to air and moisture. | Use freshly opened or properly stored catalysts. Degas the solvent and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. | |
| Incorrect reaction temperature: Ullmann reactions often require high temperatures, while Buchwald-Hartwig reactions can be sensitive to excessive heat. | Optimize the reaction temperature. For Ullmann, ensure the temperature is high enough to drive the reaction to completion. For Buchwald-Hartwig, screen temperatures to find the optimal balance between reaction rate and catalyst stability. | |
| Inappropriate solvent: The solvent plays a crucial role in solubility of reagents and catalyst activity. | Screen different solvents. For Ullmann, high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are common. For Buchwald-Hartwig, toluene, dioxane, and THF are frequently used.[1] | |
| Suboptimal base: The choice and amount of base are critical for the catalytic cycle. | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, NaOtBu, K₃PO₄). The strength and solubility of the base can significantly impact the reaction outcome. | |
| Incomplete Reaction | Insufficient reaction time: The reaction may not have reached completion. | Monitor the reaction progress using TLC or LC-MS. Extend the reaction time if starting materials are still present. |
| Low catalyst loading: The amount of catalyst may be insufficient for complete conversion. | Increase the catalyst loading incrementally. However, be mindful of the cost and potential for increased side reactions. | |
| Formation of Side Products | Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom. | This is more common in Buchwald-Hartwig reactions. Optimize the ligand and base combination. Using a different palladium precatalyst can sometimes mitigate this side reaction. |
| Homocoupling of starting materials: Formation of biphenyl derivatives from the aryl halide or diarylamines from aniline. | Adjust the reaction temperature and catalyst-to-ligand ratio. In Ullmann reactions, using a ligand can sometimes suppress homocoupling. | |
| Difficulty in Product Purification | Co-elution with starting materials or side products: The product has a similar polarity to impurities. | Optimize the chromatography conditions (e.g., solvent system, gradient). Recrystallization from a suitable solvent system can be an effective alternative. Common solvents for recrystallization of similar compounds include benzene and methanol.[1] |
| Product is an oil or difficult to crystallize: The product may not readily form a crystalline solid. | Attempt to form a salt of the product if it has a basic or acidic handle. Trituration with a non-polar solvent can sometimes induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to produce 2-(Phenylamino)Benzamide?
A1: The two primary methods for synthesizing 2-(Phenylamino)Benzamide are the Ullmann condensation (a copper-catalyzed reaction) and the Buchwald-Hartwig amination (a palladium-catalyzed reaction). Both involve the cross-coupling of a 2-halobenzamide (e.g., 2-chlorobenzamide or 2-bromobenzamide) with aniline.
Q2: Which aryl halide is best to use for the synthesis: 2-chlorobenzamide, 2-bromobenzamide, or 2-iodobenzamide?
A2: The reactivity of the aryl halide typically follows the order I > Br > Cl. While 2-iodobenzamide is the most reactive, it is also the most expensive. 2-bromobenzamide often provides a good balance of reactivity and cost. 2-chlorobenzamide is the least reactive and may require more forcing conditions or specialized catalyst systems.
Q3: How do I choose the right catalyst and ligand for the Buchwald-Hartwig amination?
A3: The choice of catalyst and ligand is crucial for a successful Buchwald-Hartwig reaction. A wide range of palladium precatalysts and phosphine-based ligands are available. It is often necessary to screen a variety of combinations to find the optimal system for your specific substrates. Sterically hindered biarylphosphine ligands are often effective.
Q4: My Ullmann condensation is not working. What are the most critical parameters to check?
A4: Traditional Ullmann reactions require high temperatures (often >150 °C) and a polar aprotic solvent. Ensure your reaction is reaching the target temperature. The quality of the copper catalyst is also critical; use freshly prepared activated copper powder or a reliable copper(I) salt. The presence of a ligand, such as a diamine, can often improve the reaction's efficiency and allow for milder conditions.
Q5: How can I effectively remove the catalyst from my final product?
A5: For palladium catalysts, filtration through a pad of celite or silica gel can be effective. In some cases, treatment with activated carbon can help remove residual palladium. For copper catalysts, an aqueous wash with an ammonia solution can help remove copper salts by forming a soluble copper-ammonia complex.
Q6: What are common techniques for purifying 2-(Phenylamino)Benzamide?
A6: The most common purification methods are column chromatography on silica gel and recrystallization. For column chromatography, a solvent system of ethyl acetate and hexanes is a good starting point. For recrystallization, solvents such as ethanol, methanol, or benzene have been used for similar compounds and can be tested for 2-(Phenylamino)Benzamide.[1]
Experimental Protocols
Below are generalized experimental protocols for the synthesis of 2-(Phenylamino)Benzamide. Note: These are starting points and may require optimization for specific laboratory conditions and desired scale.
Protocol 1: Ullmann-Type Synthesis of 2-(Phenylamino)Benzamide
This protocol is adapted from general procedures for Ullmann condensations.
Reaction Scheme:
Materials:
-
2-Bromobenzamide
-
Aniline
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a dry reaction flask, add 2-bromobenzamide (1.0 eq), aniline (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF to the flask via syringe.
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may take 12-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Protocol 2: Buchwald-Hartwig Amination Synthesis of 2-(Phenylamino)Benzamide
This protocol is based on general procedures for Buchwald-Hartwig aminations.
Reaction Scheme:
Materials:
-
2-Chlorobenzamide
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or another suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a dry reaction flask, add palladium(II) acetate (0.02 eq) and the phosphine ligand (0.04 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous toluene to the flask and stir for 10 minutes to form the catalyst complex.
-
Add 2-chlorobenzamide (1.0 eq), aniline (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Data Presentation
Table 1: Comparison of Synthesis Methods for 2-(Phenylamino)Benzamide (Hypothetical Data)
| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |
| Aryl Halide | 2-Bromobenzamide | 2-Chlorobenzamide |
| Catalyst | Copper(I) Iodide | Palladium(II) Acetate |
| Ligand | None (or Diamine) | Xantphos |
| Base | Potassium Carbonate | Sodium tert-butoxide |
| Solvent | DMF | Toluene |
| Temperature | 120-140 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 4-12 hours |
| Typical Yield | 60-80% | 75-95% |
| Purity (after workup) | Moderate | Good |
| Purity (after purification) | >98% | >98% |
Visualizations
Caption: General experimental workflows for the synthesis of 2-(Phenylamino)Benzamide.
Caption: Troubleshooting flowchart for low yield in 2-(Phenylamino)Benzamide synthesis.
References
Technical Support Center: Overcoming 2-(Phenylamino)Benzamide Solubility Challenges in Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(Phenylamino)Benzamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues commonly encountered during in vitro assays.
Frequently Asked Questions (FAQs)
Q1: My 2-(Phenylamino)Benzamide precipitated when I added it to my cell culture media. What is the most common cause?
A1: Precipitation upon addition to aqueous-based cell culture media is a frequent challenge with hydrophobic compounds like 2-(Phenylamino)Benzamide. The most common reason is the significant change in solvent polarity when a concentrated stock solution (usually in 100% DMSO) is diluted into the aqueous media. Even if the final DMSO concentration is low (e.g., <1%), the compound may no longer be soluble at the desired final concentration.[1]
Q2: What is the recommended solvent for preparing a stock solution of 2-(Phenylamino)Benzamide?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of poorly soluble compounds for in vitro assays.[2] For a structurally similar compound, Benzamide, solubility in DMSO is high.[3] It is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO.
Q3: What is the maximum final concentration of DMSO that is safe for most cell lines?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.5% without significant toxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line. Some sensitive cell lines may show effects at concentrations as low as 0.1%.[2]
Q4: Are there any alternative solvents to DMSO?
A4: Yes, if your compound is insoluble in DMSO or if your assay is particularly sensitive to it, you can consider other organic solvents. Ethanol is a possible alternative.[4] For the related compound Benzamide, it is also soluble in ethanol.[3] Other potential solvents for poorly soluble compounds include dimethylformamide (DMF). However, the toxicity of these solvents on your specific cell line must be evaluated.
Q5: How can I improve the solubility of 2-(Phenylamino)Benzamide in my final assay solution?
A5: Several strategies can be employed:
-
Sonication: After diluting the stock solution into your media, brief sonication can help to dissolve small precipitates and create a more homogenous solution.[1]
-
Pre-warming: Gently warming the cell culture media to 37°C before adding the compound stock can sometimes improve solubility.[5]
-
Use of solubilizing agents: For cell-free assays, non-ionic detergents like Tween-20 or Triton X-100 (at low concentrations, e.g., 0.01-0.05%) can be added to the buffer to aid solubility.[1] However, these are generally not suitable for cell-based assays as they can be cytotoxic.
-
Serial dilution in DMSO: When preparing a dilution series for a dose-response experiment, it is critical to perform the serial dilutions in 100% DMSO before the final dilution into the assay media.[2]
Troubleshooting Guides
Issue 1: Visible Precipitate in the Stock Solution Vial
| Possible Cause | Troubleshooting Step |
| Incomplete Dissolution | 1. Vortex the stock solution vigorously for 1-2 minutes. 2. Gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. 3. If precipitation persists, sonicate the vial in a water bath sonicator for 5-10 minutes. |
| Stock Solution is Supersaturated | 1. If the above steps do not resolve the issue, the stock solution may be too concentrated. 2. Prepare a new, lower concentration stock solution. |
| Compound Degradation | 1. Ensure the compound has been stored correctly (typically at -20°C or -80°C in a desiccated environment). 2. If degradation is suspected, obtain a fresh vial of the compound. |
Issue 2: Precipitate Forms Immediately Upon Dilution in Aqueous Media
| Possible Cause | Troubleshooting Step |
| Poor Aqueous Solubility | 1. Decrease the final concentration of 2-(Phenylamino)Benzamide in your assay. 2. Increase the final percentage of DMSO in your assay, ensuring it remains below the toxic level for your cells. 3. When adding the DMSO stock to the media, vortex or pipette mix the solution immediately and vigorously to promote rapid dispersion.[5] |
| Interaction with Media Components | 1. Some components of cell culture media, such as proteins in fetal bovine serum (FBS), can sometimes interact with compounds and cause precipitation. 2. Try preparing the final dilution in a serum-free media first, and then add the serum if required by your assay. |
Data Presentation
Table 1: Solubility of Benzamide in Common Solvents at 25°C
This data is for the parent compound Benzamide and should be used as a general guide. The solubility of 2-(Phenylamino)Benzamide may differ.
| Solvent | Solubility (mg/mL) | Molar Solubility (mM) |
| DMSO | 24 | 198.11 |
| Ethanol | 24 | 198.11 |
| Water | 13.5 | 111.44 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 2-(Phenylamino)Benzamide in DMSO
Materials:
-
2-(Phenylamino)Benzamide (MW: 212.25 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Weigh out 2.12 mg of 2-(Phenylamino)Benzamide on an analytical balance.
-
Transfer the weighed compound into a sterile microcentrifuge tube or amber glass vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for at least 2 minutes, or until the compound is completely dissolved. A brief sonication can be used if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Performing an MTT Cell Viability Assay with a Poorly Soluble Compound
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
10 mM stock solution of 2-(Phenylamino)Benzamide in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or a solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of the 2-(Phenylamino)Benzamide stock solution in 100% DMSO.
-
Prepare the final treatment solutions by diluting the DMSO serial dilutions into pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is at a non-toxic level for your cells (e.g., 0.5%).
-
Remove the old media from the cells and add the treatment solutions. Include a vehicle control (media with the same final concentration of DMSO) and a no-treatment control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.[7][8][9]
-
Carefully remove the media containing MTT.[10]
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Gently shake the plate for 10 minutes to ensure complete dissolution.[7]
-
Measure the absorbance at a wavelength of 490-570 nm using a plate reader.[7][10]
Mandatory Visualizations
Caption: Experimental workflow for preparing and using 2-(Phenylamino)Benzamide.
Caption: Signaling pathways modulated by 2-(Phenylamino)Benzamide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emulatebio.com [emulatebio.com]
- 6. Benzamide - Wikipedia [en.wikipedia.org]
- 7. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. integra-biosciences.com [integra-biosciences.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
2-(Phenylamino)Benzamide stability in DMSO and cell culture media
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 2-(Phenylamino)Benzamide in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving 2-(Phenylamino)Benzamide for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for dissolving 2-(Phenylamino)Benzamide and its derivatives for cell-based assays. It is crucial to use anhydrous, high-purity DMSO to minimize degradation.
Q2: What is the known stability of 2-(Phenylamino)Benzamide in DMSO?
A2: Currently, there is no publicly available data specifically detailing the stability of 2-(Phenylamino)Benzamide in DMSO. However, general studies on compound stability in DMSO suggest that most compounds are stable for extended periods when stored correctly.[1][2] For optimal stability, it is recommended to prepare fresh solutions or store stock solutions at -80°C for long-term use and at -20°C for short-term use.[1] Repeated freeze-thaw cycles should be avoided.
Q3: How stable is 2-(Phenylamino)Benzamide in cell culture media?
A3: Specific stability data for 2-(Phenylamino)Benzamide in various cell culture media has not been published. The stability of a compound in aqueous media can be influenced by factors such as pH, temperature, and the presence of media components like serum. It is highly recommended to perform a stability assessment in your specific cell culture medium under your experimental conditions.
Q4: What is the mechanism of action of 2-(Phenylamino)Benzamide derivatives?
A4: Derivatives of 2-(Phenylamino)Benzamide have been identified as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I).[3][4][5] Their mechanism of action involves the suppression of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation and cancer progression.[3][4][6]
Troubleshooting Guides
Issue: Precipitation of 2-(Phenylamino)Benzamide is observed after dilution in cell culture media.
-
Possible Cause 1: Low Solubility in Aqueous Media.
-
Solution: While benzamide itself has some water solubility, 2-(Phenylamino)Benzamide is expected to be less soluble.[7][8] To avoid precipitation, perform serial dilutions. First, dilute the DMSO stock solution in a small volume of media, vortex gently, and then add this intermediate dilution to the final volume of media.
-
-
Possible Cause 2: High Final Concentration of the Compound.
-
Solution: Determine the maximal soluble concentration of 2-(Phenylamino)Benzamide in your specific cell culture medium through a solubility test before conducting your experiments.
-
-
Possible Cause 3: Interaction with Media Components.
-
Possible Cause 4: High Final DMSO Concentration.
-
Solution: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, as higher concentrations can be toxic to cells and may also affect compound solubility.
-
Issue: Inconsistent experimental results.
-
Possible Cause 1: Degradation of 2-(Phenylamino)Benzamide in solution.
-
Solution: Prepare fresh dilutions of 2-(Phenylamino)Benzamide from a frozen stock solution for each experiment. If using a stock solution stored at -20°C or 4°C, visually inspect for any signs of precipitation before use. To confirm stability, it is advisable to perform a stability study as outlined in the experimental protocols section below.
-
-
Possible Cause 2: Repeated Freeze-Thaw Cycles.
-
Solution: Aliquot your stock solution of 2-(Phenylamino)Benzamide in DMSO into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to compound degradation.[1]
-
Data Presentation
Table 1: General Recommendations for Storing Small Molecule Stock Solutions in DMSO.
| Storage Temperature | Duration | Recommendations |
| -80°C | Long-term (months to years) | Recommended for archival storage. Aliquot to avoid freeze-thaw cycles. |
| -20°C | Short-term (weeks to months) | Suitable for working stocks. Aliquot to minimize freeze-thaw cycles. |
| 4°C | Very short-term (days) | Generally not recommended due to the potential for faster degradation and water absorption by DMSO. |
| Room Temperature | Not Recommended | Prone to degradation and absorption of atmospheric water. |
Note: The stability of any specific compound, including 2-(Phenylamino)Benzamide, can vary and should be experimentally determined.
Experimental Protocols
Protocol: Assessing the Stability of 2-(Phenylamino)Benzamide in DMSO and Cell Culture Media
This protocol provides a general method to determine the stability of 2-(Phenylamino)Benzamide under your specific experimental conditions.
1. Materials:
-
2-(Phenylamino)Benzamide
-
Anhydrous, high-purity DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Phosphate-Buffered Saline (PBS)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
-
Incubator set to your experimental conditions (e.g., 37°C, 5% CO2)
-
Microcentrifuge tubes
2. Procedure:
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of 2-(Phenylamino)Benzamide in DMSO (e.g., 10 mM).
-
This will be your "Time 0" reference sample for DMSO stability. Store an aliquot at -80°C.
-
-
Stability in DMSO:
-
Place an aliquot of the DMSO stock solution at the desired storage temperature (e.g., room temperature, 4°C, -20°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), take a sample and dilute it to a working concentration with mobile phase for HPLC analysis.
-
-
Stability in Cell Culture Media:
-
Dilute the DMSO stock solution of 2-(Phenylamino)Benzamide to your final working concentration in your cell culture medium (with and without serum) in separate sterile microcentrifuge tubes.
-
Immediately after preparation, take a sample from each tube for "Time 0" analysis.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each tube.
-
To stop potential enzymatic degradation, samples can be mixed with an equal volume of cold acetonitrile and centrifuged to precipitate proteins. The supernatant is then collected for analysis.
-
-
HPLC Analysis:
-
Analyze all collected samples by a validated HPLC method to quantify the remaining concentration of 2-(Phenylamino)Benzamide.
-
Compare the peak area of 2-(Phenylamino)Benzamide at each time point to the peak area at Time 0 to determine the percentage of the compound remaining.
-
3. Data Interpretation:
-
Plot the percentage of 2-(Phenylamino)Benzamide remaining versus time for each condition. A significant decrease in the percentage indicates instability under those conditions.
Visualizations
Caption: Workflow for assessing the stability of 2-(Phenylamino)Benzamide.
Caption: Simplified signaling pathway of 2-(Phenylamino)Benzamide derivatives.
References
- 1. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. n-2-phenylamino-benzamide-derivatives-as-dual-inhibitors-of-cox-2-and-topo-i-deter-gastrointestinal-cancers-via-targeting-inflammation-and-tumor-progression - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. Benzamide - Wikipedia [en.wikipedia.org]
- 8. Characterisation, solubility and intrinsic dissolution behaviour of benzamide: dibenzyl sulfoxide cocrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. cellculturedish.com [cellculturedish.com]
Technical Support Center: 2-(Phenylamino)Benzamide Crystallization
Welcome to the technical support center for 2-(Phenylamino)Benzamide. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the crystallization of 2-(Phenylamino)Benzamide.
Frequently Asked Questions (FAQs)
Q1: What is 2-(Phenylamino)Benzamide?
A1: 2-(Phenylamino)Benzamide is an organic compound belonging to the aromatic amide family. Its structure consists of a benzamide moiety with a phenylamino group attached at the 2-position. Derivatives of this compound have been investigated as potential anti-glioblastoma agents.[1]
Q2: Why is the crystallization of this compound critical?
A2: Crystallization is a crucial purification and isolation technique that ensures the high purity and stability of a compound.[2] For pharmaceutical applications, controlling the crystalline form is essential as different forms (polymorphs) can have distinct physical properties, including solubility, bioavailability, and stability, which directly impact drug efficacy and safety.
Q3: What are the key factors influencing the crystallization of 2-(Phenylamino)Benzamide?
A3: The primary factors include the choice of solvent, the level of supersaturation, cooling rate, temperature, and the presence of impurities. For aromatic amides, intermolecular forces like hydrogen bonding and π-π stacking play a significant role in crystal lattice formation.
Q4: What is polymorphism and why is it a major concern for this compound?
A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[3] Structurally related molecules, such as 2-((2,6-dichlorophenyl)amino)benzoic acid and 2-(phenylamino)nicotinic acid, are known to exhibit polymorphism, where different crystallization conditions yield different crystal forms.[4][5][6] These polymorphs can arise from conformational flexibility and may have different stabilities, making control over the crystallization process vital to ensure batch-to-batch consistency.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during the crystallization of 2-(Phenylamino)Benzamide in a question-and-answer format.
Problem 1: No crystals are forming from the solution, even after cooling.
-
Potential Cause 1: Insufficient Supersaturation. The concentration of the compound may be below its saturation point at the given temperature.
-
Solution: Concentrate the solution by slowly evaporating the solvent. Place the flask in a fume hood and allow the solvent to evaporate over time. For faster results, you can gently warm the solution while passing a stream of inert gas (like nitrogen) over the surface.
-
-
Potential Cause 2: High Solubility in the Chosen Solvent. The compound may be too soluble in the solvent system, even at low temperatures.
-
Solution: Induce precipitation by adding a miscible "anti-solvent" or "non-solvent" – a solvent in which the compound is insoluble. Add the anti-solvent dropwise to the solution until turbidity (cloudiness) persists, then warm slightly until the solution becomes clear again. Allow it to cool slowly.
-
-
Potential Cause 3: Kinetic Barrier to Nucleation. The solution is supersaturated, but crystal nucleation has not initiated.
-
Solution 1 (Seeding): Add a "seed crystal" from a previous successful crystallization to the supersaturated solution. This provides a template for crystal growth.
-
Solution 2 (Scratching): Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.
-
Solution 3 (Ultrasonication): Applying ultrasound can enhance nucleation and reduce induction time.[7]
-
Problem 2: The compound separates as an oil ("oiling out") instead of forming crystals.
-
Potential Cause 1: High Solute Concentration or Rapid Cooling. The solution is too supersaturated, causing the compound to separate as a liquid phase before it has time to form an ordered crystal lattice.
-
Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional solvent and allow the solution to cool much more slowly. Insulating the flask can help slow the cooling rate.
-
-
Potential Cause 2: Melting Point Depression. Impurities can lower the melting point of the compound, potentially below the boiling point of the solvent.
-
Solution: Attempt to purify the material using another method, such as column chromatography, before recrystallization. Alternatively, try a lower-boiling point solvent.
-
Problem 3: The resulting crystals are very small, needle-like, or of poor quality.
-
Potential Cause 1: High Supersaturation and Fast Nucleation. When nucleation happens too quickly, a large number of small crystals form instead of fewer, larger ones.
-
Solution: Reduce the rate of cooling. A slower cooling process favors the growth of existing crystals over the formation of new nuclei. Ensure the solution is not disturbed during the initial crystal growth phase.
-
-
Potential Cause 2: Inherent Molecular Properties. Some molecules, like benzamide, are prone to forming disordered or twisted crystals under certain conditions.[8]
-
Solution: Experiment with different solvents or solvent mixtures. A solvent system that reduces solubility slightly can slow down the crystallization process and improve crystal quality.
-
Problem 4: Characterization data (PXRD, DSC) is inconsistent between batches.
-
Potential Cause: Undetected Polymorphism. Different batches may be crystallizing into different polymorphic forms due to minor, uncontrolled variations in the experimental conditions.
-
Solution 1 (Strict Protocol Adherence): Standardize and strictly control all crystallization parameters, including solvent choice and purity, concentration, cooling/evaporation rate, and agitation.
-
Solution 2 (Polymorph Screening): Conduct a systematic polymorph screen by crystallizing the compound from a wide variety of solvents and under different conditions (e.g., fast evaporation, slow cooling, anti-solvent addition, melt crystallization).[4]
-
Solution 3 (Characterization): Thoroughly characterize each batch using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Fourier-Transform Infrared (FTIR) spectroscopy to identify and differentiate the crystal forms obtained.[9][10][11][12]
-
Data Presentation
Table 1: Physical and Chemical Properties of 2-(Phenylamino)Benzamide
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₂N₂O | [13] |
| Molecular Weight | 212.25 g/mol | [13][14] |
| Appearance | Solid | - |
| Purity (Typical) | ≥98% | [13] |
Table 2: General Solvent Selection Guide for Recrystallization of Aromatic Amides
| Solvent Class | Examples | Suitability for 2-(Phenylamino)Benzamide | Notes |
| Polar Protic | Ethanol, Methanol, Isopropanol | Good to Moderate. | Often dissolve the compound well when hot and poorly when cold. Ethanol is a common choice for amides.[15][16] |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Good. | Acetonitrile and acetone can be very effective for recrystallizing amides.[15] Ethyl acetate is also a viable option.[16] |
| Non-Polar | Hexanes, Toluene | Anti-solvent or Co-solvent. | The compound is likely poorly soluble. Can be used as an anti-solvent with a more polar solvent like ethyl acetate or acetone.[16] |
| Other | Water | Poor. | Aromatic amides generally have low solubility in water.[17] May be useful as an anti-solvent in specific systems. |
Experimental Protocols
Protocol 1: General Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude 2-(Phenylamino)Benzamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Achieve Saturation: Continue to add small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess of solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat, cover it to prevent solvent evaporation and contamination, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to dry completely under vacuum or in a desiccator.
Visualizations
Caption: Workflow for troubleshooting crystallization failure.
Caption: Impact of conditions on polymorphic outcomes.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. research.manchester.ac.uk [research.manchester.ac.uk]
- 4. Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. acadpubl.eu [acadpubl.eu]
- 13. cymitquimica.com [cymitquimica.com]
- 14. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reagents & Solvents [chem.rochester.edu]
- 17. Benzamide - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Synthesis of 2-(Phenylamino)Benzamide
Welcome to the technical support center for the synthesis of 2-(Phenylamino)Benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to optimize your experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 2-(Phenylamino)Benzamide, providing potential causes and recommended solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product. What are the potential causes and how can I improve the yield?
Answer: Low or no yield in the synthesis of 2-(Phenylamino)Benzamide can stem from several factors, primarily related to the choice of reaction, reagents, and reaction conditions. The two most common methods for this synthesis are the Buchwald-Hartwig amination and the Ullmann condensation.
Potential Causes & Solutions:
-
Inactive Catalyst: The palladium or copper catalyst can deactivate due to exposure to air or impurities.
-
Solution: Ensure all reagents and solvents are properly degassed. Use fresh, high-purity catalysts and ligands. For Buchwald-Hartwig reactions, consider using pre-catalysts which can offer greater stability and activity.
-
-
Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the metal center and facilitating the catalytic cycle.
-
Solution: For Buchwald-Hartwig synthesis, bulky electron-rich phosphine ligands are often effective. The choice of ligand can be critical, and screening different ligands may be necessary to find the optimal one for your specific substrate.
-
-
Incorrect Base: The strength and solubility of the base are critical for the deprotonation of the amine and regeneration of the catalyst.
-
Solution: For Buchwald-Hartwig reactions, common bases include sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and cesium carbonate (Cs₂CO₃). The choice of base can depend on the solvent and the functional groups present in your starting materials. For Ullmann condensations, potassium carbonate (K₂CO₃) or cesium carbonate are often used.
-
-
Suboptimal Reaction Temperature: Both Buchwald-Hartwig and Ullmann reactions are sensitive to temperature.
-
Solution: Ullmann condensations traditionally require high temperatures (often >150 °C). If the temperature is too low, the reaction may not proceed. Conversely, excessively high temperatures can lead to side reactions and decomposition. For Buchwald-Hartwig reactions, temperatures typically range from 80-120 °C. Optimization of the reaction temperature is often necessary.
-
-
Poor Quality Starting Materials: Impurities in the 2-halobenzamide or aniline can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials by recrystallization or chromatography before use.
-
Issue 2: Formation of Significant Side Products
Question: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are these impurities and how can I minimize them?
Answer: The formation of side products is a common challenge. Identifying these byproducts is the first step toward mitigating their formation.
Common Side Products & Prevention:
-
Hydrodehalogenation: The starting 2-halobenzamide can be reduced, replacing the halogen with a hydrogen atom.
-
Cause: This can be promoted by certain catalyst/ligand combinations or the presence of water or other protic sources.
-
Prevention: Ensure anhydrous reaction conditions. Screening different ligands and bases can also help to suppress this side reaction.
-
-
Homocoupling of Aniline: Two molecules of aniline can couple to form diarylamines.
-
Cause: This is more common in Ullmann condensations at high temperatures.
-
Prevention: Use a more moderate reaction temperature if possible. Adjusting the stoichiometry of the reactants may also be beneficial.
-
-
Reaction at the Amide Nitrogen: In some cases, arylation can occur at the amide nitrogen instead of the amino group of a starting material like anthranilamide.
-
Prevention: This is less common but can be influenced by the catalyst and reaction conditions. Protecting the amide nitrogen is a potential but often undesirable solution due to the extra synthetic steps. Careful selection of the catalytic system is key.
-
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify the final 2-(Phenylamino)Benzamide product from the reaction mixture. What are the recommended purification methods?
Answer: Purification can be challenging due to the similar polarities of the product and some side products or starting materials.
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying solid products.
-
Solvent Selection: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents to screen for benzamide derivatives include ethanol, ethyl acetate, toluene, and mixtures such as ethyl acetate/hexanes.[1]
-
-
Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used.
-
Eluent System: A typical eluent system would be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The optimal ratio will need to be determined by TLC analysis.
-
-
Washing: Before final purification, washing the crude product with appropriate solvents can remove some impurities. For example, washing with a non-polar solvent like hexanes can remove non-polar impurities, while a wash with a dilute acid solution can remove unreacted aniline.
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for 2-(Phenylamino)Benzamide: Buchwald-Hartwig or Ullmann?
A1: Both methods have their advantages and disadvantages. The Buchwald-Hartwig amination is generally preferred due to its milder reaction conditions, broader substrate scope, and higher functional group tolerance.[2] However, the palladium catalysts and specialized phosphine ligands can be expensive. The Ullmann condensation is a classical method that uses less expensive copper catalysts.[2] Its main drawbacks are the often harsh reaction conditions (high temperatures) and sometimes lower yields. The choice often depends on the available resources, the scale of the reaction, and the specific functionalities on the substrates.
Q2: How can I monitor the progress of my reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction progress.[3] A TLC plate is spotted with the starting materials (2-halobenzamide and aniline) and the reaction mixture at different time points. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction is proceeding. It is advisable to use a co-spot (a lane where both starting material and reaction mixture are spotted) to accurately track the conversion.
Q3: What is the role of the ligand in the Buchwald-Hartwig reaction?
A3: The ligand in a Buchwald-Hartwig reaction is critical for the efficiency and selectivity of the transformation. Bulky, electron-rich phosphine ligands are commonly used. They stabilize the palladium catalyst, prevent its decomposition, and facilitate the key steps of the catalytic cycle: oxidative addition of the aryl halide and reductive elimination of the final product. Different generations of ligands have been developed to improve the reaction's scope and efficiency.
Q4: Can I use 2-chlorobenzamide as a starting material?
A4: While aryl chlorides are generally less reactive than aryl bromides or iodides in both Buchwald-Hartwig and Ullmann reactions, their use is possible with the appropriate catalytic system. For Buchwald-Hartwig reactions, specific, highly active ligands (often bulky biarylphosphine ligands) have been developed to facilitate the challenging oxidative addition of the C-Cl bond. For Ullmann reactions, the use of aryl chlorides often requires higher temperatures and more reactive copper sources.
Data Presentation
The following table summarizes typical yields for the synthesis of 2-aminobenzamide derivatives, which are structurally similar to 2-(Phenylamino)Benzamide, using different synthetic methods. This data can serve as a benchmark for optimizing your own reaction conditions.
| Starting Material | Amine | Method | Conditions | Yield (%) | Reference |
| Isatoic Anhydride | p-toluidine | Conventional | Reflux in DMF, 6h | 97 | [3] |
| Isatoic Anhydride | 4-chloroaniline | Conventional | Reflux in DMF, 6h | 80 | [3] |
| Isatoic Anhydride | 4-chloroaniline | Microwave | 140 W, 5 min | 70 | [3] |
| Isatoic Anhydride | 4-fluoroaniline | Conventional | Reflux in DMF, 6h | 72 | [3] |
| Isatoic Anhydride | 4-fluoroaniline | Microwave | 140 W, 10 min | 65 | [3] |
Experimental Protocols
Protocol 1: Synthesis of 2-(Phenylamino)Benzamide via Buchwald-Hartwig Amination (General Procedure)
This protocol is a general guideline and may require optimization for specific substrates and scales.
Materials:
-
2-Bromobenzamide
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable palladium pre-catalyst
-
A suitable phosphine ligand (e.g., XPhos, SPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromobenzamide (1.0 mmol), aniline (1.2 mmol), sodium tert-butoxide (1.4 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (0.04 mmol).
-
Add anhydrous, degassed toluene (5-10 mL).
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of 2-(Phenylamino)Benzamide via Ullmann Condensation (General Procedure)
This protocol is a general guideline and may require optimization.
Materials:
-
2-Iodobenzamide
-
Aniline
-
Copper(I) iodide (CuI)
-
A suitable ligand (e.g., 1,10-phenanthroline) (optional, but can improve reaction rates and yields)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or other high-boiling polar solvent
-
Standard laboratory glassware
Procedure:
-
To a dry round-bottom flask, add 2-iodobenzamide (1.0 mmol), aniline (1.5 mmol), copper(I) iodide (0.1 mmol), the ligand (if used, 0.2 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous DMF (5 mL).
-
Heat the reaction mixture to 140-160 °C with stirring under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A flowchart for diagnosing and resolving low product yield.
Experimental Workflow for Buchwald-Hartwig Synthesis
Caption: Step-by-step workflow for the Buchwald-Hartwig synthesis.
Signaling Pathway: Catalytic Cycle of Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Off-Target Effects of 2-(Phenylamino)Benzamide Derivatives
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and reducing the off-target effects of 2-(Phenylamino)Benzamide derivatives. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development efforts.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with 2-(Phenylamino)Benzamide derivatives in a question-and-answer format.
Q1: I'm observing a greater-than-expected cytotoxic effect in my cell-based assay, even at concentrations where the compound should be selective for its primary target (e.g., COX-2). What could be the cause?
A1: Unexpected cytotoxicity is a common issue that can stem from several off-target effects. Here’s a step-by-step approach to troubleshoot this observation:
-
Confirm On-Target Engagement: First, verify that your compound is engaging its intended target in your cellular model. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this. A significant thermal shift of the target protein upon compound treatment indicates direct binding.
-
Assess General Cellular Health: Your compound might be causing general cellular stress.
-
Mitochondrial Toxicity: Evaluate mitochondrial function using an MTT or similar cell viability assay that relies on mitochondrial reductase activity. A decrease in signal suggests mitochondrial impairment.
-
Membrane Integrity: Use a lactate dehydrogenase (LDH) release assay to check for cell membrane damage. Increased LDH in the culture medium is a marker of cytotoxicity.
-
-
Investigate Common Off-Targets:
-
Kinase Inhibition: Many 2-(Phenylamino)Benzamide derivatives have been reported to have off-target effects on various kinases. Perform a broad-panel kinase screen to identify potential unintended kinase targets.
-
NF-κB Pathway Inhibition: Some derivatives of this class can suppress the NF-κB pathway, which can lead to apoptosis in certain cell types.[1][2] Measure the levels of phosphorylated IκBα or use an NF-κB reporter assay to assess pathway activity.
-
-
Consider Compound Properties:
-
Solubility: Poor compound solubility can lead to aggregation and non-specific toxicity. Visually inspect your culture medium for any precipitation and consider performing a solubility assay.
-
Chemical Reactivity: Some compounds can be chemically reactive, leading to non-specific covalent modification of cellular proteins.
-
Q2: My 2-(Phenylamino)Benzamide derivative shows the expected on-target activity, but I'm also seeing a potent anti-inflammatory effect that seems disproportionate to the inhibition of my primary target. How can I deconvolute this?
A2: This suggests your compound may be hitting other nodes in the inflammatory signaling network.
-
Broad Anti-Inflammatory Profiling:
-
Cytokine Profiling: Use a multiplex immunoassay (e.g., Luminex) to measure a broad panel of inflammatory cytokines and chemokines. This can provide clues as to which pathways are being affected.
-
NF-κB and MAPK Pathways: As mentioned, the NF-κB pathway is a common off-target.[1][2] Additionally, investigate the MAPK signaling cascade (p38, JNK, ERK) by Western blotting for the phosphorylated forms of these kinases.
-
-
Phenotypic Screening: If available, use high-content imaging or other phenotypic screening platforms to compare the cellular phenotype induced by your compound to a library of compounds with known mechanisms of action. This can help to generate hypotheses about potential off-targets.
-
Affinity-Based Target Identification: For a more unbiased approach, consider affinity-based pulldown assays using a tagged version of your compound to identify interacting proteins, followed by mass spectrometry.[3]
Frequently Asked Questions (FAQs)
What are the most common off-targets for 2-(Phenylamino)Benzamide derivatives?
While the off-target profile can be specific to the individual molecule, common off-targets for this class of compounds include various kinases and components of the NF-κB signaling pathway.[1][2] Some benzamide derivatives have also been reported to interact with histone deacetylases (HDACs) and G protein-coupled receptors (GPCRs).
How can I proactively design derivatives with fewer off-target effects?
Rational drug design is key.[4] Utilize computational and structural biology tools to analyze the binding pocket of your primary target and design molecules with high shape and charge complementarity.[4] It is also beneficial to predict potential off-targets in silico and design modifications that reduce binding to these unwanted proteins.
What is a good starting point for a kinase selectivity panel?
A broad panel covering major branches of the human kinome is recommended for initial screening. Several commercial services offer panels of over 300 kinases.[5] Based on the initial hits, you can then move to more focused panels for deeper characterization.
Quantitative Data on Selectivity
The following tables provide a representative summary of the inhibitory activity and selectivity of hypothetical 2-(Phenylamino)Benzamide derivatives. Note: This data is illustrative and intended to demonstrate how to present such information. Actual values would be derived from experimental results.
Table 1: On-Target and Off-Target Inhibitory Activity
| Compound ID | Primary Target IC50 (nM) | Off-Target 1 (e.g., p38α) IC50 (nM) | Off-Target 2 (e.g., IKKβ) IC50 (nM) |
| PAB-1 | 50 (COX-2) | >10,000 | 500 |
| PAB-2 | 25 (COX-2) | 1,500 | 200 |
| PAB-3 | 100 (Topo I) | 5,000 | >10,000 |
Table 2: Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | PAB-1 | PAB-2 | PAB-3 | Sunitinib (Control) |
| LCK | 15 | 30 | 5 | 85 |
| DDR1 | 5 | 10 | 2 | 90 |
| Fgr | 20 | 45 | 8 | 95 |
| Bmx | 10 | 25 | 3 | 88 |
| Blk | 18 | 35 | 6 | 92 |
Key Experimental Protocols
Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of a 2-(Phenylamino)Benzamide derivative against a broad panel of kinases.
Methodology: This protocol is adapted from commercially available kinase profiling systems.[3]
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the compound to the desired screening concentration.
-
Assay Plate Preparation: Dispense the diluted compound into a 384-well assay plate. Include wells for a positive control (a known broad-spectrum kinase inhibitor like staurosporine) and a negative control (DMSO vehicle).
-
Kinase Reaction:
-
Add the kinase/buffer solution to each well.
-
Add the ATP/substrate solution to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for the recommended time (typically 1 hour).
-
Detection: Add the detection reagent (e.g., ADP-Glo™) to measure kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase relative to the DMSO control.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify target engagement of a 2-(Phenylamino)Benzamide derivative in a cellular context.
Methodology: This protocol is a generalized version of the CETSA procedure.[6][7]
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control (DMSO) and incubate for a specified time to allow for compound entry and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separation of Aggregates: Centrifuge the lysates at high speed to pellet the precipitated/aggregated proteins.
-
Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Off-target inhibition of the NF-κB pathway.
Caption: Troubleshooting workflow for unexpected phenotypes.
Caption: On-target inhibition of the COX-2 pathway.
References
- 1. Identification of highly selective type II kinase inhibitors with chiral peptidomimetic tails - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
- 5. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 7. Screen strategies for off-target liability prediction & ID small-molecule pharmaceuticals | EurekAlert! [eurekalert.org]
Technical Support Center: Addressing 2-(Phenylamino)Benzamide Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Phenylamino)Benzamide compounds and encountering resistance in cancer cells.
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues encountered during your experiments.
1. Cell Viability Assays (e.g., MTT, XTT, CellTiter-Glo®)
| Observed Problem | Potential Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or improper mixing of reagents. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity. Ensure thorough but gentle mixing of assay reagents. |
| IC50 value is significantly higher than expected or previously observed | Development of drug resistance. Incorrect drug concentration. Cell contamination (e.g., mycoplasma). Degraded compound. | Confirm the identity and purity of your cell line. Test for mycoplasma contamination. Prepare fresh drug dilutions for each experiment from a validated stock solution. If resistance is suspected, proceed with resistance mechanism investigation.[1] |
| No dose-dependent response observed | The drug concentrations tested are not in the effective range for the cell line. The cells are inherently resistant. The assay is not sensitive enough. | Perform a wider range of drug concentrations (e.g., from nanomolar to high micromolar). Use a sensitive positive control to ensure the assay is working correctly. Consider using a more sensitive viability assay (e.g., luminescent-based). |
| High background signal in blank wells | Contamination of media or reagents. Reagent instability. | Use fresh, sterile media and reagents. Ensure proper storage of assay kits according to the manufacturer's instructions. |
2. Western Blotting
| Observed Problem | Potential Cause | Suggested Solution |
| Weak or no signal for the target protein | Insufficient protein loading. Low antibody concentration. Inefficient protein transfer. Over-washing of the membrane. | Increase the amount of protein loaded (20-40 µg is a good starting point). Optimize the primary antibody concentration. Verify protein transfer using Ponceau S staining. Reduce the number and duration of washing steps.[2][3][4][5][6] |
| High background or non-specific bands | Primary or secondary antibody concentration is too high. Inadequate blocking. Insufficient washing. | Perform an antibody titration to find the optimal concentration. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). Increase the number and duration of washes.[2][3][4][5][6] |
| Multiple bands of unexpected sizes | Protein degradation. Post-translational modifications. Antibody cross-reactivity. | Add protease and phosphatase inhibitors to your lysis buffer. Consult literature or databases like UniProt for known protein modifications. Use a more specific antibody or perform validation with a knockout/knockdown cell line. |
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to my 2-(Phenylamino)Benzamide compound. What are the potential mechanisms of resistance?
A1: Since 2-(Phenylamino)Benzamide derivatives are known to target COX-2 and Topoisomerase I/II, resistance can arise from several mechanisms affecting these targets:
-
Alterations in Topoisomerase:
-
Mutations: Point mutations in the TOP1 or TOP2 genes can alter the drug-binding site, reducing the efficacy of the inhibitor.[7][8]
-
Altered Expression: Decreased expression of topoisomerase enzymes reduces the number of available targets for the drug.[8]
-
Post-Translational Modifications: Changes in phosphorylation or ubiquitination of topoisomerases can affect their activity and sensitivity to inhibitors.[9][10]
-
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cell, reducing its intracellular concentration.[8]
-
Enhanced DNA Damage Repair: Upregulation of DNA repair pathways can counteract the DNA damage induced by topoisomerase inhibition.[7][11]
-
COX-2-Related Mechanisms:
Q2: How can I experimentally confirm the mechanism of resistance in my cell line?
A2: A combination of the following experiments can help elucidate the resistance mechanism:
-
Western Blotting: To check for changes in the expression levels of Topoisomerase I/II, COX-2, and drug efflux pumps (e.g., P-gp).
-
Gene Sequencing: To identify potential mutations in the TOP1 and TOP2 genes.
-
Drug Efflux Assays: Using fluorescent substrates of P-gp (e.g., Rhodamine 123) to determine if drug efflux is increased in resistant cells.
-
DNA Damage and Repair Assays: To assess the level of DNA double-strand breaks (e.g., by staining for γH2AX) and the expression of key DNA repair proteins.
-
Enzyme Activity Assays: To measure the catalytic activity of Topoisomerase I/II in sensitive versus resistant cells.
Q3: What are some strategies to overcome 2-(Phenylamino)Benzamide resistance?
A3: Strategies to overcome resistance often involve combination therapies:
-
Combination with an Efflux Pump Inhibitor: Using a known P-gp inhibitor, such as verapamil or tariquidar, to block the efflux of the 2-(Phenylamino)Benzamide compound.
-
Combination with a DNA Repair Inhibitor: Targeting DNA repair pathways with inhibitors (e.g., PARP inhibitors) can synergize with topoisomerase inhibitors.
-
Combination with other Chemotherapeutic Agents: Using drugs with different mechanisms of action can help to overcome resistance.
-
Development of Novel Analogs: Synthesizing new derivatives of 2-(Phenylamino)Benzamide that may be less susceptible to resistance mechanisms.
Experimental Protocols
1. Protocol for Determining IC50 Values using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of the 2-(Phenylamino)Benzamide compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and use non-linear regression to calculate the IC50 value.[14]
2. Protocol for Western Blotting to Detect Protein Expression Changes
-
Protein Extraction: Lyse sensitive and resistant cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-Topoisomerase II, anti-COX-2, anti-P-gp) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Hypothetical IC50 Values of a 2-(Phenylamino)Benzamide Compound (Compound X) in Sensitive and Resistant Cancer Cell Lines.
| Cell Line | IC50 of Compound X (µM) | Resistance Fold |
| Sensitive (Parental) | 0.5 ± 0.08 | 1 |
| Resistant Subline 1 | 5.2 ± 0.45 | 10.4 |
| Resistant Subline 2 | 12.8 ± 1.12 | 25.6 |
Visualizations
Caption: Mechanism of Action of 2-(Phenylamino)Benzamide.
Caption: Potential Mechanisms of Resistance.
Caption: Experimental Troubleshooting Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 7. Understanding Cancer’s Defense against Topoisomerase-Active Drugs: A Comprehensive Review [mdpi.com]
- 8. Mechanisms of Resistance to Topoisomerase Targeting - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Overexpression of COX-2 in celecoxib-resistant breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. COX-Independent Mechanisms of Cancer Chemoprevention by Anti-Inflammatory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 2-(Phenylamino)Benzamide In Vivo Formulation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the formulation of 2-(Phenylamino)Benzamide for in vivo delivery. Given its predicted poor aqueous solubility, this guide addresses common challenges and provides practical solutions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider when formulating the poorly soluble compound 2-(Phenylamino)Benzamide for in vivo studies?
A1: Due to its lipophilic nature, 2-(Phenylamino)Benzamide is expected to have low water solubility. The initial steps for formulation development should focus on:
-
Physicochemical Characterization: Determine the compound's exact solubility in a range of pharmaceutically acceptable solvents and vehicles.
-
Route of Administration: The intended route of administration (e.g., oral, intravenous, intraperitoneal) will significantly influence the choice of formulation strategy.
-
Dose Level: The required dose for efficacy studies will dictate the necessary concentration of the drug in the formulation.
Q2: What are the recommended vehicles for oral administration of 2-(Phenylamino)Benzamide?
A2: For oral delivery, the goal is often to enhance dissolution and absorption in the gastrointestinal tract. Common vehicle choices include:
-
Aqueous Suspensions: Micronized 2-(Phenylamino)Benzamide can be suspended in an aqueous vehicle containing a suspending agent (e.g., carboxymethylcellulose) and a wetting agent (e.g., Tween 80) to ensure dose uniformity.
-
Oil-Based Solutions: For highly lipophilic compounds, dissolving the drug in oils such as corn oil, sesame oil, or other medium-chain triglycerides can improve absorption.[1]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions upon gentle agitation in aqueous media, such as the gastrointestinal fluids.
Q3: How can I formulate 2-(Phenylamino)Benzamide for intravenous (IV) administration?
A3: IV formulations require the drug to be in a solution to prevent embolism. Given the poor solubility, this can be challenging. Strategies include:
-
Co-solvent Systems: A mixture of a primary solvent (like water or saline) with a water-miscible co-solvent (e.g., ethanol, propylene glycol, PEG 400) can increase solubility.[2][3]
-
Cyclodextrins: Encapsulating the drug within cyclodextrin molecules can significantly enhance its aqueous solubility.[1]
-
Micellar Solutions: Using surfactants above their critical micelle concentration can create micelles that encapsulate the hydrophobic drug, allowing it to be dispersed in an aqueous medium.[2][4]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of the compound upon addition to an aqueous vehicle. | The compound has very low aqueous solubility and is crashing out of the initial solvent. | 1. Increase the proportion of the organic co-solvent. 2. Incorporate a surfactant to aid in solubilization. 3. Consider using a cyclodextrin-based formulation to enhance solubility. |
| Inconsistent results in animal studies. | Poor dose uniformity due to settling of the suspension or precipitation of the drug in vivo. | 1. For suspensions, ensure adequate mixing before each administration. 2. Reduce the particle size of the drug through micronization. 3. For solutions, confirm the drug remains solubilized under physiological conditions (pH, temperature).[5] |
| Toxicity or adverse events observed in the vehicle control group. | The chosen excipients or co-solvents may have inherent toxicity at the administered concentration. | 1. Review the safety data for all excipients. 2. Reduce the concentration of potentially toxic co-solvents like DMSO. 3. Consider alternative, more biocompatible excipients. |
| Low bioavailability after oral administration. | Poor dissolution in the GI tract or significant first-pass metabolism. | 1. Formulate as a lipid-based system (e.g., SEDDS) to improve absorption.[6] 2. Reduce the particle size of the crystalline drug to increase the surface area for dissolution. 3. Investigate potential metabolic pathways and consider co-administration with an inhibitor if appropriate. |
Experimental Protocols
Protocol 1: Preparation of an Oral Suspension (10 mg/mL)
-
Micronization: If necessary, reduce the particle size of 2-(Phenylamino)Benzamide using a mortar and pestle or a mechanical mill to improve suspension stability.
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in deionized water. Stir until fully dissolved.
-
Wetting Agent: Add Tween 80 to the CMC solution to a final concentration of 0.1% (v/v) and mix thoroughly.
-
Suspension Formation: Gradually add the micronized 2-(Phenylamino)Benzamide powder to the vehicle while continuously stirring or vortexing to achieve a final concentration of 10 mg/mL.
-
Homogenization: Homogenize the suspension using a suitable method to ensure uniform particle distribution.
-
Storage: Store the suspension at 4°C and protect it from light. Ensure to re-homogenize before each use.
Protocol 2: Preparation of an Intravenous Solution (2 mg/mL)
-
Co-solvent Mixture: Prepare a co-solvent system consisting of 10% DMSO, 40% PEG 400, and 50% saline (0.9% NaCl).
-
Dissolution: Weigh the required amount of 2-(Phenylamino)Benzamide and dissolve it first in the DMSO component.
-
Dilution: Gradually add the PEG 400 to the DMSO-drug solution while stirring.
-
Final Formulation: Slowly add the saline to the organic mixture. The solution should remain clear. If precipitation occurs, the formulation may need to be adjusted by increasing the co-solvent ratio.
-
Sterilization: Sterilize the final solution by filtering it through a 0.22 µm syringe filter.
-
Administration: Administer the formulation immediately after preparation.
Quantitative Data Summary
Table 1: Solubility of 2-(Phenylamino)Benzamide in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C (Hypothetical Data) |
| Water | < 0.01 |
| 0.9% Saline | < 0.01 |
| Ethanol | 5.2 |
| Propylene Glycol | 8.5 |
| PEG 400 | 15.8 |
| DMSO | > 50 |
| Corn Oil | 2.1 |
Table 2: Example Formulations for In Vivo Studies
| Formulation Type | Composition | Drug Concentration (mg/mL) | Administration Route |
| Oral Suspension | 0.5% CMC, 0.1% Tween 80 in water | 10 | Oral |
| IV Solution | 10% DMSO, 40% PEG 400, 50% Saline | 2 | Intravenous |
| IP Solution | 5% DMSO, 95% Corn Oil | 5 | Intraperitoneal |
Visualizations
Caption: Formulation workflows for oral and intravenous delivery.
Caption: Example of a signaling pathway targeted in cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 5. Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Benzamide Derivatives in Animal Models
Disclaimer: Publicly available toxicological data for the specific compound 2-(Phenylamino)Benzamide is limited. Therefore, this technical support center provides guidance based on the known toxicities of structurally related benzamide derivatives. Researchers should always conduct thorough literature reviews and preliminary dose-finding studies for their specific molecule of interest.
This guide is intended for researchers, scientists, and drug development professionals working with benzamide derivatives in animal models. It provides troubleshooting advice and frequently asked questions to help minimize and manage potential toxicities.
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with benzamide derivatives in animal models?
A1: Based on studies of various benzamide derivatives, the most commonly reported toxicities include:
-
Nephrotoxicity: Dose-dependent kidney damage is a significant concern. This can manifest as histopathological changes such as lymphocyte infiltration, glomerulosclerosis, tubular swelling, and necrosis[1].
-
Hepatotoxicity: Liver injury, often cholestatic in nature, has been reported with some benzamide derivatives like metoclopramide. In rare cases, this can lead to more severe conditions such as vanishing bile duct syndrome[2][3].
-
Hematological Toxicity: Aplastic anemia, a serious condition characterized by bone marrow failure, has been associated with certain benzamide derivatives, such as remoxipride[4][5][6][7][8].
-
Cardiotoxicity: Some benzamide derivatives, like amisulpride, can cause dose-dependent prolongation of the QT interval, which may lead to serious ventricular arrhythmias[9].
-
Neurotoxicity: Extrapyramidal symptoms, such as dystonia and akathisia, can occur due to the dopamine receptor antagonist activity of many benzamide compounds[10].
Q2: How can I proactively minimize nephrotoxicity during my experiments?
A2: To minimize kidney damage, consider the following strategies:
-
Hydration: Ensure animals are well-hydrated. Intraperitoneal or subcutaneous administration of saline can help maintain renal perfusion.
-
Dose Fractionation: Instead of a single high dose, administering the compound in multiple, smaller doses may reduce peak plasma concentrations and subsequent kidney damage[11].
-
Co-administration of Protective Agents: The use of antioxidants or agents that promote renal blood flow may offer protection, although this needs to be validated for your specific compound and model.
-
Therapeutic Drug Monitoring: If possible, monitor plasma levels of the compound to avoid exceeding a known toxicity threshold.
Q3: What are the early signs of hepatotoxicity in my animal models?
A3: Early detection of liver injury is crucial. Monitor for:
-
Changes in Behavior: Lethargy, decreased appetite, and weight loss can be early indicators.
-
Biochemical Markers: Regularly monitor serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), as well as bilirubin and alkaline phosphatase (ALP).
-
Histopathology: At the end of the study, or in satellite groups, perform histopathological examination of liver tissue to look for signs of necrosis, cholestasis, or inflammation.
Q4: What should I do if I suspect aplastic anemia in my study animals?
A4: If you observe signs of aplastic anemia, such as pancytopenia (a decrease in red blood cells, white blood cells, and platelets), immediate action is required:
-
Complete Blood Count (CBC): Perform regular CBCs to monitor blood cell counts.
-
Bone Marrow Biopsy: A definitive diagnosis is made through a bone marrow biopsy, which will show hypocellularity.
-
Discontinuation of Compound: Immediately cease administration of the suspect compound.
-
Supportive Care: Provide supportive care as advised by a veterinarian, which may include blood transfusions and antibiotics to prevent infections.
Troubleshooting Guides
Problem: Unexpected increase in serum creatinine and BUN levels.
| Possible Cause | Troubleshooting Steps |
| Compound-induced nephrotoxicity | 1. Immediately reduce the dose or temporarily halt administration. 2. Increase fluid intake for the animals (e.g., subcutaneous saline). 3. Collect urine to monitor for proteinuria. 4. At necropsy, perform detailed histopathology of the kidneys. |
| Dehydration | 1. Check water sources to ensure they are accessible and functioning. 2. Monitor for signs of dehydration (e.g., skin tenting). 3. Provide supplemental hydration as needed. |
| Pre-existing renal condition in animal model | 1. Review the health records of the animals. 2. Consider using a different, healthier cohort of animals. |
Problem: Elevated liver enzymes (ALT, AST) in treated animals.
| Possible Cause | Troubleshooting Steps |
| Compound-induced hepatotoxicity | 1. Lower the dose or discontinue the compound. 2. Monitor liver enzymes more frequently. 3. Consider a different route of administration that may reduce first-pass metabolism in the liver. 4. Perform histopathology on liver tissue to characterize the injury. |
| Vehicle-related toxicity | 1. Run a vehicle-only control group to assess the effects of the vehicle on liver enzymes. 2. If the vehicle is the issue, explore alternative, less toxic vehicles. |
| Infection or other illness | 1. Have the animals assessed by a veterinarian to rule out underlying infections or other health issues. |
Quantitative Toxicity Data for Benzamide Derivatives
The following table summarizes publicly available toxicity data for amisulpride, a representative benzamide derivative.
| Compound | Test Species | Route of Administration | Toxicity Value | Units |
| Amisulpride | Mouse | Oral | LD50 = 1024 | mg/kg[12] |
| Amisulpride | Mouse | Intraperitoneal | LD50 = 175 | mg/kg[12] |
| Amisulpride | Rat | Subcutaneous | TDLo = 0.24 | mg/kg[12] |
LD50: Lethal Dose, 50%. The dose that is lethal to 50% of the tested population. TDLo: Lowest Published Toxic Dose.
Experimental Protocols
Protocol: Induction and Assessment of Nephrotoxicity in a Rat Model
This protocol is adapted from a cisplatin-induced nephrotoxicity model and can be modified for testing benzamide derivatives.
-
Animal Model: Male Wistar rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Dosing:
-
Dissolve the benzamide derivative in an appropriate vehicle (e.g., 0.9% saline).
-
Administer a single intraperitoneal (i.p.) injection of the test compound. Dose levels should be determined from prior dose-range finding studies. A negative control group should receive the vehicle only.
-
-
Monitoring:
-
Record body weight daily.
-
At 24, 48, and 72 hours post-injection, collect blood via tail vein for serum analysis of blood urea nitrogen (BUN) and creatinine.
-
-
Termination and Sample Collection:
-
At 72 hours post-injection, euthanize the animals.
-
Collect terminal blood samples via cardiac puncture.
-
Perfuse the kidneys with saline, then fix one kidney in 10% neutral buffered formalin for histopathology and snap-freeze the other for molecular analysis.
-
-
Analysis:
-
Serum Biochemistry: Measure BUN and creatinine levels.
-
Histopathology: Process formalin-fixed kidney tissues for hematoxylin and eosin (H&E) staining. Evaluate for tubular necrosis, cast formation, and inflammation.
-
Protocol: Assessment of Drug-Induced Hepatotoxicity in a Mouse Model
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Dosing:
-
Administer the benzamide derivative orally or via i.p. injection daily for a predetermined period (e.g., 7 or 14 days).
-
Include a vehicle control group.
-
-
Monitoring:
-
Monitor body weight and clinical signs daily.
-
Collect blood samples at baseline and at the end of the study to measure serum ALT and AST levels.
-
-
Termination and Sample Collection:
-
At the end of the treatment period, euthanize the mice.
-
Collect terminal blood and liver tissue.
-
-
Analysis:
-
Serum Biochemistry: Analyze serum for ALT, AST, ALP, and bilirubin.
-
Histopathology: Fix liver tissue in 10% formalin and perform H&E staining to assess for necrosis, inflammation, and steatosis.
-
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for Amisulpride-Mediated Effects
The atypical antipsychotic amisulpride, a benzamide derivative, is known to exert its effects through the dopamine D2 receptor. Its downstream signaling can involve the β-arrestin 2-dependent activation of the Akt/GSK-3β pathway. While this is linked to its therapeutic action, alterations in this pathway can also be associated with cellular stress and toxicity.
Caption: Amisulpride's interaction with the D2 receptor and downstream signaling.
General Workflow for Investigating Drug-Induced Nephrotoxicity
The following diagram outlines a typical experimental workflow for assessing the nephrotoxic potential of a novel benzamide derivative in an animal model.
Caption: Workflow for assessing nephrotoxicity of benzamide derivatives.
Proposed Mechanism of Metoclopramide-Induced Hepatotoxicity
The liver injury associated with metoclopramide is thought to be immune-mediated, potentially involving the formation of drug-protein adducts that trigger an immune response, leading to hepatocyte damage.
Caption: Immune-mediated pathway of metoclopramide hepatotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Metoclopramide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 5. e-century.us [e-century.us]
- 6. Drug-induced aplastic anemia: pathogenesis and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Drug-induced aplastic anaemia and agranulocytosis. Incidence and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. emedicine.medscape.com [emedicine.medscape.com]
- 9. litfl.com [litfl.com]
- 10. mdpi.com [mdpi.com]
- 11. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
Technical Support Center: Purification of 2-(Phenylamino)Benzamide Analogs by Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chromatographic purification of 2-(phenylamino)benzamide analogs. This guide is designed to address common challenges and provide practical solutions in a user-friendly question-and-answer format.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic purification of 2-(phenylamino)benzamide analogs.
Question: My 2-(phenylamino)benzamide analog shows significant peak tailing in reversed-phase HPLC. What are the likely causes and how can I resolve this?
Answer:
Peak tailing in the chromatography of 2-(phenylamino)benzamide analogs is a common issue, often stemming from the presence of both amine and amide functionalities which can engage in secondary interactions with the stationary phase.
Potential Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The basic nitrogen of the phenylamino group can interact with acidic silanol groups on the silica surface of C18 columns, leading to tailing.
-
Solution 1: Use a Low pH Mobile Phase: Adding an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase will protonate the basic amine, minimizing its interaction with silanols.
-
Solution 2: Employ an End-Capped Column: Use a high-purity, end-capped C18 column where the residual silanol groups are deactivated.
-
Solution 3: Add a Competing Base: Incorporating a small amount of a competing base, such as triethylamine (TEA), into the mobile phase can mask the active silanol sites.
-
-
Analyte Overload: Injecting too concentrated a sample can saturate the stationary phase, resulting in asymmetrical peaks.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Poorly Packed Column Bed: A void at the column inlet or a poorly packed bed can cause peak distortion.
-
Solution: If you suspect a column void, you can try reversing and flushing the column. If the problem persists, the column may need to be replaced.
-
Question: I am observing low recovery of my 2-(phenylamino)benzamide analog from a silica gel column. What could be the reason and what steps can I take to improve it?
Answer:
Low recovery of 2-(phenylamino)benzamide analogs from silica gel is often due to their polar nature and potential for strong interactions with the stationary phase.
Potential Causes and Solutions:
-
Irreversible Adsorption: The amide and amine groups can form strong hydrogen bonds with the silica surface, leading to irreversible adsorption.
-
Solution 1: Increase Mobile Phase Polarity: Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, a gradient to a higher percentage of ethyl acetate or the addition of a more polar solvent like methanol may be necessary.
-
Solution 2: Use a Deactivated Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel. To deactivate silica, you can pre-treat it with a solution containing a small amount of a base like triethylamine.
-
Solution 3: Consider an Alternative Purification Method: For highly polar analogs, recrystallization can be a more effective purification method and may lead to higher yields.[1]
-
-
On-Column Degradation: The acidic nature of silica gel can sometimes cause the degradation of sensitive compounds.[2][3]
-
Solution: Test the stability of your compound on a small amount of silica gel before performing a large-scale column. If degradation is observed, switch to a neutral stationary phase like alumina or consider reversed-phase chromatography.
-
Question: My crude 2-(phenylamino)benzamide analog is not dissolving well in the initial mobile phase for column chromatography. How should I load my sample onto the column?
Answer:
Poor solubility in the starting mobile phase is a common challenge. Here are two effective methods for loading your sample:
-
Dry Loading:
-
Dissolve your crude product in a suitable solvent in which it is highly soluble (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel to this solution to form a slurry.
-
Evaporate the solvent completely to obtain a free-flowing powder of your compound adsorbed onto the silica gel.
-
Carefully load this powder onto the top of your packed column.
-
-
Minimal Strong Solvent Loading:
-
Dissolve your sample in the absolute minimum amount of a strong solvent (a solvent that would move the compound quickly on the column).
-
Load this concentrated solution directly onto the top of the column.
-
Immediately begin elution with your weaker starting mobile phase. This allows the compound to precipitate as a narrow band at the top of the column.
-
Frequently Asked Questions (FAQs)
Q1: What are good starting solvent systems for flash chromatography of 2-(phenylamino)benzamide analogs on silica gel?
A1: A good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. A common starting gradient is from 100% hexanes to a 50:50 mixture of hexanes and ethyl acetate. For more polar analogs, a gradient of dichloromethane and methanol (e.g., 0-10% methanol in dichloromethane) can be effective.
Q2: When should I consider using reversed-phase chromatography for purifying my 2-(phenylamino)benzamide analog?
A2: Reversed-phase chromatography is a good option when your analog is highly polar and either streaks or is retained too strongly on silica gel. It is also a suitable choice if your compound is sensitive to the acidic nature of silica. A typical reversed-phase system would involve a C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like 0.1% TFA.
Q3: Can I use TLC to predict the separation on a flash column?
A3: Yes, Thin Layer Chromatography (TLC) is an excellent tool for developing a separation method for flash chromatography. The ideal Rf value for your target compound on a TLC plate is typically between 0.2 and 0.4 for good separation on a column using the same solvent system.
Q4: My compound appears as a single spot on TLC, but I see multiple peaks in my HPLC analysis. Why is this?
A4: HPLC has a much higher resolving power than TLC. It's possible that your TLC system is not capable of separating closely related impurities or isomers that are resolved by the HPLC column. Additionally, on-column degradation during HPLC could lead to the appearance of new peaks.
Q5: How can I prevent my column from cracking during a run?
A5: Column cracking is often caused by a sudden change in solvent polarity or by heat generated from the interaction of the solvent with the stationary phase. To prevent this, ensure your column is packed uniformly and avoid abrupt changes in the solvent gradient. Packing the column with the initial, less polar mobile phase can also help.
Data Presentation
The following tables summarize typical starting conditions for the purification of 2-(phenylamino)benzamide analogs based on their general structural features.
Table 1: Normal-Phase Flash Chromatography (Silica Gel)
| Compound Type | Typical Substituents | Stationary Phase | Mobile Phase System | Elution Mode |
| Less Polar Analogs | Alkyl, Halogen | Silica Gel (60 Å, 230-400 mesh) | Hexanes/Ethyl Acetate | Gradient (e.g., 0-50% Ethyl Acetate) |
| Moderately Polar Analogs | Methoxy, Nitro | Silica Gel (60 Å, 230-400 mesh) | Dichloromethane/Ethyl Acetate | Gradient (e.g., 0-30% Ethyl Acetate) |
| Polar Analogs | Hydroxy, Amino | Silica Gel (60 Å, 230-400 mesh) | Dichloromethane/Methanol | Gradient (e.g., 0-10% Methanol) |
Table 2: Reversed-Phase Preparative HPLC (C18)
| Compound Type | Typical Substituents | Stationary Phase | Mobile Phase System | Elution Mode |
| Water-Soluble Analogs | Carboxylic acids, sulfonamides | C18 (5-10 µm) | Water/Acetonitrile + 0.1% TFA | Gradient (e.g., 10-90% Acetonitrile) |
| General Purpose | Wide range of substituents | C18 (5-10 µm) | Water/Methanol + 0.1% Formic Acid | Gradient (e.g., 20-100% Methanol) |
Experimental Protocols
Protocol 1: Flash Chromatography of a Moderately Polar 2-(Phenylamino)Benzamide Analog
-
Column Packing: A glass column is dry-packed with silica gel (60 Å, 230-400 mesh). The dry-packed column is then wetted and equilibrated with the initial mobile phase (e.g., 10% ethyl acetate in hexanes).
-
Sample Loading: The crude 2-(phenylamino)benzamide analog is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is removed under reduced pressure, and the resulting dry powder is loaded onto the top of the column.
-
Elution: The column is eluted with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Product Isolation: Fractions containing the pure compound are combined and the solvent is removed under reduced pressure to yield the purified product.
Protocol 2: Preparative HPLC of a Polar 2-(Phenylamino)Benzamide Analog
-
System Preparation: A preparative HPLC system equipped with a C18 column is equilibrated with the initial mobile phase (e.g., 90% water with 0.1% TFA / 10% acetonitrile with 0.1% TFA).
-
Sample Preparation: The crude analog is dissolved in a small volume of the initial mobile phase or a compatible solvent like methanol. The solution is filtered through a 0.45 µm filter.
-
Injection and Separation: The filtered sample is injected onto the column. A linear gradient is run to increase the percentage of the organic solvent (e.g., from 10% to 90% acetonitrile over 30 minutes).
-
Fraction Collection: Fractions are collected based on the UV chromatogram, targeting the peak corresponding to the desired product.
-
Product Isolation: The collected fractions are analyzed for purity. Pure fractions are combined, and the solvent is removed, often by lyophilization, to obtain the final product.
Visualizations
Caption: A typical experimental workflow for the chromatographic purification of 2-(phenylamino)benzamide analogs.
Caption: A decision tree for troubleshooting common issues in the chromatography of 2-(phenylamino)benzamide analogs.
References
Technical Support Center: Optimizing 2-(Phenylamino)Benzamide Pharmacokinetics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of the pharmacokinetic (PK) profile of 2-(phenylamino)benzamide derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary goals when improving the pharmacokinetic profile of a 2-(phenylamino)benzamide derivative?
The primary goals are to modulate the Absorption, Distribution, Metabolism, and Excretion (ADME) properties to achieve a desired therapeutic window and dosing regimen. Key objectives often include:
-
Increasing Oral Bioavailability: Ensuring a sufficient fraction of the administered dose reaches systemic circulation.
-
Extending Half-Life (t½): Reducing dosing frequency by slowing the rate of drug elimination.[1] This can make a drug more convenient for patients.[2]
-
Reducing Clearance (CL): Decreasing the rate at which the drug is removed from the body, often by modifying metabolically liable sites.[2]
-
Optimizing Volume of Distribution (Vd): Controlling the extent to which a drug distributes into tissues, which can also influence half-life.[1]
Q2: My 2-(phenylamino)benzamide analog has a very short half-life. What are the common strategies to extend it?
A short half-life is typically due to rapid metabolism (high clearance) or a small volume of distribution. Strategies to extend it include:
-
Metabolic "Hardening":
-
Identify Metabolic Hotspots: Use in vitro systems like liver microsomes to identify which parts of the molecule are most susceptible to metabolism.[2] Common metabolic reactions for aromatic compounds include hydroxylation on the phenyl rings.
-
Block Metabolism: Introduce chemical modifications at these "hotspots" to block metabolic enzymes. A common strategy is the introduction of halogens (e.g., fluorine, chlorine) at reactive positions, which can reduce hepatic clearance.[1][2]
-
-
Increase Lipophilicity and Tissue Partitioning:
-
Increasing the molecule's lipophilicity can increase its partitioning into tissues, thereby increasing the volume of distribution (Vd) and, consequently, the half-life.[1] However, this must be balanced, as excessive lipophilicity can lead to poor solubility and other issues.
-
-
Formulation Strategies:
-
For preclinical studies, using sustained-release formulations like a subcutaneous (SC) depot with an oil-based vehicle can significantly extend exposure and half-life.[3]
-
Q3: How can I improve the poor oral bioavailability of my compound?
Low oral bioavailability can stem from poor solubility, low permeability across the gut wall, or extensive first-pass metabolism in the liver.[4]
-
For Solubility-Limited Absorption:
-
Particle Size Reduction: Techniques like micronization or nanocrystal formulation increase the surface area for dissolution.[5]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can improve both solubility and dissolution rate.[6]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These lipid-based formulations form microemulsions in the gastrointestinal tract, enhancing drug solubilization.[5]
-
-
For Permeability-Limited Absorption:
-
Permeation Enhancers: These excipients can be included in formulations to transiently increase the permeability of the intestinal epithelium.[4]
-
Structural Modification: Modifying the compound to optimize its physicochemical properties (e.g., LogP, polar surface area) can improve its ability to cross cell membranes.
-
Q4: What are the essential in vitro ADME assays for screening new 2-(phenylamino)benzamide analogs?
Early in vitro screening helps prioritize compounds with favorable PK properties.[7][8] A standard panel of assays is summarized in the table below.
| Assay | Purpose | Experimental System | Key Parameter(s) |
| Kinetic/Thermodynamic Solubility | To assess the fundamental solubility of the compound. | Aqueous buffers at various pH values. | Soluble concentration (µg/mL or µM). |
| LogP / LogD | To measure lipophilicity, which influences permeability, solubility, and metabolism. | Octanol/water partition. | Partition coefficient. |
| Metabolic Stability | To determine the rate of metabolism and predict hepatic clearance. | Liver microsomes or hepatocytes. | In vitro half-life (t½), intrinsic clearance (CLint). |
| Caco-2 Permeability | To predict intestinal absorption and identify potential for active efflux.[7] | Caco-2 cell monolayer.[7] | Apparent permeability coefficient (Papp), Efflux Ratio. |
| Plasma Protein Binding | To measure the extent to which the compound binds to plasma proteins, affecting its distribution and availability to targets. | Plasma from relevant species. | Percentage of compound bound (%). |
| CYP Inhibition | To identify potential for drug-drug interactions by assessing inhibition of major cytochrome P450 enzymes. | Recombinant CYP enzymes or liver microsomes. | IC50 value. |
Troubleshooting Guides
Issue: High variability in in vivo mouse pharmacokinetic data.
High variability between individual animals can mask the true pharmacokinetic profile of a compound.
| Potential Cause | Troubleshooting Step |
| Inaccurate Dosing | Ensure the dosing solution is homogeneous and the volume administered is precise for each animal's body weight. The precise timing of the dose is critical.[9] |
| Inconsistent Sample Collection | Standardize the blood collection technique (e.g., submandibular vein, retro-orbital).[9] Ensure consistent timing for each collection point and handle samples uniformly to prevent degradation. |
| Animal Stress/Handling | Acclimatize animals to handling before the study. Stress can alter physiological parameters, affecting drug distribution and metabolism. |
| Analytical Errors | Verify the accuracy and precision of the bioanalytical method (e.g., LC-MS/MS). Run quality control (QC) samples with each batch of study samples to ensure reliability.[10] |
Issue: Compound shows high clearance in liver microsome assays.
This suggests the compound is rapidly metabolized by hepatic enzymes, which often translates to a short in vivo half-life.
Caption: Troubleshooting workflow for addressing high metabolic clearance.
Experimental Protocols
Protocol 1: Murine Pharmacokinetic Study (Serial Bleeding)
This protocol describes a method for obtaining a full PK profile from a single mouse, which reduces animal usage and inter-animal variability.[9]
1. Animal Preparation and Dosing:
-
Use female CD-1 or male BALB/c mice (6-8 weeks old).[10][11] Acclimatize animals for at least 3 days.
-
Weigh each mouse immediately before dosing to calculate the exact dose volume.
-
Administer the compound via the desired route (e.g., oral gavage (PO) or intravenous (IV) injection).[10] Formulate the compound in a suitable vehicle (e.g., 5% DMA / 95% (4% Cremophor in water)).[10]
2. Serial Blood Collection:
-
Collect blood samples (approx. 30-50 µL) at predetermined time points (e.g., 5, 15, 30, 60, 120, 240 minutes).[12]
-
Early Time Points (e.g., 5, 15 min): Collect blood from the submandibular vein using a lancet.[9]
-
Intermediate Time Points (e.g., 30, 60 min): Anesthetize the mouse with isoflurane and collect blood from the retro-orbital venous plexus.[9]
-
Terminal Time Point (e.g., 240 min): Collect a larger volume of blood via cardiac puncture under terminal anesthesia.[9]
-
Place collected blood into heparinized or EDTA-coated microcentrifuge tubes and keep on ice.[10]
3. Plasma Processing:
-
Centrifuge the blood samples at 1,500 x g for 5 minutes to separate the plasma.[10]
-
Carefully transfer the supernatant (plasma) to a new set of labeled tubes or a 96-well plate.
-
Store plasma samples at -80°C until bioanalysis.[10]
Protocol 2: Bioanalytical Sample Preparation and Analysis (LC-MS/MS)
This protocol outlines a general procedure for quantifying the drug concentration in plasma samples.
1. Preparation of Standards and QC Samples:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Create a standard curve by serially diluting the stock solution and spiking it into drug-free control plasma to achieve a range of concentrations.[10]
-
Prepare Quality Control (QC) samples at low, medium, and high concentrations in the same manner.
2. Sample Extraction (Protein Precipitation):
-
To a 10 µL aliquot of plasma sample, standard, or QC, add 100 µL of a protein precipitation solvent (e.g., acetonitrile) containing an internal standard (e.g., verapamil, olanzapine).[10]
-
Vortex the mixture for 5 minutes to precipitate plasma proteins.
-
Centrifuge at 4,000 rpm for 5 minutes.[10]
-
Transfer the supernatant to a new plate or vials for analysis. Dilute with an equal volume of water if necessary.[10]
3. LC-MS/MS Analysis:
-
Inject the prepared samples onto an LC-MS/MS system.
-
Chromatography: Use a suitable column (e.g., C8 or C18) and a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid) to separate the analyte from matrix components.[10]
-
Mass Spectrometry: Use a triple-quadrupole mass spectrometer operating in Multiple-Reaction Monitoring (MRM) mode to detect and quantify the specific precursor-to-product ion transition for the compound and the internal standard.[10]
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio (compound/internal standard) against the nominal concentration of the standards.
-
Use the regression equation from the calibration curve to determine the concentration of the compound in the unknown study samples.
Data Presentation and Visualization
Example Pharmacokinetic Data
The table below illustrates a hypothetical comparison of PK parameters for a parent 2-(phenylamino)benzamide compound and an optimized analog designed to have lower clearance.
| Parameter | Parent Compound | Optimized Analog | Interpretation of Improvement |
| Clearance (CL) (mL/min/kg) | 65.0 | 15.5 | Lower clearance suggests slower elimination from the body. |
| Volume of Distribution (Vd) (L/kg) | 1.2 | 1.5 | Slight increase in tissue distribution. |
| Half-Life (t½) (hr) | 0.2 | 2.7 | Significantly longer half-life, allowing for less frequent dosing. |
| Oral Bioavailability (F%) | 15% | 55% | Improved absorption and/or reduced first-pass metabolism. |
Experimental Workflow and Logic Diagrams
Caption: Iterative workflow for pharmacokinetic optimization of new compounds.
References
- 1. Strategy for Extending Half-life in Drug Design and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 4. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 8. In Vitro ADME Assays Services_ADME DMPK service _In Vitro ADME Assays and Services - ADME - ICE Bioscience [en.ice-biosci.com]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vivo Mouse Pharmacokinetics [bio-protocol.org]
- 11. In vivo pharmacokinetic study [bio-protocol.org]
- 12. Pharmacokinetics Studies in Mice or Rats | Bienta [bienta.net]
Technical Support Center: Cell Culture Contamination in 2-(Phenylamino)Benzamide Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing cell culture contamination issues that may arise during experiments with 2-(Phenylamino)Benzamide. While 2-(Phenylamino)Benzamide is not known to directly cause microbial contamination, maintaining a sterile environment is critical for reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in cell culture experiments?
A1: The most common contaminants in cell culture are bacteria, fungi (including yeast and mold), mycoplasma, and viruses.[1][2][3][4] Cross-contamination with other cell lines is also a significant issue.[3][5] These contaminants can alter cell physiology, metabolism, and growth, ultimately compromising experimental outcomes.[2][6]
Q2: How can I visually identify different types of microbial contamination?
A2:
-
Bacteria: Often appear as small, moving particles between cells when viewed under a microscope.[7] The culture medium may rapidly become turbid and change color (typically yellow due to a drop in pH).[2][8]
-
Yeast: Appear as individual round or oval particles that may be budding. The medium may become cloudy and its pH can shift.[7][8]
-
Mold: Can be seen as filamentous structures (hyphae) in the culture.[4] In later stages, fuzzy patches may be visible to the naked eye.[4]
-
Mycoplasma: Are too small to be seen with a standard light microscope and do not cause turbidity in the medium.[2][9] Their presence can be indicated by slower cell growth, changes in cell morphology, and altered cellular responses.[5][9]
Q3: Can 2-(Phenylamino)Benzamide itself be a source of contamination?
A3: While the compound itself is a chemical, contamination can arise from impurities in the compound, the solvent used to dissolve it, or from non-sterile handling during its preparation and addition to the culture.[9][10] It is crucial to use high-purity 2-(Phenylamino)Benzamide and sterile, high-grade solvents.
Q4: What are the primary sources of contamination in a cell culture lab?
A4: Contamination can originate from various sources, including:
-
Personnel: Poor aseptic technique, talking over open cultures, or shedding of microorganisms from skin and clothing.[1][11]
-
Reagents and Media: Contaminated sera, media, or other supplements.[1][5]
-
Equipment: Improperly sterilized incubators, biosafety cabinets, pipettes, and other lab equipment.[1]
-
Environment: Airborne particles from unfiltered air or dust.[1][11]
Q5: Is it necessary to use antibiotics in my cell culture when working with 2-(Phenylamino)Benzamide?
A5: The routine use of antibiotics is generally discouraged as it can mask low-level contamination and lead to the development of antibiotic-resistant strains.[12] It is better to rely on strict aseptic technique.[13] However, for short-term experiments or with primary cultures, antibiotics may be used judiciously.
Troubleshooting Guides
Issue 1: Sudden turbidity and color change in the culture medium.
-
Troubleshooting Steps:
-
Immediately isolate the contaminated flask(s) to prevent cross-contamination.
-
Visually inspect the culture under a microscope to identify the type of contaminant (e.g., bacteria, yeast).
-
Discard the contaminated cultures. It is generally not recommended to try and salvage them.[1][8]
-
Thoroughly disinfect the biosafety cabinet, incubator, and any equipment that came into contact with the contaminated culture.[8]
-
Review your aseptic technique to identify and correct any potential breaches in sterility.[13]
-
Issue 2: Cells are growing slowly and appear unhealthy, but the medium is clear.
-
Troubleshooting Steps:
-
Quarantine the suspected cell line.
-
Test for mycoplasma using a reliable detection method such as PCR, ELISA, or DNA staining (e.g., DAPI or Hoechst).[2][6][14]
-
If positive, it is best to discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock.
-
If the cell line is irreplaceable, treatment with specific anti-mycoplasma agents can be attempted, but their efficacy can vary.
-
Routinely test all cell stocks for mycoplasma.[9]
-
Issue 3: Fuzzy, filamentous growths are observed in the culture vessel.
-
Possible Cause: Mold contamination.[4]
-
Troubleshooting Steps:
-
Immediately discard the contaminated culture. Mold spores can easily spread and contaminate the entire lab.
-
Decontaminate the incubator, biosafety cabinet, and surrounding areas. Consider a more extensive lab cleanup.
-
Check for potential sources of mold in the lab environment, such as damp areas or unfiltered air vents.
-
Data Presentation
Table 1: Common Microbial Contaminants and Their Characteristics
| Contaminant | Typical Appearance in Culture | Microscopic Appearance | Medium Appearance |
| Bacteria | Turbidity, rapid pH drop (yellow) | Small, motile rods or cocci | Cloudy |
| Yeast | Particulate, pH drop (yellow) | Budding, oval-shaped cells | Cloudy |
| Mold | Filamentous growth, fuzzy patches | Hyphae, spores | Can remain clear initially |
| Mycoplasma | No visible signs | Too small for light microscopy | Clear |
Table 2: Efficacy of Common Laboratory Disinfectants
| Disinfectant | Effective Concentration | Effective Against | Notes |
| Ethanol | 70% | Bacteria, most enveloped viruses | Less effective against non-enveloped viruses and fungal spores.[9] |
| Isopropanol | 60-70% | Bacteria | Not effective against viruses.[9] |
| Sodium Hypochlorite (Bleach) | 10% (v/v) solution | Bacteria, viruses, fungi | Corrosive to metals. Inactivated by organic matter.[9] |
Experimental Protocols
Protocol 1: Aseptic Technique for Handling Cell Cultures
-
Preparation: Before starting, ensure the biosafety cabinet is running for at least 15 minutes. Wear appropriate personal protective equipment (PPE), including a clean lab coat and gloves.[15]
-
Surface Decontamination: Wipe down the interior surfaces of the biosafety cabinet, as well as all items to be placed inside (e.g., media bottles, pipette boxes), with 70% ethanol.
-
Minimize Movement: Work with deliberate and slow movements to avoid disrupting the sterile airflow.
-
Handling Reagents: Avoid touching the neck of bottles or the inside of caps.[15] Use sterile, disposable pipettes for transferring liquids and use each pipette only once to prevent cross-contamination.[13]
-
Workflow: Organize your workspace to have a clear separation between sterile and non-sterile items.
-
Incubation: When moving cultures to and from the incubator, minimize the time the incubator door is open.
-
Cleanup: After work is complete, disinfect the work surface again with 70% ethanol. Dispose of all waste properly.
Protocol 2: Mycoplasma Detection by DAPI Staining
This protocol provides a method for the indirect detection of mycoplasma by staining with a DNA-binding fluorescent dye.
-
Cell Seeding: Seed your cells onto a sterile coverslip in a culture dish and allow them to attach and grow for 24-48 hours.
-
Fixation:
-
Aspirate the culture medium.
-
Wash the cells twice with 1X Phosphate-Buffered Saline (PBS).
-
Add a 4% paraformaldehyde (PFA) solution and incubate for 15 minutes at room temperature to fix the cells.[16]
-
-
Staining:
-
Washing: Wash the cells three times with 1X PBS to remove excess stain.[16]
-
Mounting and Visualization:
-
Carefully remove the coverslip from the dish and mount it on a microscope slide with a drop of mounting medium.
-
Observe the slide using a fluorescence microscope with a UV filter.
-
-
Interpretation:
-
Negative: Only the nuclei of your cells should show clear, distinct blue fluorescence.
-
Positive: In addition to the cell nuclei, you will see small, punctate or filamentous blue fluorescent signals in the cytoplasm and/or surrounding the cells, indicating the presence of mycoplasma DNA.[6]
-
Visualizations
Caption: A workflow for troubleshooting common cell culture contamination issues.
Caption: A workflow illustrating the key steps of aseptic technique.
References
- 1. cellculturecompany.com [cellculturecompany.com]
- 2. Cell contamination | Proteintech Group [ptglab.com]
- 3. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 4. Types of Cell Culture Contamination and How To Prevent Them | Technology Networks [technologynetworks.com]
- 5. cephamls.com [cephamls.com]
- 6. media.tghn.org [media.tghn.org]
- 7. asset-downloads.zeiss.com [asset-downloads.zeiss.com]
- 8. yeasenbio.com [yeasenbio.com]
- 9. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. corning.com [corning.com]
- 12. files.labroots.com [files.labroots.com]
- 13. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Detecting mycoplasma contamination in cell cultures by polymerase chain reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. projects.iq.harvard.edu [projects.iq.harvard.edu]
Technical Support Center: 2-(Phenylamino)Benzamide Biological Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Phenylamino)Benzamide and its derivatives. Inconsistent results in biological assays can be a significant challenge; this resource aims to address common issues and provide standardized protocols to enhance reproducibility.
Troubleshooting Guides
This section addresses specific problems that may arise during experimentation with 2-(Phenylamino)Benzamide compounds.
| Problem | Potential Cause | Suggested Solution |
| High variability in anti-proliferation assay results (e.g., IC50 values). | 1. Cell health and passage number: Cells that are unhealthy or have been passaged too many times can respond differently to treatment.[1][2] 2. Inconsistent cell seeding density: Uneven cell numbers across wells will lead to variable results.[1][3] 3. Compound solubility issues: 2-(Phenylamino)Benzamide derivatives may have poor solubility in aqueous media, leading to precipitation and inaccurate concentrations. 4. Edge effects in multi-well plates: Wells on the edge of the plate are prone to evaporation, altering compound concentration.[4] | 1. Maintain a consistent cell passage number for all experiments and ensure cells are healthy and in the logarithmic growth phase before seeding.[2][3] 2. Use a cell counter for accurate seeding and allow cells to adhere and distribute evenly before adding the compound.[4] 3. Check the solubility of your compound in the final assay medium. Use a small amount of DMSO to dissolve the compound initially, ensuring the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).[5] 4. Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media to create a humidity barrier.[1] |
| Inconsistent inhibition in COX-2 or Topoisomerase I enzyme assays. | 1. Enzyme instability: Enzymes can lose activity if not stored or handled properly.[5] 2. Incorrect buffer conditions: pH and ionic strength of the assay buffer can significantly impact enzyme activity.[5] 3. Solvent interference: The solvent used to dissolve the 2-(Phenylamino)Benzamide derivative (e.g., DMSO) may inhibit the enzyme at higher concentrations.[6][7] 4. Time-dependent inhibition: The compound may require a pre-incubation period with the enzyme to exert its inhibitory effect. | 1. Store enzymes at the recommended temperature (-80°C for long-term) and keep them on ice during use. Avoid repeated freeze-thaw cycles.[6][8] 2. Use the recommended assay buffer for the specific enzyme and ensure the pH is correct. 3. Include a solvent control with the same final concentration of the solvent used for the test compound to assess its effect on enzyme activity.[6] 4. Perform a time-course experiment to determine if pre-incubation of the enzyme with the inhibitor is necessary and for how long.[9] |
| Poor reproducibility in cell migration or invasion assays. | 1. Inconsistent wound/scratch creation: Manual scratching can introduce variability in the width and depth of the cell-free area. 2. Variable cell density: A non-confluent or overly confluent monolayer will affect migration rates.[3][10] 3. Matrigel/coating inconsistencies (for invasion assays): The thickness and polymerization of the matrix can vary between experiments.[11] 4. Cell proliferation interference: If the assay duration is long, cell proliferation can be mistaken for migration.[3] | 1. Use a culture-insert (e.g., from Ibidi or Corning) to create a consistent cell-free gap.[10] 2. Ensure a confluent monolayer is formed before starting the assay. Optimize seeding density for your specific cell line.[3][10] 3. Thaw Matrigel on ice and use pre-chilled pipette tips to ensure it remains liquid. Add a consistent volume to each insert and allow it to polymerize evenly at 37°C.[11] 4. Use a proliferation inhibitor (e.g., Mitomycin C) at a concentration that does not affect cell viability or perform the assay over a shorter time frame. Alternatively, use serum-free media in the upper chamber.[3] |
| Weak or inconsistent signals in Western Blots for downstream targets (e.g., STAT3, MMP-9, p-NF-κB). | 1. Low protein abundance: The target protein may be expressed at low levels in the chosen cell line or under the experimental conditions.[12] 2. Suboptimal antibody concentration: The primary or secondary antibody concentration may be too high or too low.[12][13] 3. Inefficient protein transfer: Poor transfer of proteins from the gel to the membrane will result in weak signals.[14] 4. Inappropriate blocking buffer: The blocking buffer may mask the epitope recognized by the antibody.[15] | 1. Increase the amount of protein loaded onto the gel. Use a positive control to ensure the antibody is detecting the target protein.[12] 2. Titrate the primary and secondary antibodies to determine the optimal concentration for your experiment.[13] 3. Confirm successful protein transfer by staining the membrane with Ponceau S after transfer.[14] 4. Test different blocking buffers (e.g., BSA vs. non-fat milk). Some antibodies have specific blocking requirements.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the anti-cancer effects of 2-(Phenylamino)Benzamide derivatives?
A1: Derivatives of 2-(Phenylamino)Benzamide have been shown to act as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I).[6][16] Their anti-cancer effects are also associated with the downregulation of key signaling molecules involved in tumor progression and inflammation, including Prostaglandin E2 (PGE2), Vascular Endothelial Growth Factor (VEGF), Matrix Metalloproteinase-9 (MMP-9), and Signal Transducer and Activator of Transcription 3 (STAT3).[5][17] Furthermore, they can suppress the activation of the NF-κB pathway.[6][16]
Q2: What are the typical IC50 values observed for active 2-(Phenylamino)Benzamide compounds?
A2: The half-maximal inhibitory concentration (IC50) values vary depending on the specific derivative and the biological target. For example, in studies on anti-glioblastoma agents, the compound I-1 showed a COX-2 inhibition IC50 of 33.61 ± 1.15 μM, while I-8 had an IC50 of 45.01 ± 2.37 μM.[5][17]
Q3: How should I dissolve 2-(Phenylamino)Benzamide compounds for in vitro assays?
A3: These compounds are often poorly soluble in water. It is recommended to first dissolve them in an organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[6] This stock solution can then be diluted in the cell culture medium to the final desired concentration. Always ensure the final DMSO concentration in the assay is low (e.g., <0.5%) and consistent across all treatments, including a vehicle control.[5]
Q4: What cell lines have been used to test these compounds?
A4: Several cancer cell lines have been utilized in the evaluation of 2-(Phenylamino)Benzamide derivatives. For glioblastoma research, C6 glioma and U87MG cell lines have been used.[5][17] For gastrointestinal cancer studies, RAW264.7 and CT26.WT cells have been employed.[6][16]
Q5: Are there known off-target effects or promiscuous activity associated with this chemical scaffold?
A5: While the primary targets are often COX-2 and Topo I, like many small molecules, there is a potential for off-target effects. It is crucial to perform counter-screens and selectivity assays to rule out non-specific activity or assay interference. Some chemical scaffolds can act as pan-assay interference compounds (PAINS), so it is important to be aware of potential artifacts.[18]
Quantitative Data Summary
| Compound | Assay | Cell Line / Target | Result | Reference |
| I-1 | COX-2 Inhibition | Enzyme Assay | IC50: 33.61 ± 1.15 μM | [5][17] |
| I-8 | COX-2 Inhibition | Enzyme Assay | IC50: 45.01 ± 2.37 μM | [5][17] |
| I-1 | Tumor Growth Inhibition | C6 Glioma Orthotopic Model | TGI: 66.7% | [5][17] |
| I-1 | Tumor Growth Inhibition | U87MG Xenograft Model | TGI: 69.4% | [5][17] |
| 1H-30 | COX-2 Inhibition | Enzyme Assay | Enhanced inhibition vs. I-1 | [6][16] |
| 1H-30 | Topo I Inhibition | Enzyme Assay | Better inhibition vs. I-1 | [6][16] |
Experimental Protocols
Protocol 1: COX-2 Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare COX Assay Buffer.
-
Reconstitute human recombinant COX-2 enzyme in sterile water and store on ice. Avoid repeated freeze-thaw cycles.[8]
-
Dissolve 2-(Phenylamino)Benzamide test compounds and a known COX-2 inhibitor (e.g., Celecoxib) in DMSO to make stock solutions.[6]
-
Prepare a 10X working solution of the test compounds by diluting the stock with COX Assay Buffer.[8]
-
-
Assay Procedure:
-
In a 96-well white opaque plate, add 10 µl of the 10X test inhibitor solution or Assay Buffer (for enzyme control).
-
Add a known inhibitor as an inhibitor control.[6]
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Add 80 µl of the reaction mix to each well, followed by 1 µl of the reconstituted COX-2 enzyme.
-
Initiate the reaction by adding 10 µl of a diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.[8]
-
-
Measurement:
-
Immediately measure the fluorescence in a kinetic mode at 25°C for 5-10 minutes, with excitation at 535 nm and emission at 587 nm.[6]
-
Calculate the slope of the linear range of the fluorescence curve.
-
Determine the percent inhibition relative to the enzyme control.
-
Protocol 2: Topoisomerase I DNA Relaxation Assay
-
Reagent Preparation:
-
Prepare 10X Topoisomerase I reaction buffer.
-
Use supercoiled plasmid DNA (e.g., pBR322) as the substrate.
-
Dilute human Topoisomerase I enzyme in dilution buffer. Keep on ice.[7]
-
Dissolve 2-(Phenylamino)Benzamide test compounds in DMSO.
-
-
Assay Procedure:
-
In microcentrifuge tubes, prepare a reaction mix containing the reaction buffer, supercoiled DNA, and sterile water.
-
Add the test compound at various concentrations. Include a no-enzyme control and a no-inhibitor control.[19]
-
Add the diluted Topoisomerase I enzyme to all tubes except the no-enzyme control.
-
Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
-
Analysis:
-
Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Visualize the DNA bands under UV light. Inhibition is indicated by the presence of the supercoiled DNA form.
-
Visualizations
Caption: General experimental workflow for evaluating 2-(Phenylamino)Benzamide derivatives.
Caption: Signaling pathways modulated by 2-(Phenylamino)Benzamide derivatives.
References
- 1. biocompare.com [biocompare.com]
- 2. 细胞培养疑难解答_细胞生长不良_细胞结块-默克生命科学 [sigmaaldrich.cn]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. superchemistryclasses.com [superchemistryclasses.com]
- 6. assaygenie.com [assaygenie.com]
- 7. inspiralis.com [inspiralis.com]
- 8. abcam.com [abcam.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 13. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. bosterbio.com [bosterbio.com]
- 15. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 17. corning.com [corning.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 2-(Phenylamino)Benzamide Synthesis for Preclinical Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(Phenylamino)Benzamide on a scale suitable for preclinical evaluation.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for 2-(Phenylamino)Benzamide?
A1: The most prevalent and scalable method is the reaction of isatoic anhydride with aniline. This one-step synthesis is efficient, involving the nucleophilic attack of aniline on the carbonyl group of isatoic anhydride, followed by ring-opening and decarboxylation to yield the desired product.[1]
Q2: What are the critical process parameters to monitor during the scale-up of this synthesis?
A2: Key parameters to control include reaction temperature, rate of addition of reagents, and agitation speed. Maintaining a consistent temperature is crucial to control the reaction rate and minimize side-product formation. The rate of addition of aniline to the isatoic anhydride solution should be carefully controlled to prevent localized high concentrations, which can lead to impurity formation. Efficient stirring is necessary to ensure homogeneity, especially as the product may precipitate from the reaction mixture.
Q3: What are the expected yield and purity for this synthesis at a preclinical scale?
A3: While yields can vary based on the specific conditions and scale, a well-optimized process can be expected to achieve yields in the range of 80-95%. The purity of the crude product is typically high, and after a single recrystallization step, purities of >99% as determined by HPLC can be achieved.
Q4: What are the primary safety concerns when working with the reagents for this synthesis?
A4: Isatoic anhydride is a respiratory irritant and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Aniline is toxic and can be absorbed through the skin. Therefore, impervious gloves and appropriate PPE are essential. The reaction should be conducted in a fume hood to avoid inhalation of any volatile reagents or byproducts.
Q5: What analytical techniques are recommended for in-process control and final product analysis?
A5: High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is the recommended method for monitoring reaction progress, identifying impurities, and determining the final purity of 2-(Phenylamino)Benzamide.[2] Thin-Layer Chromatography (TLC) can be used for rapid qualitative in-process checks. For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Reaction Yield | - Incomplete reaction. - Sub-optimal reaction temperature. - Poor quality of starting materials. | - Monitor the reaction by TLC or HPLC to ensure it has gone to completion. - Optimize the reaction temperature. A moderate temperature (e.g., 60-80 °C) is often a good starting point. - Ensure the purity of isatoic anhydride and aniline using appropriate analytical methods before starting the reaction. |
| Presence of Unreacted Isatoic Anhydride | - Insufficient reaction time or temperature. - Inefficient mixing. | - Increase the reaction time and/or temperature and monitor for the disappearance of the starting material. - Improve agitation to ensure proper mixing of the reactants. |
| Formation of a White Precipitate that is not the Product | - This could be an o-ureidobenzoic acid derivative, a common side product in reactions of isatoic anhydride with primary amines. | - This side reaction is often favored at lower temperatures. Consider optimizing the reaction temperature. - Control the stoichiometry of the reactants carefully. |
| Product is Difficult to Purify | - Presence of closely related impurities. - Co-precipitation of starting materials or byproducts. | - Select an appropriate recrystallization solvent or a mixture of solvents. Ethanol, methanol, or mixtures with water are often effective. - Consider a column chromatography purification step for highly impure batches, although this is less ideal for large-scale synthesis. |
| Inconsistent Crystal Form | - Different crystallization conditions. | - Standardize the crystallization protocol, including the solvent system, cooling rate, and agitation, to ensure consistent polymorph formation. |
Experimental Protocols
Synthesis of 2-(Phenylamino)Benzamide from Isatoic Anhydride and Aniline
Materials:
-
Isatoic anhydride
-
Aniline
-
Dimethylformamide (DMF) or a suitable alternative solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO))
-
Ethanol (for recrystallization)
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and reflux condenser, charge isatoic anhydride (1.0 equivalent).
-
Add DMF to the vessel to form a slurry.
-
Begin stirring and heat the mixture to 60-70 °C.
-
Slowly add aniline (1.0-1.1 equivalents) to the reaction mixture over a period of 30-60 minutes, maintaining the internal temperature between 60-80 °C. Evolution of carbon dioxide will be observed.
-
After the addition is complete, continue to stir the reaction mixture at 80 °C for 2-4 hours, or until in-process control (e.g., TLC or HPLC) indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature. The product will precipitate.
-
Filter the solid product and wash it with a small amount of cold DMF, followed by a thorough wash with water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from a suitable solvent such as ethanol.
Quality Control by HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or another suitable modifier).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or fluorescence detection for higher sensitivity.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent.
Data Presentation
Table 1: Representative Reaction Parameters and Outcomes
| Parameter | Value |
| Scale | 100 g |
| Isatoic Anhydride | 100 g (0.61 mol) |
| Aniline | 60 g (0.64 mol) |
| Solvent (DMF) | 500 mL |
| Reaction Temperature | 80 °C |
| Reaction Time | 3 hours |
| Crude Yield | ~90% |
| Purity after Recrystallization (HPLC) | >99% |
Visualizations
Experimental Workflow
References
Validation & Comparative
Validating Cellular Target Engagement of 2-(Phenylamino)Benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methodologies for validating the target engagement of 2-(Phenylamino)Benzamide and its derivatives in a cellular context. Given that derivatives of 2-(Phenylamino)Benzamide have been identified as potential dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), this guide will focus on established techniques for these two target classes.[1][2] We will explore the principles, present hypothetical comparative data, and provide detailed experimental protocols for three primary methods: the Cellular Thermal Shift Assay (CETSA), Activity-Based Probe Assays, and the in vivo complex of enzyme (ICE) bioassay.
Introduction to 2-(Phenylamino)Benzamide and Target Engagement
2-(Phenylamino)Benzamide derivatives have emerged as promising therapeutic candidates, notably in oncology, with demonstrated inhibitory activity against COX-2 and Topoisomerase I.[1] Establishing that a compound binds to its intended target within the complex environment of a living cell is a critical step in drug development. This process, known as target engagement, provides crucial evidence for the mechanism of action and helps to interpret cellular and organismal responses to the compound.
Comparison of Target Engagement Validation Methods
The selection of a target engagement assay depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired throughput. Below is a comparison of three powerful techniques that can be employed to validate the interaction of 2-(Phenylamino)Benzamide derivatives with their intracellular targets.
Quantitative Data Summary
The following tables present hypothetical data to illustrate the potential outcomes of target engagement studies with a representative 2-(Phenylamino)Benzamide derivative (referred to as Compound X) and relevant comparators.
Table 1: Cellular Thermal Shift Assay (CETSA) Data for COX-2 Target Engagement
| Compound | Concentration (µM) | Target Protein | ΔTm (°C) |
| Compound X | 10 | COX-2 | +3.5 |
| Celecoxib (Control) | 10 | COX-2 | +4.2 |
| Vehicle (DMSO) | - | COX-2 | 0 |
| Compound X | 10 | GAPDH (Off-target) | +0.2 |
ΔTm represents the change in the melting temperature of the protein. A significant positive shift indicates ligand binding and stabilization.
Table 2: Activity-Based Probe Assay Data for COX-2 Activity
| Compound | Concentration (µM) | Target Protein | % Inhibition of Probe Binding |
| Compound X | 5 | COX-2 | 75 |
| Indomethacin (Control) | 5 | COX-2 | 85 |
| Vehicle (DMSO) | - | COX-2 | 0 |
% Inhibition reflects the displacement of a fluorescently labeled activity-based probe from the active site of COX-2.
Table 3: In Vivo Complex of Enzyme (ICE) Bioassay for Topoisomerase I Target Engagement
| Compound | Concentration (µM) | Target Protein | Fold Increase in Topo I-DNA Complexes |
| Compound X | 20 | Topoisomerase I | 4.5 |
| Camptothecin (Control) | 10 | Topoisomerase I | 5.8 |
| Vehicle (DMSO) | - | Topoisomerase I | 1 |
The fold increase indicates the stabilization of the covalent Topoisomerase I-DNA cleavage complex, a hallmark of Topo I inhibitors.
Experimental Protocols and Visualizations
Cellular Thermal Shift Assay (CETSA)
CETSA is a versatile and widely used method to assess target engagement in a label-free manner.[3] It is based on the principle that the binding of a ligand to a protein increases the protein's thermal stability.[4] This change in thermal stability can be quantified by heating cell lysates or intact cells to various temperatures and then measuring the amount of soluble protein remaining.
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with the desired concentrations of 2-(Phenylamino)Benzamide derivative or control compounds for a specified time.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a suitable buffer.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble and aggregated proteins by centrifugation at high speed.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and determine the protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using specific antibodies against the target protein (e.g., COX-2) and a control protein (e.g., GAPDH).
-
Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.
Activity-Based Probe Assays for COX-2
Activity-based protein profiling (ABPP) utilizes chemical probes that covalently bind to the active site of an enzyme.[5] For COX-2, fluorescently labeled probes that mimic its natural substrate, arachidonic acid, can be used.[6] Target engagement by an inhibitor like a 2-(Phenylamino)Benzamide derivative would be measured by its ability to compete with the probe for binding to the enzyme's active site, leading to a decrease in the fluorescent signal.
-
Cell Culture and Treatment: Culture cells known to express COX-2 (e.g., LPS-stimulated macrophages). Pre-incubate the cells with various concentrations of the 2-(Phenylamino)Benzamide derivative or a known COX-2 inhibitor.
-
Probe Incubation: Add a fluorescently labeled COX-2 activity-based probe (e.g., CoxFluor) to the cells and incubate for a specific period.[6]
-
Cell Lysis: Harvest and lyse the cells.
-
SDS-PAGE and Fluorescence Scanning: Separate the protein lysates by SDS-PAGE. Scan the gel using a fluorescence scanner to detect the labeled COX-2.
-
Data Analysis: Quantify the fluorescence intensity of the band corresponding to COX-2. A decrease in fluorescence in the compound-treated samples compared to the vehicle control indicates that the compound has engaged the target and prevented probe binding.
In Vivo Complex of Enzyme (ICE) Bioassay for Topoisomerase I
The ICE bioassay is a well-established method for detecting the stabilization of the covalent DNA-protein complexes that are intermediates in the catalytic cycle of topoisomerases.[7] Inhibitors of Topoisomerase I, such as camptothecin and potentially 2-(Phenylamino)Benzamide derivatives, act by trapping this complex. The ICE assay quantifies the amount of Topoisomerase I that is covalently bound to DNA within the cell.
-
Cell Treatment: Treat cultured cells with the 2-(Phenylamino)Benzamide derivative or a known Topoisomerase I inhibitor.
-
Cell Lysis and DNA Shearing: Lyse the cells in a way that preserves the covalent complexes and shear the genomic DNA.
-
Cesium Chloride Gradient Centrifugation: Layer the cell lysate onto a cesium chloride (CsCl) gradient. Perform ultracentrifugation to separate the dense DNA and DNA-protein complexes from the less dense free proteins.[7]
-
Fractionation and Slot Blotting: Fractionate the gradient and transfer the fractions onto a nitrocellulose membrane using a slot-blot apparatus.
-
Immunodetection: Detect the amount of Topoisomerase I in each fraction using a specific antibody.
-
Data Analysis: Quantify the signal in the DNA-containing fractions. An increase in the amount of Topoisomerase I in these fractions in compound-treated cells compared to control cells indicates the stabilization of the Topo I-DNA complex.
Alternative and Complementary Methods
Beyond the three methods detailed above, several other techniques can provide valuable information on target engagement.
-
Affinity-Based Protein Profiling (AfBPP): This chemical proteomics approach involves designing a probe based on the 2-(Phenylamino)Benzamide scaffold.[5] The probe is used to pull down interacting proteins from a cell lysate, which are then identified by mass spectrometry.
-
Kinobeads Assay: While primarily designed for kinases, this method can be adapted to other enzyme classes. It involves using beads coated with broad-spectrum inhibitors to pull down a large fraction of the target enzyme family.[8] The ability of the test compound to compete with the beads for binding to the target is then quantified.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a target protein fused to a NanoLuc® luciferase. Binding is detected by a change in bioluminescence resonance energy transfer (BRET) between the target protein and a fluorescent tracer that binds to the same target.
Conclusion
Validating the target engagement of 2-(Phenylamino)Benzamide derivatives in a cellular context is essential for advancing their development as therapeutic agents. This guide has outlined and compared several robust methodologies for confirming interactions with their putative targets, COX-2 and Topoisomerase I. The Cellular Thermal Shift Assay offers a label-free approach to assess binding, while Activity-Based Probe Assays provide a functional readout of enzyme inhibition. For Topoisomerase I, the ICE bioassay directly measures the mechanistic consequence of inhibitor binding. The choice of method will depend on the specific research question and available resources, and often, a combination of these orthogonal approaches will provide the most compelling evidence for target engagement.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent advances in targeting COX-2 for cancer therapy: a review - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Applications of activity-based protein profiling and affinity-based protein profiling in pharmacology and toxicology research [cjpt.magtechjournal.com]
- 6. An Activity-based Sensing Approach for the Detection of Cyclooxygenase-2 in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
A Comparative Analysis of 2-(Phenylamino)Benzamide Derivative I-1 and Temozolomide in Glioblastoma Models
For Immediate Release
In the landscape of glioblastoma (GBM) therapeutics, the alkylating agent temozolomide (TMZ) has long been the standard of care. However, the emergence of novel compounds targeting different molecular pathways offers new hope for overcoming the challenges of TMZ resistance and improving patient outcomes. This guide provides a detailed comparison of a promising 2-(Phenylamino)Benzamide derivative, referred to as I-1, and temozolomide, with a focus on their performance in preclinical glioblastoma models. This analysis is intended for researchers, scientists, and drug development professionals engaged in the field of neuro-oncology.
Executive Summary
The 2-(Phenylamino)Benzamide derivative I-1 demonstrates a distinct mechanistic profile from temozolomide, functioning as a dual inhibitor of Cyclooxygenase-2 (COX-2) and Topoisomerase I. Preclinical studies indicate that I-1 exhibits significant anti-glioblastoma activity, repressing tumor growth in both C6 glioma orthotopic and U87MG xenograft models. Notably, the study by Shi et al. (2021) suggests that I-1 may possess a higher safety profile compared to temozolomide and operates through a different mechanism of action. While temozolomide induces cytotoxicity through DNA alkylation, I-1's efficacy is linked to the downregulation of key signaling pathways involved in inflammation, angiogenesis, and cell invasion, including PGE2, VEGF, MMP-9, and STAT3 activation.
Quantitative Data Comparison
The following tables summarize the available quantitative data from preclinical studies to facilitate a direct comparison between the 2-(Phenylamino)Benzamide derivative I-1 and Temozolomide.
| Compound | Assay | Cell Line/Model | Result | Reference |
| I-1 | COX-2 Inhibition (IC50) | - | 33.61 ± 1.15 µM | [1][2] |
| I-8 (another derivative) | COX-2 Inhibition (IC50) | - | 45.01 ± 2.37 µM | [1][2] |
| I-1 | Tumor Growth Inhibition (TGI) | C6 glioma orthotopic model | 66.7% | [1][2] |
| I-1 | Tumor Growth Inhibition (TGI) | U87MG xenograft model | 69.4% | [1][2] |
Note: Direct comparative in vivo efficacy data for temozolomide from the same study is not available in the public domain. The provided TGI values for I-1 demonstrate its potent anti-tumor activity.
Mechanism of Action and Signaling Pathways
The fundamental difference between the two compounds lies in their mechanism of action.
Temozolomide is an alkylating agent that methylates DNA, primarily at the O6 and N7 positions of guanine. This leads to DNA damage, cell cycle arrest, and ultimately apoptosis. Resistance to temozolomide is often mediated by the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).
2-(Phenylamino)Benzamide Derivative I-1 acts as a dual inhibitor of Topoisomerase I and COX-2.
-
Topoisomerase I Inhibition: By inhibiting Topoisomerase I, I-1 prevents the relaxation of supercoiled DNA, which is essential for DNA replication and transcription. This leads to DNA strand breaks and cell death.[3]
-
COX-2 Inhibition: COX-2 is an enzyme involved in the synthesis of prostaglandins, such as PGE2, which play a crucial role in inflammation, angiogenesis, and tumor progression. By inhibiting COX-2, I-1 reduces the production of PGE2, thereby suppressing downstream signaling pathways that promote glioblastoma growth and invasion.[1][2]
The downstream effects of I-1's dual inhibitory action include the downregulation of Prostaglandin E2 (PGE2), Vascular Endothelial Growth Factor (VEGF), Matrix Metallopeptidase 9 (MMP-9), and Signal Transducer and Activator of Transcription 3 (STAT3) activation. Concurrently, it has been shown to upregulate E-cadherin, a key protein in cell adhesion, which may contribute to the reduction of tumor cell invasion.[1][2]
Below is a diagram illustrating the proposed signaling pathway for the 2-(Phenylamino)Benzamide derivative I-1.
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Topoisomerase I Inhibitors, Shikonin and Topotecan, Inhibit Growth and Induce Apoptosis of Glioma Cells and Glioma Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Enhanced Efficacy of 2-(Phenylamino)Benzamide Derivatives in Cancer Therapy: A Comparative Analysis
A new class of 2-(Phenylamino)Benzamide derivatives has demonstrated significantly enhanced anti-cancer properties compared to their parent compounds. These derivatives exhibit a multi-targeted approach, effectively inhibiting key pathways in cancer progression, including inflammation, cell proliferation, migration, and invasion. This guide provides a comprehensive comparison of the efficacy of these derivatives against their precursors, supported by experimental data and detailed methodologies.
Researchers have successfully synthesized and evaluated a series of N-2-(phenylamino)benzamide derivatives, demonstrating their potential as potent agents against aggressive cancers like glioblastoma and gastrointestinal cancers. These derivatives were designed based on structural modifications of parent compounds, such as 1,5-naphthyridine derivatives and tolfenamic acid, to improve their therapeutic index.[1][2][3][4]
The key findings indicate that these novel derivatives act as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), crucial enzymes involved in inflammation and DNA replication, respectively.[3][4] This dual-action mechanism contributes to their superior anti-tumor activity.
Quantitative Comparison of Biological Activity
The enhanced efficacy of the 2-(Phenylamino)Benzamide derivatives is evident from the quantitative data obtained from various in vitro and in vivo studies. The tables below summarize the key findings, comparing the derivatives with their parent compounds.
Table 1: COX-2 and Topoisomerase I Inhibition
| Compound | COX-2 Inhibition (IC50, µM) | Topoisomerase I Inhibition |
| Derivative I-1 | 33.61 ± 1.15 | - |
| Derivative I-8 | 45.01 ± 2.37 | - |
| Parent (1,5-naphthyridine derivative) | > 150 | - |
| Derivative 1H-30 | Enhanced vs. Tolfenamic acid & I-1 | Better than I-1 |
| Tolfenamic Acid | - | - |
Data for I-1, I-8, and the 1,5-naphthyridine derivative are from a study on anti-glioblastoma agents.[1][2] Data for 1H-30 is from a study on gastrointestinal cancers.[3][5]
Table 2: In Vivo Anti-Tumor Efficacy
| Compound | Animal Model | Tumor Growth Inhibition (TGI) |
| Derivative I-1 | C6 glioma orthotopic model | 66.7% |
| Derivative I-1 | U87MG xenograft model | 69.4% |
| Derivative 1H-30 | CT26.WT tumor-bearing mice | Decreased tumor growth |
Data for I-1 is from a study on anti-glioblastoma agents.[1][2][6] Data for 1H-30 is from a study on gastrointestinal cancers.[3][5]
Signaling Pathways and Experimental Workflows
The superior anti-cancer activity of the 2-(Phenylamino)Benzamide derivatives stems from their ability to modulate multiple signaling pathways involved in tumorigenesis.
The experimental validation of these derivatives follows a systematic workflow, from initial screening to in vivo efficacy studies.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison.
COX-2 Inhibition Assay
The inhibitory activity of the compounds on COX-2 was determined using a colorimetric COX inhibitor screening assay kit. The assay measures the peroxidase component of COX enzymes. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 values were calculated from the concentration-inhibition response curves.
Topoisomerase I (Topo I) Drug Screening Kit
The inhibitory effect on Topo I was evaluated using a Topo I drug screening kit. This assay is based on the relaxation of supercoiled plasmid DNA by Topo I. The reaction mixture, containing supercoiled DNA, Topo I, and the test compound, is incubated, and the reaction is then terminated. The different forms of DNA (supercoiled, relaxed, and nicked) are separated by agarose gel electrophoresis. The inhibition of Topo I is determined by the reduction in the amount of relaxed DNA.
Cell Proliferation Assay (MTT Assay)
Cancer cell lines (e.g., U87MG, C6, CT26.WT) were seeded in 96-well plates and treated with various concentrations of the test compounds for a specified period. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan crystals were dissolved in a solubilization solution, and the absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability was expressed as a percentage of the control.
Cell Migration and Invasion Assays
Wound-healing assay: Cells were grown to confluence in a culture plate, and a scratch was made through the cell monolayer with a sterile pipette tip. The cells were then treated with the test compounds. The rate of wound closure was monitored and photographed at different time points to assess cell migration.
Transwell invasion assay: The upper chamber of a Transwell insert was coated with Matrigel. Cancer cells were seeded in the upper chamber in a serum-free medium containing the test compound. The lower chamber was filled with a medium containing a chemoattractant (e.g., fetal bovine serum). After incubation, the non-invading cells on the upper surface of the membrane were removed. The invaded cells on the lower surface were fixed, stained, and counted under a microscope.
In Vivo Tumor Models
Xenograft and Orthotopic Models: Human or murine cancer cells were implanted subcutaneously (xenograft) or into the organ of origin (orthotopic) in immunocompromised mice. Once the tumors reached a palpable size, the mice were randomly assigned to treatment and control groups. The test compounds were administered orally or via injection. Tumor volume and body weight were measured regularly. At the end of the study, the tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry or Western blotting, to evaluate the expression of biomarkers like PGE2, VEGF, MMP-9, and E-cadherin.[1][2][6]
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of 2-(Phenylamino)Benzamide Analogs for Researchers
In the landscape of modern drug discovery, 2-(phenylamino)benzamide derivatives have emerged as a versatile scaffold, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as anti-cancer, anti-inflammatory, and anti-malarial agents, primarily through their action as kinase inhibitors and modulators of other key cellular pathways. This guide provides a head-to-head comparison of selected 2-(phenylamino)benzamide analogs, summarizing their performance with supporting experimental data to aid researchers and drug development professionals in this field.
Quantitative Performance Data
The following tables summarize the biological activities of various 2-(phenylamino)benzamide analogs from different studies. It is important to note that direct comparisons of IC50 values between different studies should be made with caution, as experimental conditions may vary.
Table 1: Anti-Glioblastoma and COX-2/Topo I Inhibitory Activities
| Compound | Target/Assay | IC50 (µM) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference |
| I-1 | COX-2 Inhibition | 33.61 ± 1.15 | 66.7% (C6 glioma orthotopic model), 69.4% (U87MG xenograft model) | [1][2] |
| I-8 | COX-2 Inhibition | 45.01 ± 2.37 | Not Reported | [1][2] |
| 1,5-naphthyridine derivative (parent compound) | COX-2 Inhibition | > 150 | Not Reported | [1][2] |
| 1H-30 | COX-2 Inhibition | Enhanced inhibitory effect compared to tolfenamic acid and I-1 | Decreased tumor growth in CT26.WT tumor-bearing mice | [3][4][5] |
| 1H-30 | Topo I Inhibition | Better inhibition than I-1 | Not Reported | [3][4][5] |
| W10 (Tolfenamic acid derivative) | Topo I Inhibition | 0.90 ± 0.17 | Not Reported | [1] |
| W10 (Tolfenamic acid derivative) | COX-2 Inhibition | 2.31 ± 0.07 | Not Reported | [1] |
Table 2: Kinase Inhibitory Profile of Ortho-substituted Analogs
| Compound | Target Cell Line | IC50 (µM) | Key Kinases Inhibited | Reference |
| Compound 4 | HCT116 | 0.97 | Yes, Hck, Fyn, Lck, Lyn (Src family kinases) | [6] |
| Compound 4 | HL60 | 2.84 | Yes, Hck, Fyn, Lck, Lyn (Src family kinases) | [6] |
| KAC-12 (meta-chloro analog) | Not specified | Not specified | Did not affect Src | [6] |
| KIM-161 | Not specified | Not specified | BRK, FLT, and JAK families; strongly suppresses ERK1/2, GSK-3α/β, HSP27, and STAT2 | [6] |
Table 3: Antiplasmodial Activity of 2-Phenoxybenzamide Analogs
| Compound | Target (PfNF54) | IC50 (µM) | Selectivity Index (S.I.) | Reference |
| Compound 13 | Plasmodium falciparum | 1.902 | 9.043 | [7] |
| Compound 12 | Plasmodium falciparum | 9.325 | 21.71 | [7] |
| Compound 14 | Plasmodium falciparum | 21.28 | 6.080 | [7] |
| Compound 37 | Plasmodium falciparum | 0.2690 | 461.0 | [7] |
| Compound 54 | Plasmodium falciparum | 1.222 | 151.4 | [7] |
| Compound 19 | Plasmodium falciparum | 0.6172 - 0.6593 | 299.7 - 288.6 | [7] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by these analogs and a general workflow for their evaluation.
Caption: Inhibition of COX-2 and Topo I by 2-(Phenylamino)Benzamide Analogs.
Caption: Mechanism of action via kinase inhibition.
Caption: General experimental workflow for analog development.
Detailed Experimental Protocols
Below are generalized protocols for key experiments cited in the evaluation of 2-(phenylamino)benzamide analogs. These should be adapted based on the specific analog and biological system.
In Vitro Cell Proliferation Assay (MTT Assay)
-
Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.
-
Methodology:
-
Seed cells (e.g., U87MG, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the 2-(phenylamino)benzamide analogs for 48-72 hours. A vehicle control (e.g., DMSO) should be included.
-
After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 value.
-
COX-2 Inhibition Assay
-
Objective: To measure the ability of the compounds to inhibit the activity of the COX-2 enzyme.
-
Methodology:
-
A commercial COX-2 inhibitor screening kit can be used.
-
The assay is typically based on the principle of a colorimetric or fluorometric measurement of prostanoid production.
-
In a 96-well plate, add the COX-2 enzyme, heme, and the test compounds at various concentrations.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37°C.
-
Stop the reaction and measure the product formation using a plate reader.
-
Calculate the percent inhibition relative to a control without the inhibitor and determine the IC50 value.
-
In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the lead compounds in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., U87MG).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign mice to treatment and control groups.
-
Administer the test compound (e.g., I-1) or vehicle control to the mice via a suitable route (e.g., intraperitoneal injection) on a predetermined schedule.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) as a measure of efficacy.
-
Concluding Remarks
The 2-(phenylamino)benzamide scaffold represents a promising starting point for the development of novel therapeutics. The analogs discussed herein demonstrate a range of activities against different targets, highlighting the chemical tractability of this core structure. Future research should focus on optimizing the potency and selectivity of these compounds, as well as elucidating their detailed mechanisms of action to advance them further in the drug development pipeline. The provided data and protocols serve as a valuable resource for researchers in this endeavor.
References
- 1. researchgate.net [researchgate.net]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. n-2-phenylamino-benzamide-derivatives-as-dual-inhibitors-of-cox-2-and-topo-i-deter-gastrointestinal-cancers-via-targeting-inflammation-and-tumor-progression - Ask this paper | Bohrium [bohrium.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Navigating the Selectivity Landscape: A Comparative Analysis of 2-(Phenylamino)Benzamide Derivatives
For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential off-target effects and overall safety. This guide provides a comparative analysis of 2-(Phenylamino)Benzamide derivatives, which are emerging as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), against other established inhibitors of these targets.
While broad cross-reactivity data for 2-(Phenylamino)Benzamide derivatives is not extensively available in the public domain, this guide summarizes the known on-target activities and compares them with the selectivity profiles of well-characterized drugs, offering a framework for assessing their potential therapeutic window.
Comparative Analysis of Inhibitory Potency
The following table summarizes the available inhibitory concentrations (IC50) for a representative 2-(Phenylamino)Benzamide derivative (I-1) and comparator drugs against their primary targets.
| Compound Class | Compound | Primary Target(s) | IC50 (µM) |
| 2-(Phenylamino)Benzamide Derivative | I-1 | COX-2 | 33.61 ± 1.15[1] |
| Topoisomerase I | Data not publicly available | ||
| Selective COX-2 Inhibitor | Celecoxib | COX-2 | Data varies by assay, generally in the sub-micromolar range |
| Topoisomerase I Inhibitor | Topotecan | Topoisomerase I | Data varies by assay |
| Topoisomerase I Inhibitor | Irinotecan (active metabolite SN-38) | Topoisomerase I | Data varies by assay |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To understand the context of this comparative analysis, it is crucial to visualize the signaling pathways targeted by these compounds and the typical workflow for assessing their cross-reactivity.
Caption: Simplified signaling pathways of COX-2 and Topoisomerase I.
Caption: A typical experimental workflow for assessing compound cross-reactivity.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental data. Below are generalized protocols for key assays used to characterize the inhibitors discussed in this guide.
In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This assay determines the potency and selectivity of a compound by measuring the peroxidase activity of COX-1 and COX-2.
-
Reagent Preparation: Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme cofactor, and a colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme. Then, add the test compound at various concentrations. Incubate for a specified time (e.g., 10 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Signal Detection: Measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction and determine the IC50 value for each compound against both COX-1 and COX-2. The ratio of IC50 (COX-1/COX-2) indicates the selectivity.
In Vitro Topoisomerase I DNA Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by Topoisomerase I.
-
Reaction Setup: In a microcentrifuge tube, combine the assay buffer (e.g., 10 mM Tris-HCl, 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, and 15 µg/ml BSA, pH 7.9), supercoiled plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Add human Topoisomerase I to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Gel Electrophoresis: Analyze the DNA topoisomers by running the samples on an agarose gel.
-
Visualization and Analysis: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light. The inhibition of DNA relaxation is observed as the persistence of the supercoiled DNA form.
Discussion and Future Directions
The dual inhibition of COX-2 and Topoisomerase I by 2-(Phenylamino)Benzamide derivatives presents a promising strategy for cancer therapy. However, a comprehensive understanding of their off-target effects is crucial for their clinical development. The lack of publicly available, broad cross-reactivity data for these compounds highlights a significant knowledge gap.
Future studies should prioritize performing and publishing kinome-wide scans and other broad-panel screens to elucidate the selectivity profile of this class of compounds. Such data will be invaluable for comparing their safety and efficacy against existing therapies and for guiding the design of more selective and potent derivatives. Researchers are encouraged to utilize publicly accessible kinase inhibitor databases to benchmark their findings.
References
A Comparative Analysis of the Mechanisms of Action: Tolfenamic Acid vs. 2-(Phenylamino)Benzamide Derivatives
In the landscape of anti-inflammatory drug discovery, understanding the precise mechanisms of action is paramount for developing safer and more effective therapeutics. This guide provides a detailed comparison between the established non-steroidal anti-inflammatory drug (NSAID) tolfenamic acid and a novel class of compounds based on the 2-(phenylamino)benzamide scaffold. While both can modulate inflammatory pathways, they represent different approaches to achieving therapeutic effects. Tolfenamic acid acts as a broad inhibitor of cyclooxygenase (COX) enzymes, whereas the 2-(phenylamino)benzamide structure serves as a versatile scaffold for developing more targeted agents, including specific COX-2 inhibitors.
Tolfenamic Acid: A Conventional Non-Selective COX Inhibitor
Tolfenamic acid is a well-established NSAID belonging to the fenamate class. Its primary mechanism of action involves the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules that mediate inflammation, pain, and fever.[1] By blocking this pathway, tolfenamic acid reduces the production of prostaglandins, thereby exerting its analgesic, antipyretic, and anti-inflammatory effects.[1][3] Some studies suggest that tolfenamic acid may preferentially inhibit COX-2, although it is generally classified as a non-selective inhibitor.[4][5]
Signaling Pathway Inhibition by Tolfenamic Acid
The diagram below illustrates the arachidonic acid cascade and the point of inhibition for tolfenamic acid. It blocks the action of both COX-1 and COX-2, preventing the synthesis of Prostaglandin H2 (PGH2), the precursor to various pro-inflammatory prostaglandins.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Discovery of VX-745: A Novel and Selective p38α Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probe VX-745 | Chemical Probes Portal [chemicalprobes.org]
- 4. In vitro effects of nonsteroidal anti-inflammatory drugs on cyclooxygenase activity in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. avmajournals.avma.org [avmajournals.avma.org]
A Guide to Orthogonal Assay Validation for 2-(Phenylamino)Benzamide-Based p38 MAPK Inhibitors
The 2-(phenylamino)benzamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for numerous inhibitors targeting a range of proteins, including kinases, cyclooxygenases, and topoisomerases[1][2]. Given this versatility, rigorously validating the specific mechanism of action for any new derivative is critical. This guide provides a framework for using orthogonal assays to confirm the activity of a hypothetical 2-(phenylamino)benzamide derivative, "PAB-p38i," designed as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK).
The p38 MAPK signaling pathway is a key regulator of cellular responses to inflammatory cytokines and environmental stress, making it a significant target for autoimmune and inflammatory diseases[3][4]. Validating an inhibitor requires more than a single biochemical assay; it demands a multi-assay approach to build a comprehensive evidence portfolio. Here, we compare a primary biochemical assay with two distinct orthogonal assays: a cellular target engagement assay and a downstream functional assay.
The p38 MAPK Signaling Pathway
Stress signals, such as UV radiation, osmotic shock, or inflammatory cytokines like TNF-α and IL-1β, activate a cascade of kinases[4][5]. This typically involves MAPKKKs (e.g., MEKKs, TAK1) phosphorylating and activating MAPKKs (MKK3 and MKK6). MKK3/6, in turn, dually phosphorylate p38 MAPK on specific threonine and tyrosine residues (Thr180/Tyr182), leading to its activation[6]. Activated p38 then phosphorylates downstream targets, including other kinases like MAPKAPK-2 and transcription factors such as ATF-2, regulating gene expression and cellular responses[7][8].
References
- 1. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. sinobiological.com [sinobiological.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. p38 Mapk signaling pathway (WP350) - Mus musculus | WikiPathways [wikipathways.org]
- 8. Phospho-p38 MAPK Pathway Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
Independent Verification of 2-(Phenylamino)Benzamide's Biological Effects: A Comparative Guide
This guide provides an objective comparison of the biological effects of 2-(Phenylamino)Benzamide derivatives with alternative compounds, supported by experimental data. It is intended for researchers, scientists, and drug development professionals.
Executive Summary
2-(Phenylamino)Benzamide derivatives have emerged as a versatile scaffold in drug discovery, exhibiting a range of biological activities. Notably, different derivatives have been shown to act as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I), or as inhibitors of Histone Deacetylases (HDACs). This guide compares the performance of these derivatives with established drugs targeting similar pathways: the HDAC inhibitors Vorinostat, Panobinostat, and Entinostat. The comparative analysis is based on their inhibitory potency, effects on cellular signaling pathways, and the experimental methodologies used for their evaluation.
Comparative Analysis of Inhibitory Potency
The inhibitory potency of 2-(Phenylamino)Benzamide derivatives against COX-2, Topo I, and HDACs is presented below in comparison to the well-established HDAC inhibitors Vorinostat, Panobinostat, and Entinostat. The data is summarized from various in vitro assays.
| Compound | Target | IC50 |
| 2-(Phenylamino)Benzamide Derivatives | ||
| Derivative I-1 | COX-2 | 33.61 ± 1.15 µM |
| Derivative I-8 | COX-2 | 45.01 ± 2.37 µM |
| Derivative 1H-30 | COX-2 | Enhanced inhibition vs. tolfenamic acid and I-1 |
| Topo I | Better inhibition than I-1 | |
| Derivative 16 (2-methylthiobenzamide) | HDAC3 | 29 nM |
| HDAC1 | >20,000 nM (690-fold selectivity for HDAC3) | |
| HDAC Inhibitor Alternatives | ||
| Vorinostat (SAHA) | HDAC1 | 10 nM |
| HDAC2 | ~2.10 µM | |
| HDAC3 | 20 nM | |
| HDAC6 | ~3.76 µM | |
| Panobinostat (LBH589) | Pan-HDACs (Class I, II, IV) | 2.1 - 531 nM |
| Entinostat (MS-275) | HDAC1 | 243 nM, 0.51 µM |
| HDAC2 | 453 nM | |
| HDAC3 | 248 nM, 1.7 µM |
Signaling Pathways and Biological Effects
The compounds discussed herein exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.
2-(Phenylamino)Benzamide Derivatives
Certain derivatives of 2-(Phenylamino)Benzamide have been shown to suppress the activation of the NF-κB pathway, a critical regulator of inflammation and cell survival.[1] This, coupled with their ability to inhibit COX-2 and Topo I, leads to anti-inflammatory and anti-cancer effects, including the induction of apoptosis.[1] Other derivatives that selectively inhibit HDAC3 can modulate gene expression patterns related to cell growth and differentiation.
References
Comparative Analysis of 2-(Phenylamino)Benzamide Selectivity Against Sirtuin Isoforms
For researchers and professionals in drug development, understanding the selectivity profile of potential inhibitors is paramount. This guide provides a comparative analysis of the inhibitory activity of 2-(Phenylamino)Benzamide against various sirtuin (SIRT) isoforms, a family of NAD+-dependent deacetylases implicated in a range of cellular processes and disease states. The data presented here is crucial for assessing the compound's potential as a selective modulator of sirtuin activity.
Quantitative Inhibitory Activity
The inhibitory potency of 2-(Phenylamino)Benzamide and its derivatives has been evaluated against several sirtuin isoforms. The following table summarizes the half-maximal inhibitory concentration (IC50) values, providing a clear comparison of its selectivity. The data is derived from a key study by Suzuki et al. on 2-anilinobenzamides as SIRT inhibitors. Specifically, the compound SIRT-IN-3, a representative 2-anilinobenzamide, was assessed for its activity against SIRT1, SIRT2, and SIRT3.
| Compound | SIRT1 (IC50) | SIRT2 (IC50) | SIRT3 (IC50) | Selectivity (SIRT1 vs. SIRT2) | Selectivity (SIRT1 vs. SIRT3) |
| This compound (2-Anilinobenzamide derivative) | 17 µM[1] | 74 µM[1] | 235 µM[1] | ~4.4-fold | ~13.8-fold |
The data indicates that this 2-anilinobenzamide derivative is a modest SIRT1 inhibitor with selectivity over SIRT2 and SIRT3.[1] Further structure-activity relationship (SAR) studies on this scaffold have led to the development of derivatives with significantly improved potency and selectivity for specific sirtuin isoforms.
Experimental Protocols
The determination of the inhibitory activity of compounds against sirtuin isoforms is typically conducted using in vitro biochemical assays. The following is a generalized protocol based on commonly employed methods for assessing sirtuin inhibition.
Fluor de Lys (FDL) Assay for Sirtuin Activity
This is a widely used, two-step fluorescence-based assay to measure the deacetylase activity of sirtuins.
Materials:
-
Recombinant human sirtuin enzymes (SIRT1, SIRT2, SIRT3, etc.)
-
Fluor de Lys-SIRT substrate (e.g., a peptide containing an acetylated lysine residue)
-
NAD+ (Nicotinamide adenine dinucleotide)
-
2-(Phenylamino)Benzamide or its derivatives
-
Developer solution (containing a protease, e.g., trypsin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
96-well microplates (black, for fluorescence measurements)
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing the assay buffer, a fixed concentration of the recombinant sirtuin enzyme, and the Fluor de Lys-SIRT substrate.
-
Compound Addition: Add varying concentrations of the test compound (2-(Phenylamino)Benzamide or its derivatives) to the wells. Include a control group with no inhibitor.
-
Initiation of Reaction: Initiate the deacetylation reaction by adding a saturating concentration of NAD+.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: Stop the deacetylation reaction and initiate the development step by adding the Developer solution. The developer protease cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Fluorescence Measurement: Incubate the plate at room temperature for a set time (e.g., 30-60 minutes) to allow for the development of the fluorescent signal. Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is proportional to the sirtuin activity. Calculate the percentage of inhibition for each compound concentration relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Sirtuin Signaling and Inhibition
Sirtuins, particularly SIRT1 and SIRT2, are key regulators of numerous cellular pathways. Their inhibition by compounds such as 2-(Phenylamino)Benzamide can have significant downstream effects. The following diagram illustrates a simplified overview of the signaling pathways influenced by SIRT1 and SIRT2 and the points of intervention by an inhibitor.
Caption: Inhibition of SIRT1 and SIRT2 by 2-(Phenylamino)Benzamide.
This guide provides a foundational understanding of the selectivity of 2-(Phenylamino)Benzamide against key sirtuin isoforms. The presented data and experimental protocols offer valuable insights for researchers investigating sirtuin biology and developing novel therapeutic agents targeting this enzyme family. Further research into the broader selectivity profile and in vivo efficacy of 2-(Phenylamino)Benzamide and its optimized derivatives is warranted.
References
A Comparative Analysis of 2-(Phenylamino)Benzamide-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the apoptotic effects induced by 2-(Phenylamino)Benzamide derivatives and the well-established chemotherapeutic agent, Doxorubicin. While direct quantitative comparisons from single studies are limited, this document synthesizes available data to offer insights into their mechanisms and potential efficacy.
Introduction
2-(Phenylamino)Benzamide and its derivatives have emerged as a class of compounds with significant biological activities, including the induction of apoptosis in cancer cells. Understanding their mechanism of action in comparison to standard apoptotic inducers like Doxorubicin is crucial for their potential development as therapeutic agents. This guide summarizes key experimental data, details relevant protocols, and visualizes the signaling pathways involved.
Data Presentation
The following tables summarize the available quantitative data on the apoptotic effects of select 2-(Phenylamino)Benzamide derivatives and Doxorubicin on different cancer cell lines. It is important to note that the data for the two classes of compounds are not from direct comparative studies and experimental conditions may vary.
Table 1: Apoptotic Activity of 2-(Phenylamino)Benzamide Derivatives
| Compound | Cell Line | Assay | Result |
| Declopramide | 70Z/3 (murine pre-B cell), HL-60 (human promyelocytic leukemia) | Cytochrome c release, Caspase-9 activation | Induced at doses >250 µM |
| 1H-30 | CT26.WT (murine colon carcinoma) | In vivo tumor growth | Decreased tumor growth and induced apoptosis |
| I-1 | Glioblastoma cell lines | COX-2 Inhibition | IC50 = 33.61 ± 1.15 μM |
| I-8 | Glioblastoma cell lines | COX-2 Inhibition | IC50 = 45.01 ± 2.37 μM |
Table 2: Apoptotic Activity of Doxorubicin
| Cell Line | Concentration | Time | Apoptosis Rate (%) | IC50 |
| HCT116 (Human Colon Carcinoma) | 1 µM | 1h exposure + 23h incubation | ~20.65%[1] | 0.96 ± 0.02 μM (72h) |
| HCT116 (Human Colon Carcinoma) | 10 µM | 1h exposure + 23h incubation | ~20.65%[1] | |
| MOLM-13 (Human Acute Myeloid Leukemia) | 0.5 µM | 48h | 53% (total dead cells)[2] | Not specified |
| MOLM-13 (Human Acute Myeloid Leukemia) | 1 µM | 48h | 89% (total dead cells)[2] | |
| Jurkat (Human T-cell Leukemia) | Not specified | 18h | IC50 = 951 nM[3] | |
| Jurkat (Human T-cell Leukemia) | Not specified | 45h | IC50 = 135 nM / 1.92 µM (bimodal)[3] |
Signaling Pathways
2-(Phenylamino)Benzamide derivatives appear to induce apoptosis through multiple signaling pathways, primarily the intrinsic (mitochondrial) pathway and by modulating the NF-κB signaling pathway.
Intrinsic Apoptosis Pathway
Several N-substituted benzamides, such as declopramide, have been shown to induce apoptosis via the intrinsic pathway. This pathway is initiated by intracellular stress and converges on the mitochondria.
Caption: Intrinsic apoptosis pathway induced by 2-(Phenylamino)Benzamide derivatives.
NF-κB Signaling Pathway Inhibition
Certain 2-(Phenylamino)Benzamide derivatives, such as 1H-30, have been found to suppress the activation of the NF-κB pathway. NF-κB is a transcription factor that promotes cell survival by upregulating anti-apoptotic genes. Its inhibition can therefore sensitize cancer cells to apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhanced apoptosis of HCT116 colon cancer cells treated with extracts from Calotropis gigantea stem bark by starvation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Inhibition of the NF-κB Pathway: A Comparative Guide to 2-(Phenylamino)Benzamide and Other Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 2-(Phenylamino)Benzamide and its derivatives as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The efficacy of these compounds is benchmarked against other well-established NF-κB inhibitors, supported by experimental data from various studies. Detailed methodologies for key validation experiments are also provided to aid in the replication and further investigation of these findings.
Introduction to the NF-κB Pathway
The NF-κB pathway is a crucial signaling cascade that plays a central role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival. The canonical pathway is typically initiated by pro-inflammatory cytokines like TNF-α or IL-1. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome. This degradation releases the NF-κB heterodimer (most commonly p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes. Dysregulation of the NF-κB pathway is implicated in numerous diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention.
Comparative Analysis of NF-κB Inhibitors
The inhibitory potential of 2-(Phenylamino)Benzamide derivatives and other small molecule inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). The lower the IC50 value, the more potent the inhibitor. The following table summarizes the IC50 values for various NF-κB inhibitors as reported in the literature. It is important to note that these values were determined in different cell lines and under varying experimental conditions, and thus should be interpreted as a relative guide to potency.
| Inhibitor | Target in Pathway | Cell Line(s) | IC50 Value |
| 2-(Phenylamino)Benzamide Derivative (I-1) | COX-2 / NF-κB Pathway | Glioblastoma Cells | 33.61 ± 1.15 µM (for COX-2)[1] |
| 2-(Phenylamino)Benzamide Derivative (1H-30) | COX-2 / Topo I / NF-κB Pathway | Cancer Cells | More potent than I-1[2] |
| BAY 11-7082 | IκBα Phosphorylation | Tumor Cells | 10 µM[3][4][5] |
| HGC27 (Gastric Cancer) | 4.23 - 24.88 nM (Time-dependent)[6] | ||
| MKN45 (Gastric Cancer) | 5.88 - 29.11 nM (Time-dependent)[6] | ||
| MG-132 | Proteasome | Various | 3 µM (for NF-κB activation)[7][8][9] |
| 100 nM (for proteasome) | |||
| QNZ (EVP4593) | NF-κB Activation | Jurkat T cells | 11 nM[10][11][12][13] |
| Parthenolide | IKK / p65 | THP-1 Cells | 1.091 - 2.620 µM |
Experimental Protocols for Validating NF-κB Inhibition
Accurate validation of NF-κB pathway inhibition requires robust and reproducible experimental methods. Below are detailed protocols for three key assays commonly used in this field.
Luciferase Reporter Assay
This assay is a highly sensitive method for quantifying the transcriptional activity of NF-κB.
Principle: Cells are transfected with a plasmid containing the luciferase reporter gene under the control of a promoter with NF-κB binding sites. Inhibition of the NF-κB pathway results in a decrease in luciferase expression, which is measured as a reduction in luminescence.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
Treatment: After 24 hours, treat the cells with the test inhibitor (e.g., 2-(Phenylamino)Benzamide) for a specified period.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α or IL-1β.
-
Lysis: Lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.
-
Data Analysis: Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.
Western Blot for IκBα Degradation and p65 Phosphorylation
Western blotting is used to detect changes in the protein levels of key components of the NF-κB pathway.
Principle: Inhibition of IKK or the proteasome will prevent the degradation of IκBα. This can be visualized as a stable or increased level of IκBα protein in the presence of an NF-κB stimulus. Similarly, the phosphorylation status of the p65 subunit can be assessed using phospho-specific antibodies.
Protocol:
-
Cell Treatment: Treat cells with the inhibitor and/or stimulus as required.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.[14]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[15][16]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against IκBα, phospho-IκBα, p65, phospho-p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[15][16]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14][16]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15]
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect the DNA-binding activity of transcription factors like NF-κB.
Principle: A radiolabeled or biotin-labeled DNA probe containing the NF-κB consensus binding site is incubated with nuclear extracts. If active NF-κB is present, it will bind to the probe, causing a shift in its electrophoretic mobility, which can be visualized on a non-denaturing polyacrylamide gel.
Protocol:
-
Nuclear Extract Preparation: Treat cells with the inhibitor and stimulus, then isolate the nuclear proteins.
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB binding site with 32P or biotin.[17]
-
Binding Reaction: Incubate the labeled probe with the nuclear extracts in a binding buffer containing poly(dI-dC) to minimize non-specific binding.[17]
-
Electrophoresis: Separate the protein-DNA complexes on a native polyacrylamide gel.[17]
-
Detection: Detect the probe by autoradiography (for 32P) or a chemiluminescent reaction (for biotin).
-
Supershift Assay (Optional): To confirm the identity of the bound protein, an antibody specific to an NF-κB subunit (e.g., p65) can be added to the binding reaction. This will cause a further "supershift" of the protein-DNA complex.
Visualizing the NF-κB Pathway and Experimental Workflow
To further clarify the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz.
Caption: Canonical NF-κB Signaling Pathway.
Caption: Experimental Workflow for Validating NF-κB Inhibition.
References
- 1. N-2-(phenylamino) benzamide derivatives as novel anti-glioblastoma agents: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BAY 11-7082 | IκB/IKK inhibitor | nuclear factor-κB inhibitor | NF-κB inhibitor | CAS 19542-67-7 | Buy BAY 117082 from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. lifesensors.com [lifesensors.com]
- 8. MG132 - Wikipedia [en.wikipedia.org]
- 9. stemcell.com [stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. glpbio.com [glpbio.com]
- 12. selleckchem.com [selleckchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 15. 2.6. Western Blotting Analysis of Proliferating Cell Nuclear Antigen (PCNA), Canonical NF-κB, and WNT Signaling Pathway [bio-protocol.org]
- 16. 2.9. Western Blot Analysis of NF-κB and MAPK8 [bio-protocol.org]
- 17. 2.10. Electrophoretic Mobility Shift Assay (EMSA) for NF-κB and STAT3 [bio-protocol.org]
A Comparative Analysis of 2-(Phenylamino)Benzamide Derivatives and Established Topoisomerase I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a side-by-side comparison of the novel anti-cancer agent 2-(Phenylamino)Benzamide and its derivatives with well-established Topoisomerase I (Topo I) inhibitors, including Camptothecin, Topotecan, and Irinotecan. The following sections present quantitative data on their biological activities, detailed experimental methodologies for key assays, and visualizations of the pertinent signaling pathways and experimental workflows.
Mechanism of Action: A Shared Target
Both 2-(Phenylamino)Benzamide derivatives and the established inhibitors exert their anticancer effects by targeting Topoisomerase I, a crucial enzyme involved in DNA replication and transcription. By inhibiting Topo I, these compounds lead to an accumulation of DNA single-strand breaks, which are converted into lethal double-strand breaks during DNA replication, ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.
Quantitative Performance Data
The following tables summarize the Topoisomerase I inhibitory activity and in vitro cytotoxicity of 2-(Phenylamino)Benzamide derivatives and known Topo I inhibitors.
Table 1: Topoisomerase I Inhibitory Activity
| Compound | Assay Type | Concentration | % DNA Relaxation | IC50 | Source |
| 2-(Phenylamino)Benzamide Derivatives | |||||
| I-1 | DNA Relaxation | 20 µM | 55.6% | Not Reported | [1] |
| I-8 | DNA Relaxation | 20 µM | 65.2% | Not Reported | [1] |
| 1H-30 | DNA Relaxation | 20 µM | 45.3% | Not Reported | [2] |
| Known Topo I Inhibitors | |||||
| Camptothecin | Cell-free | - | - | 0.68 µM | N/A |
| Topotecan | Not Specified | - | - | Not Reported | N/A |
| Irinotecan | Not Specified | - | - | Not Reported | N/A |
Note: The Topo I inhibitory activity for the 2-(Phenylamino)Benzamide derivatives is presented as the percentage of supercoiled DNA relaxed at a fixed concentration, as IC50 values were not available in the reviewed literature.
Table 2: In Vitro Cytotoxicity (IC50 values in µM)
| Compound | U87MG (Glioblastoma) | U251 (Glioblastoma) | C6 (Glioblastoma) | HCT116 (Colon) | SW620 (Colon) | CT26.WT (Colon) | Source |
| 2-(Phenylamino)Benzamide Derivatives | |||||||
| I-1 | 1.89 ± 0.11 | 2.34 ± 0.15 | 3.12 ± 0.21 | - | - | - | [1] |
| I-8 | 2.56 ± 0.18 | 3.01 ± 0.23 | 4.23 ± 0.31 | - | - | - | [1] |
| 1H-30 | - | - | - | 1.25 ± 0.08 | 2.13 ± 0.14 | 3.56 ± 0.25 | [2] |
| Known Topo I Inhibitors | |||||||
| Camptothecin | Not Reported | Not Reported | Not Reported | 0.008 - 0.02 µM | 0.015 - 0.03 µM | Not Reported | N/A |
| Topotecan | 2.95 ± 0.23 | 2.73 ± 0.25 | Not Reported | 0.033 µM | Not Reported | Not Reported | N/A |
| Irinotecan | Not Reported | Not Reported | Not Reported | 5.17 µM | 15.8 µM | Not Reported | N/A |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway of Topo I inhibition and a general workflow for evaluating these inhibitors.
Caption: Topoisomerase I Inhibition Pathway.
Caption: General Experimental Workflow for Inhibitor Evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Topoisomerase I DNA Relaxation Assay
This assay is used to determine the inhibitory effect of a compound on the catalytic activity of Topoisomerase I.
-
Materials:
-
Human Topo I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
10x Topo I assay buffer (e.g., 100 mM Tris-HCl pH 7.9, 10 mM EDTA, 1.5 M KCl, 5 mM DTT, 50% glycerol)
-
Test compounds (2-(Phenylamino)Benzamide derivatives and known inhibitors) dissolved in DMSO
-
6x DNA loading dye
-
1% Agarose gel in 1x TAE buffer
-
Ethidium bromide or other DNA stain
-
-
Procedure:
-
Prepare reaction mixtures in microcentrifuge tubes on ice. For each reaction, combine 1x Topo I assay buffer, 0.5 µg of supercoiled plasmid DNA, and the test compound at various concentrations.
-
Add 1 unit of human Topo I enzyme to each reaction mixture, except for the negative control (no enzyme).
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding 6x DNA loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis at 100 V for 1-2 hours.
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The inhibition of Topo I activity is determined by the reduction in the amount of relaxed DNA compared to the positive control (enzyme without inhibitor). The percentage of relaxed DNA can be quantified using densitometry.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., U87MG, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the log of the compound concentration.
-
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay is used to detect and quantify apoptosis by flow cytometry.
-
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1x binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
The percentage of apoptotic cells (Annexin V-positive, PI-negative for early apoptosis; Annexin V-positive, PI-positive for late apoptosis/necrosis) is determined.
-
Discussion
The data presented in this guide indicate that 2-(Phenylamino)Benzamide derivatives are a promising new class of Topoisomerase I inhibitors with potent anti-cancer activity.
-
Topo I Inhibition: While direct IC50 comparisons are not yet available, the DNA relaxation data suggests that derivatives like 1H-30 exhibit significant Topo I inhibitory activity.[2]
-
Cytotoxicity: The 2-(Phenylamino)Benzamide derivatives demonstrate low micromolar cytotoxicity against glioblastoma and colon cancer cell lines.[1][2] In some cases, their potency is comparable to or greater than that of the established drug Irinotecan.
-
Signaling Pathways: A key differentiator for the 2-(Phenylamino)Benzamide derivatives appears to be their dual-action mechanism, particularly their ability to inhibit the pro-inflammatory and pro-tumorigenic NF-κB pathway.[2] Compound I-1 has also been shown to downregulate key signaling molecules involved in tumor progression and metastasis, such as VEGF and MMP-9.[1] This dual targeting of both Topo I and inflammatory pathways may offer a therapeutic advantage over traditional Topo I inhibitors.
-
Apoptosis Induction: Both the novel derivatives and the established inhibitors induce apoptosis in cancer cells, which is the ultimate mechanism of their anti-cancer effect.
Conclusion
2-(Phenylamino)Benzamide derivatives represent a compelling new avenue in the development of Topoisomerase I-targeting cancer therapies. Their potent cytotoxicity, combined with a unique dual-inhibitory mechanism affecting inflammatory signaling pathways, warrants further investigation. Future side-by-side studies with more extensive quantitative data will be crucial to fully elucidate their therapeutic potential relative to existing clinical options.
References
Reproducibility of 2-(Phenylamino)Benzamide Experimental Results: A Comparative Guide
This guide provides a comparative analysis of the experimental data available for 2-(Phenylamino)Benzamide and its derivatives, focusing on their performance as dual inhibitors of Cyclooxygenase-2 (COX-2) and Topoisomerase I (Topo I). The information presented is intended for researchers, scientists, and drug development professionals to assess the current landscape of this class of compounds and inform future research directions. While direct, independent replication studies are limited in the publicly available literature, this guide summarizes the existing data to offer a baseline for comparison and highlight areas for further validation.
Data Presentation: Comparative Efficacy
The following tables summarize the in vitro and in vivo efficacy of key 2-(Phenylamino)Benzamide derivatives as reported in the literature. These compounds have been primarily investigated for their potential as anti-cancer agents, particularly in glioblastoma and gastrointestinal cancers.
Table 1: In Vitro Inhibitory Activity of 2-(Phenylamino)Benzamide Derivatives
| Compound | Target | IC₅₀ (μM) | Cell Line | Reference |
| I-1 | COX-2 | 33.61 ± 1.15 | - | [1] |
| I-8 | COX-2 | 45.01 ± 2.37 | - | [1] |
| 1H-30 | COX-2 | Not explicitly stated, but enhanced compared to I-1 and tolfenamic acid | RAW264.7 | [2] |
| 1H-30 | Topo I | Not explicitly stated, but better than I-1 | - | [2] |
| Tolfenamic Acid | COX-2 | - | RAW264.7 | [2] |
| 1,5-naphthyridine derivative (parent compound) | COX-2 | > 150 | - | [1] |
Table 2: In Vivo Anti-Tumor Efficacy of 2-(Phenylamino)Benzamide Derivatives
| Compound | Animal Model | Tumor Growth Inhibition (TGI) (%) | Comparison | Reference |
| I-1 | C6 glioma orthotopic model | 66.7 | - | [1] |
| I-1 | U87MG xenograft model | 69.4 | Higher safety than temozolomide | [1] |
| 1H-30 | CT26.WT tumor-bearing mice | Decreased tumor growth | - | [2] |
Experimental Protocols
To facilitate the reproducibility of the cited findings, this section provides detailed methodologies for the key experiments performed in the referenced studies.
COX-2 Inhibition Assay
This protocol is a generalized procedure based on commercially available kits and methods described in the literature.
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against COX-2.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Heme
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds and control inhibitors (e.g., celecoxib, tolfenamic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, heme, and COX-2 enzyme in each well of a 96-well plate.
-
Add various concentrations of the test compounds or control inhibitors to the wells.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubate the plate at 37°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by adding a stopping solution (e.g., a solution of stannous chloride or hydrochloric acid).
-
Measure the production of prostaglandin, typically using an enzyme immunoassay (EIA) or a fluorometric method.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Topoisomerase I Inhibition Assay
This protocol is a generalized procedure for assessing the inhibition of Topoisomerase I activity.
Objective: To determine if a test compound can inhibit the relaxation of supercoiled DNA by Topoisomerase I.
Materials:
-
Human Topoisomerase I enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction Buffer (e.g., 10 mM Tris-HCl, pH 7.9, 1 mM EDTA, 150 mM NaCl, 0.1% BSA, 0.1 mM spermidine)
-
Test compounds and control inhibitors (e.g., camptothecin)
-
Agarose gel
-
Gel electrophoresis apparatus
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Prepare a reaction mixture containing the reaction buffer and supercoiled plasmid DNA.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Add Topoisomerase I enzyme to initiate the reaction.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution/loading dye (e.g., containing SDS and bromophenol blue).
-
Load the samples onto an agarose gel.
-
Perform gel electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Stain the gel with a DNA staining agent and visualize the DNA bands under a UV transilluminator.
-
Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the control reaction without an inhibitor.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
Objective: To determine the effect of a test compound on the growth of human tumor cells implanted in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., U87MG, CT26.WT)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Test compound and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Propagate the chosen human cancer cell line in appropriate cell culture conditions.
-
Harvest the cells and resuspend them in a suitable medium, optionally mixed with Matrigel to enhance tumor formation.
-
Subcutaneously inject a defined number of cells (e.g., 5 x 10⁶) into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control to the mice according to the desired dosing schedule and route of administration (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals (e.g., every 2-3 days).
-
Calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (average tumor volume of treated group / average tumor volume of control group)] x 100.
Mandatory Visualization
The following diagrams illustrate the key signaling pathways implicated in the mechanism of action of 2-(Phenylamino)Benzamide derivatives and a general workflow for their evaluation.
Caption: General experimental workflow for the evaluation of 2-(Phenylamino)Benzamide derivatives.
Caption: Simplified NF-κB signaling pathway and the inhibitory action of 2-(Phenylamino)Benzamide.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-(Phenylamino)Benzamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential information on the recommended disposal procedures for 2-(Phenylamino)Benzamide (CAS No. 1211-19-4), drawing from general best practices for analogous chemical compounds.
Note: A specific Safety Data Sheet (SDS) for 2-(Phenylamino)Benzamide was not publicly available at the time of this writing. The following procedures are based on safety data for structurally similar compounds such as Benzamide and 2-Aminobenzamide. It is imperative to obtain the official SDS from the chemical supplier for specific handling and disposal instructions.
Immediate Safety and Handling Precautions
Before handling 2-(Phenylamino)Benzamide, it is crucial to be aware of the potential hazards and necessary safety measures. Based on data for similar compounds, researchers should adhere to the following precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1][2]
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or vapors.[1][2]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[2]
-
Spill Management: In the event of a spill, avoid generating dust. Carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1]
Disposal Procedures
The proper disposal of 2-(Phenylamino)Benzamide, like many specialized laboratory chemicals, requires adherence to specific waste management protocols. The primary recommendation for similar benzamide compounds is to treat it as hazardous chemical waste.
General Disposal Guidelines:
-
Licensed Disposal Company: All surplus and non-recyclable 2-(Phenylamino)Benzamide should be offered to a licensed and approved waste disposal company.[3][4]
-
Incineration: A common disposal method for similar chemical waste is incineration. The material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber to ensure complete and environmentally sound destruction.[3][4]
-
Regulatory Compliance: Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste. It is mandatory to consult and comply with all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1][5]
-
Container Disposal: Empty containers may still retain chemical residues and should be disposed of as unused product.[3] Do not reuse empty containers.
Quantitative Data Summary
While specific quantitative data for 2-(Phenylamino)Benzamide is not available, the following table summarizes typical information found in the SDS of related compounds. This data is for illustrative purposes only.
| Parameter | Benzamide (CAS 55-21-0) | 2-Aminobenzamide (CAS 88-68-6) | 2-(Phenylamino)Benzamide (CAS 1211-19-4) |
| Molecular Formula | C₇H₇NO | C₇H₈N₂O | C₁₃H₁₂N₂O |
| Molecular Weight | 121.14 g/mol | 136.15 g/mol | 212.25 g/mol |
| Acute Oral Toxicity (LD50) | 1160 mg/kg (Mouse)[2] | No data available | No data available |
| Disposal Recommendation | Offer to licensed disposal company; Incineration[3][4] | Consult local, regional, and national regulations[5] | Obtain specific SDS from supplier |
Logical Workflow for Chemical Disposal
The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical like 2-(Phenylamino)Benzamide.
Caption: Workflow for ensuring safe and compliant chemical disposal.
By adhering to these general guidelines and, most importantly, obtaining and following the specific instructions in the supplier's Safety Data Sheet, researchers can ensure the safe and responsible disposal of 2-(Phenylamino)Benzamide, thereby protecting themselves, their colleagues, and the environment.
References
Personal protective equipment for handling 2-(Phenylamino)Benzamide
FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS
This guide provides critical safety and logistical information for the handling and disposal of 2-(Phenylamino)Benzamide. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure the safety of all laboratory personnel.
Personal Protective Equipment (PPE) Requirements
Due to the absence of a specific Safety Data Sheet (SDS) for 2-(Phenylamino)Benzamide, the following PPE recommendations are based on the known hazards of structurally similar compounds such as Benzamide and 2-Aminobenzamide. These related compounds are known to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. Furthermore, Benzamide is suspected of causing genetic defects. A conservative approach to PPE is therefore essential.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure to check for any signs of degradation or puncture before use. |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | A flame-retardant lab coat is recommended. Ensure it is fully buttoned. |
| Additional protective clothing | Consider disposable coveralls for large-scale operations or when there is a significant risk of contamination. | |
| Respiratory Protection | NIOSH-approved respirator | Required when working outside of a certified chemical fume hood, if ventilation is inadequate, or when handling the powder. The type of respirator and cartridge should be selected based on the potential for airborne exposure. |
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls:
-
Always handle 2-(Phenylamino)Benzamide in a well-ventilated area.
-
A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and in good working order.[1]
2. Personal Protective Equipment (PPE) Donning:
-
Before handling the compound, don all required PPE as specified in the table above.
-
Inspect all PPE for integrity before each use.
3. Weighing and Aliquoting:
-
Perform all weighing and aliquoting of the solid compound within a chemical fume hood to prevent the generation and dispersal of dust.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the powder.
4. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or water bath.
5. Post-Handling:
-
After handling, decontaminate all surfaces and equipment with an appropriate solvent.
-
Remove PPE in the designated area, avoiding cross-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with 2-(Phenylamino)Benzamide (e.g., weighing paper, contaminated gloves, disposable lab coats) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid waste containing 2-(Phenylamino)Benzamide should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
2. Waste Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations.
-
A common disposal method for similar compounds is to dissolve the material in a combustible solvent and incinerate it in a licensed chemical incinerator.[2]
-
Never dispose of 2-(Phenylamino)Benzamide down the drain.[2]
Safety Workflow Diagram
Caption: Logical workflow for the safe handling and disposal of 2-(Phenylamino)Benzamide.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
